S-acetyl-PEG3-alcohol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
S-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4S/c1-8(10)13-7-6-12-5-4-11-3-2-9/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQARUNUXUQMFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
S-acetyl-PEG3-alcohol: A Core Component in Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
S-acetyl-PEG3-alcohol is a heterobifunctional linker molecule integral to the rapidly advancing field of targeted protein degradation. Specifically, it is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, offering a valuable resource for professionals in drug discovery and development.
This compound comprises a triethylene glycol (PEG3) spacer, which imparts favorable solubility and pharmacokinetic properties.[1][2] One terminus of the linker is a hydroxyl group (-OH), which allows for straightforward conjugation to a ligand for a target protein. The other end features a thioacetate (B1230152) group (S-acetyl), which can be readily deprotected to reveal a reactive thiol (-SH) moiety. This thiol group is then typically used to attach a ligand for an E3 ubiquitin ligase, thus completing the PROTAC structure.[2] The strategic design of this linker enables the precise spatial assembly of the target protein and the E3 ligase, facilitating the ubiquitination and subsequent degradation of the target protein.[1]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, compiled from various supplier specifications. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| Chemical Name | 1-({2-[2-(2-hydroxyethoxy)ethoxy]ethyl}sulfanyl)ethan-1-one | [1] |
| Synonyms | AcS-PEG3-OH, S-acetyl-PEG3-OH | [2] |
| CAS Number | 153870-20-3 | [1] |
| Molecular Formula | C₈H₁₆O₄S | [1] |
| Molecular Weight | 208.28 g/mol | [1] |
| Appearance | Solid Powder | [1] |
| Purity | ≥98% (typical) | [1] |
| Solubility | Soluble in water and most organic solvents | [2] |
| Storage Conditions | Dry, dark, and at -20°C for long-term storage | [1] |
Synthesis and Characterization
Proposed Synthesis Protocol
The synthesis of this compound can be achieved through a straightforward two-step process starting from commercially available reagents.
Step 1: Synthesis of 2-[2-(2-mercaptoethoxy)ethoxy]ethanol
This precursor can be synthesized via the reaction of 2-(2-(2-chloroethoxy)ethoxy)ethanol with a sulfur source, such as sodium hydrosulfide (B80085).
-
Materials: 2-(2-(2-chloroethoxy)ethoxy)ethanol, Sodium hydrosulfide (NaSH), Ethanol (B145695), Water.
-
Procedure:
-
Dissolve 2-(2-(2-chloroethoxy)ethoxy)ethanol in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydrosulfide dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-[2-(2-mercaptoethoxy)ethoxy]ethanol.
-
Step 2: Acetylation of 2-[2-(2-mercaptoethoxy)ethoxy]ethanol
The final product, this compound, is obtained by the selective acetylation of the thiol group of the precursor.
-
Materials: 2-[2-(2-mercaptoethoxy)ethoxy]ethanol, Acetic anhydride, Pyridine (or another suitable base), Dichloromethane (B109758).
-
Procedure:
-
Dissolve 2-[2-(2-mercaptoethoxy)ethoxy]ethanol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction by the addition of water.
-
Separate the organic layer, wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
-
Synthetic workflow for this compound.
Expected Analytical Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic peaks for the PEG backbone (a complex multiplet around 3.6-3.7 ppm), the methylene (B1212753) groups adjacent to the thioester and hydroxyl groups, and a sharp singlet for the acetyl protons around 2.3 ppm. The hydroxyl proton signal may be broad and its chemical shift dependent on concentration and solvent. |
| ¹³C NMR | The carbon NMR spectrum should display signals corresponding to the different carbon environments within the PEG chain, as well as distinct signals for the carbonyl carbon of the thioester and the methyl carbon of the acetyl group. |
| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 208.28 g/mol . |
| Purity (HPLC) | Reversed-phase high-performance liquid chromatography (RP-HPLC) would be used to assess the purity of the final compound, with the product showing a single major peak. |
Role in PROTAC Drug Development
This compound is a versatile linker for the synthesis of PROTACs. The workflow for its incorporation into a PROTAC molecule is a stepwise process involving the conjugation of the two different ligands.
PROTAC synthesis workflow using this compound.
The general mechanism of action for a PROTAC synthesized using this linker is illustrated below.
General mechanism of PROTAC-mediated protein degradation.
Safety and Handling
This compound is intended for research use only. As with all chemicals, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical tool in the design and synthesis of PROTACs. Its well-defined structure, favorable physicochemical properties, and bifunctional nature allow for the efficient construction of these innovative therapeutic agents. This guide provides a foundational understanding of its properties and applications, aiming to support the ongoing research and development efforts in the exciting field of targeted protein degradation.
References
S-acetyl-PEG3-alcohol: A Technical Overview for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of S-acetyl-PEG3-alcohol, a bifunctional linker molecule increasingly utilized in the development of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document outlines the molecule's core structural and physicochemical properties, its role in synthetic workflows, and a visualization of its chemical structure and application logic.
Core Properties and Structure
This compound is a heterobifunctional linker composed of a short polyethylene (B3416737) glycol (PEG) chain, a terminal hydroxyl group (-OH), and a terminal S-acetyl protected thiol group (-SAc). The PEG3 component, consisting of three ethylene (B1197577) glycol units, imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate molecule.[1][2]
The molecule's key functionalities are the hydroxyl group, which can be derivatized for conjugation to a ligand, and the S-acetyl group, which provides a stable, protected form of a thiol.[1][3] This protecting group can be removed under mild conditions to reveal a reactive thiol moiety, enabling chemoselective ligation to another molecule of interest.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 208.28 g/mol | [1][4] |
| Chemical Formula | C₈H₁₆O₄S | [4] |
| CAS Number | 153870-20-3 | [4] |
| Appearance | Solid Powder | [4] |
| Purity | ≥98% | [4] |
| SMILES | CC(=O)SCCOCCOCCO | [4] |
| InChI | InChI=1S/C8H16O4S/c1-8(10)13-7-6-12-5-4-11-3-2-9/h9H,2-7H2,1H3 | [4] |
Chemical Structure Visualization
The chemical structure of this compound is depicted in the following diagram.
Application in PROTAC Synthesis
This compound is widely employed as a PEG-based linker in the synthesis of PROTACs.[4][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][7]
The linker component of a PROTAC is crucial as it connects the target-binding ligand and the E3 ligase-binding ligand. The length and chemical nature of the linker, in this case, the hydrophilic PEG3 chain, can significantly influence the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase) and, consequently, the efficiency of protein degradation.[2]
General Experimental Workflow
While specific, detailed experimental protocols for the use of this compound are proprietary and depend on the specific ligands being conjugated, a general logical workflow for its incorporation into a PROTAC can be described. The process typically involves sequential conjugation steps.
The following diagram illustrates a high-level logical workflow for the synthesis of a PROTAC using this compound.
Note on Experimental Protocols: The search for detailed, publicly available experimental protocols for the use of this compound did not yield specific, step-by-step methodologies. The synthesis of PROTACs and other complex drug conjugates involves highly specific reaction conditions that are typically developed and optimized for the particular substrates being used. Researchers should refer to the primary literature for analogous reactions and adapt them to their specific synthetic targets.
Handling and Storage
For optimal stability, this compound should be stored in a dry, dark environment at -20°C.[4] Under these conditions, it is reported to be stable for at least one year.[4] The material is typically shipped under ambient temperature as a non-hazardous chemical.[4]
References
An In-depth Technical Guide to S-acetyl-PEG3-alcohol (CAS 153870-20-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-acetyl-PEG3-alcohol, identified by CAS number 153870-20-3, is a heterobifunctional chemical linker integral to modern bioconjugation and drug development.[1][2] It features three key components: a terminal alcohol (hydroxyl group), a flexible tri-unit polyethylene (B3416737) glycol (PEG3) spacer, and a thiol group protected by an S-acetyl moiety.[2] The hydrophilic PEG linker enhances the aqueous solubility of the molecules it modifies.[2]
This molecule is particularly prominent as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3][4][5] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1][4][6] The S-acetyl group provides a stable, protected form of a highly reactive thiol, which can be deprotected under specific conditions to enable covalent linkage to target molecules.[2][7] Its utility also extends to the development of Antibody-Drug Conjugates (ADCs), where precise linking of cytotoxic payloads to antibodies is critical.[8] This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.
Physicochemical and Technical Data
The properties of this compound are summarized below. Data is compiled from various supplier technical data sheets.
| Property | Value | Reference(s) |
| CAS Number | 153870-20-3 | [1][2][9] |
| Chemical Name | 1-({2-[2-(2-hydroxyethoxy)ethoxy]ethyl}sulfanyl)ethan-1-one | [1] |
| Synonyms | AcS-PEG3-OH, S-acetyl-PEG3-OH, S-(2-(2-(2-Hydroxyethoxy)ethoxy)ethyl) ethanethioate | [2][9] |
| Molecular Formula | C8H16O4S | [1][2] |
| Molecular Weight | 208.28 g/mol | [1][2] |
| Appearance | Solid Powder | [1] |
| Purity | ≥98% | [1] |
| Storage Conditions | Dry, dark, at -20°C for long-term (1-2 years) | [1][10] |
| Shipping Conditions | Shipped under ambient temperature as a non-hazardous chemical | [1] |
Core Applications & Signaling Pathways
The primary utility of this compound lies in its role as a versatile linker in complex biomolecules.
Application in PROTACs
This compound is a frequently used PEG-based linker for constructing PROTAC molecules.[1][3] A PROTAC consists of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase.[1][4] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The this compound can be incorporated into the linker structure, with the deprotected thiol serving as a reactive handle for conjugation.
Caption: The PROTAC mechanism of action.
General Bioconjugation
The protected thiol group is a key feature for controlled bioconjugation. Thiols are highly reactive towards specific functional groups, such as maleimides and haloacetamides, enabling the site-specific modification of proteins, peptides, and other molecules. The S-acetyl group prevents premature reaction and oxidation of the thiol.[7][11] After deprotection, the resulting free thiol can be used in various conjugation strategies.
Experimental Protocols
The critical experimental step for utilizing this compound is the deprotection of the S-acetyl group to generate a free, reactive thiol. The choice of method depends on the stability of the substrate molecule to which the linker is attached.
S-acetyl Deprotection Methodologies
Several methods exist for cleaving the thioester bond. Harsh conditions may not be suitable for sensitive substrates, making milder, chemoselective approaches preferable in many cases.[7][12]
Method 1: Base-Mediated Hydrolysis This traditional method uses a strong base to hydrolyze the thioester. It is effective but can damage base-labile compounds.[7]
-
Materials:
-
S-acetylated compound
-
Ethanol (B145695) (or other suitable alcohol)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M) for neutralization
-
Degassed, anhydrous organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Protocol:
-
Dissolve the S-acetylated compound (1.0 equivalent) in ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add the NaOH solution dropwise to the reaction mixture.
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature.
-
Carefully neutralize the mixture with degassed HCl solution to pH ~7.
-
Transfer the mixture to a separatory funnel and extract the product with a degassed organic solvent (3x).
-
Combine the organic layers, wash with degassed water, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the free thiol.
-
Purify further by chromatography if necessary.[7]
-
Method 2: Thiol-Thioester Exchange (Milder Conditions) This method uses a reversible thiol-thioester exchange reaction and is well-suited for more delicate substrates.[7] Thioglycolic acid (TGA) is an effective reagent for this purpose.[12]
-
Materials:
-
S-acetylated compound
-
Thioglycolic acid (TGA)
-
Methanol (B129727) (MeOH)
-
Degassed phosphate (B84403) buffer (PB), pH 8
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
Dissolve the S-acetylated compound (1.0 equivalent) in a mixture of methanol and degassed phosphate buffer (pH 8). A 1:9 MeOH:PB ratio is common.[7]
-
Add thioglycolic acid (2.0 equivalents).
-
Stir the reaction at room temperature for 12-24 hours, monitoring for completion.[12]
-
Extract the reaction mixture with ethyl acetate (3x).[7]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.[7]
-
Concentrate the filtrate under reduced pressure to yield the deprotected thiol.[7]
-
Further purification can be performed by chromatography if necessary.[7]
-
General Workflow Visualizations
The following diagrams illustrate the logical flow for the deprotection reaction and a subsequent bioconjugation step.
Caption: General workflow for S-acetyl deprotection.
Caption: Strategy for bioconjugation via thiol-maleimide chemistry.
References
- 1. xcessbio.com [xcessbio.com]
- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PROTAC Linker | MCE [medchemexpress.cn]
- 5. This compound 153870-20-3 | MCE [medchemexpress.cn]
- 6. 化合物 this compound|T16819|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. S-acetyl-PEG-alcohol | AxisPharm [axispharm.com]
- 9. 153870-20-3|S-(2-(2-(2-Hydroxyethoxy)ethoxy)ethyl) ethanethioate|BLD Pharm [bldpharm.com]
- 10. 153870-20-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 11. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]
- 12. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Targeted Therapeutics: A Technical Guide to S-acetyl-PEG3-alcohol Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing fields of targeted protein degradation and antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of therapeutic efficacy, stability, and overall success. Among the diverse array of available linkers, the S-acetyl-PEG3-alcohol linker has emerged as a versatile and highly valuable tool. This in-depth technical guide provides a comprehensive overview of the core functions of this compound linkers, detailed experimental methodologies, and quantitative data to inform rational drug design and development.
Core Function and Applications
The this compound linker is a heterobifunctional molecule featuring three key components:
-
S-acetyl Protected Thiol: This functionality provides a stable, masked thiol group. The acetyl protecting group can be selectively removed under mild conditions to reveal a reactive sulfhydryl group, which is commonly used for conjugation to molecules containing a maleimide (B117702) group, a popular strategy in ADC development.
-
PEG3 Spacer: The tri-ethylene glycol (PEG3) spacer is a short, hydrophilic chain that imparts several beneficial properties to the final conjugate. It enhances aqueous solubility, which is often a challenge with hydrophobic drug payloads. The flexibility of the PEG chain also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.
-
Terminal Alcohol: The primary alcohol group serves as a versatile handle for further chemical modification. It can be activated and conjugated to a variety of molecules, such as ligands for E3 ubiquitin ligases in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other functional moieties.
These features make this compound a valuable linker for two of the most promising modalities in modern drug development:
-
PROTACs: In PROTACs, the linker tethers a target protein-binding ligand to an E3 ligase-recruiting ligand. The this compound linker's alcohol can be functionalized to connect to one of these ligands, while the deprotected thiol can be used in some assembly strategies. The PEG spacer plays a crucial role in optimizing the distance and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation.
-
Antibody-Drug Conjugates (ADCs): For ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The deprotected thiol of the this compound linker can react with a maleimide group on the payload or a modified antibody. The hydrophilic PEG3 spacer helps to mitigate the aggregation often caused by hydrophobic payloads and can improve the pharmacokinetic properties of the ADC.
Data Presentation: The Impact of PEG Linkers
The length and composition of the linker are critical parameters that influence the performance of PROTACs and ADCs. The inclusion of PEG units can significantly impact solubility, stability, and biological activity.
Table 1: Influence of PEG Linker Length on PROTAC Efficacy
The following table summarizes the effect of PEG linker length on the degradation of various target proteins by PROTACs. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of degradation.
| Target Protein | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| EGFR (del19) | CRBN | PEG/Triazole | - | 3.57 | 91 | [1] |
| EGFR mutants | - | PEG3 | - | - | - | [1][2] |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | [3] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [3] |
| BRD4 | CRBN | PEG | 1-2 PEG units | >5000 | - | [3] |
| BRD4 | CRBN | PEG | 4-5 PEG units | < 500 | - | [3] |
| ERα | VHL | PEG | 16 | - | - | [] |
Data synthesized from multiple sources to illustrate general trends.
Table 2: Effect of PEGylation on ADC Stability and Pharmacokinetics
This table highlights the general effects of incorporating PEG linkers into ADCs.
| Property | Effect of PEGylation | Rationale | Reference |
| Solubility | Increased | The hydrophilic nature of PEG counteracts the hydrophobicity of many cytotoxic payloads, reducing aggregation. | [5][6] |
| Stability | Increased | The PEG chain can provide a steric shield, preventing intermolecular interactions and aggregation. | [7] |
| Plasma Clearance | Decreased | The "hydration shell" formed by the PEG linker increases the hydrodynamic volume, slowing renal clearance. | [5][8] |
| Half-life | Prolonged | Reduced clearance leads to a longer circulation time in the body. | [5][8] |
| Immunogenicity | Reduced | PEGylation can mask epitopes on the antibody or payload, reducing immune recognition. | [5] |
| Drug-to-Antibody Ratio (DAR) | Higher DARs achievable | The solubilizing effect of PEG allows for the attachment of more hydrophobic drug molecules without causing aggregation. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound linkers in research and development.
Protocol 1: Deprotection of the S-acetyl Group
This protocol describes the removal of the acetyl group to generate a free thiol, a critical step for subsequent conjugation.
Method: Thiol-Thioester Exchange using Cysteamine (B1669678)
This method is milder than base-mediated hydrolysis and is suitable for sensitive substrates.
Reagents and Materials:
-
This compound
-
Cysteamine
-
Phosphate (B84403) buffer (PB), pH 8
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Nitrogen or Argon gas (for degassing)
Procedure:
-
Prepare a degassed 1:9 (v/v) mixture of methanol and phosphate buffer (pH 8).
-
Dissolve the this compound (1.0 equivalent) in the degassed solvent mixture.
-
Add cysteamine (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a 5% HCl solution to neutralize the buffer.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected PEG3-thiol-alcohol.
-
The crude product can be purified by flash column chromatography if necessary.[9]
Protocol 2: Thiol-Maleimide Conjugation for ADC Synthesis
This protocol outlines the conjugation of the deprotected thiol-containing linker to a maleimide-functionalized payload or antibody.
Reagents and Materials:
-
Deprotected PEG3-thiol-alcohol (from Protocol 1)
-
Maleimide-functionalized molecule (e.g., cytotoxic payload)
-
Degassed conjugation buffer (e.g., PBS, pH 7.0-7.5, containing 1 mM DTPA)
-
Anhydrous DMSO or DMF
-
Nitrogen or Argon gas
Procedure:
-
Prepare a stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF.
-
Dissolve the deprotected PEG3-thiol-alcohol in the degassed conjugation buffer.
-
Add the maleimide stock solution to the thiol solution with gentle stirring. A molar excess of the maleimide component (e.g., 1.5-2.0 equivalents) is typically used.
-
Flush the reaction vial with an inert gas, seal, and protect from light.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C.
-
Monitor the conjugation reaction by LC-MS or HPLC.
-
Upon completion, the resulting conjugate can be purified using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted starting materials.[10][11]
Protocol 3: PROTAC Synthesis via Amide Bond Formation and Click Chemistry
This protocol provides a general workflow for synthesizing a PROTAC using a PEG linker, combining amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".
Step 1: Amide Coupling
-
Dissolve the component with a carboxylic acid (e.g., E3 ligase ligand) (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add a peptide coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq). Stir for 15 minutes at room temperature.
-
Add the amine-functionalized PEG linker (e.g., Amino-PEG3-Azide) (1.1 eq).
-
Stir the reaction at room temperature overnight and monitor by LC-MS.
-
Purify the product by flash column chromatography.[12]
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the azide-functionalized PEG-ligand conjugate (from Step 1) and the alkyne-functionalized second ligand (e.g., target protein ligand) in a suitable solvent mixture (e.g., t-BuOH/H₂O).
-
Add a freshly prepared solution of sodium ascorbate (B8700270) in water.
-
Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in water.
-
Stir the reaction at room temperature and monitor by LC-MS.
-
Upon completion, purify the final PROTAC using preparative HPLC.[12][13]
Mandatory Visualization
The following diagrams illustrate key concepts related to the function and application of this compound linkers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labinsights.nl [labinsights.nl]
- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Hydrophilicity and Solubility of PEG3 Linkers for Researchers, Scientists, and Drug Development Professionals
Introduction:
Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development and bioconjugation, prized for their ability to enhance the physicochemical properties of therapeutic molecules. Among these, the short-chain PEG3 linker, composed of three ethylene (B1197577) glycol units, offers a compelling balance of hydrophilicity, defined length, and biocompatibility. This technical guide provides an in-depth exploration of the core hydrophilicity and solubility characteristics of PEG3 linkers, offering quantitative data, detailed experimental protocols, and visual representations of their application in key therapeutic modalities. Understanding these fundamental properties is critical for the rational design of next-generation antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other targeted therapies where solubility and pharmacokinetic profiles are paramount.
Core Properties of PEG3 Linkers: Hydrophilicity and Solubility
The defining characteristic of PEG3 linkers is their inherent hydrophilicity, a direct result of the repeating ethylene glycol units. The oxygen atoms in the ether linkages can form hydrogen bonds with water molecules, leading to excellent aqueous solubility. This property is crucial for overcoming the hydrophobicity of many small molecule drugs and peptides, thereby preventing aggregation and improving their biopharmaceutical profiles.[1]
Quantitative Hydrophilicity Data
The hydrophilicity of a compound can be quantitatively expressed by its logarithm of the partition coefficient (LogP), which measures the ratio of its concentration in a nonpolar solvent (typically octanol) to its concentration in an aqueous solvent. A negative LogP value indicates a preference for the aqueous phase, signifying hydrophilicity.
For triethylene glycol, the fundamental component of a PEG3 linker, the experimental LogP value is -1.98 , with a calculated XLogP3 value of -1.6 .[2][3] This strongly confirms the hydrophilic nature of the PEG3 core structure.
| Compound | Experimental LogP | Calculated XLogP3 | Interpretation |
| Triethylene Glycol | -1.98[2] | -1.6[3] | Highly Hydrophilic |
Quantitative Solubility Data
The excellent hydrophilicity of PEG3 linkers translates to high solubility in a range of polar solvents. Triethylene glycol, the parent structure, is miscible with water, meaning it is soluble in all proportions.[4][5][6] It also exhibits good solubility in other common organic solvents used in bioconjugation and drug formulation.
While specific quantitative solubility data for every conceivable functionalized PEG3 linker is extensive and proprietary to various manufacturers, the solubility of the core structure and common derivatives provides a strong predictive foundation.
| Compound/Derivative | Water | Dimethyl Sulfoxide (DMSO) | Dichloromethane (DCM) | Dimethylformamide (DMF) |
| Triethylene Glycol | Miscible[4][5][6] | Soluble | Soluble | Soluble[4] |
| m-PEG3-acid | Soluble[7] | Soluble[7] | Soluble[7] | Soluble[7] |
| PEG3-(CH2CO2H)2 | Soluble[5] | Soluble[5] | Soluble[5] | Soluble[5] |
| A specific PEG3 PROTAC linker | ≥ 200 mg/mL[8] | |||
| m-PEG3-Amine | 50 mg/mL[9] | |||
| Aminooxy-PEG3-acid | ≥ 250 mg/mL[10] | |||
| Methyl-PEG3-bromide | 100 mg/mL[11] |
Note: "Soluble" indicates that the source material confirms solubility without providing a specific quantitative value. "Miscible" indicates solubility at all concentrations.
Experimental Protocols
Accurate determination of hydrophilicity and solubility is essential for linker selection and conjugate characterization. The following are detailed methodologies for key experiments.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
This is the traditional and often considered "gold standard" method for LogP determination.[12]
Principle: The compound is partitioned between two immiscible phases, n-octanol and water (or a buffer of a specific pH, for LogD measurement). The concentration of the compound in each phase is then measured to determine the partition coefficient.
Methodology:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water (or pH 7.4 phosphate (B84403) buffer) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Preparation of Stock Solution: Prepare a stock solution of the PEG3 linker at a known concentration (e.g., 10 mM) in a suitable solvent like DMSO.[12]
-
Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated water/buffer (e.g., 2 mL of each). Add a small aliquot of the PEG3 linker stock solution.
-
Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-24 hours) at a constant temperature to allow for the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw a precise aliquot from both the upper n-octanol layer and the lower aqueous layer, being cautious not to disturb the interface.
-
Quantification: Analyze the concentration of the PEG3 linker in each aliquot using a suitable analytical method such as UV-Vis spectroscopy, HPLC, or LC-MS. A standard curve of the compound in each solvent should be prepared for accurate quantification.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Determination of Solubility by the Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent.
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to achieve a saturated solution. The concentration of the dissolved compound in the supernatant is then measured.
Methodology:
-
Sample Preparation: Add an excess amount of the PEG3 linker to a vial containing a known volume of the desired solvent (e.g., water, DMSO, DCM, DMF). The presence of undissolved solid is crucial.
-
Equilibration: Seal the vial and agitate it at a constant temperature using a shaker or stirrer for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Phase Separation: Allow the suspension to settle. For complete removal of undissolved solids, centrifuge the sample at a high speed.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Determine the concentration of the dissolved PEG3 linker in the supernatant using a validated analytical method (e.g., HPLC, LC-MS, or gravimetric analysis after solvent evaporation).
-
Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
Visualizing the Role of PEG3 Linkers
The hydrophilicity and defined length of PEG3 linkers are critical to their function in complex biological systems. The following diagrams, generated using the DOT language, illustrate their application in ADCs and PROTACs.
Caption: Mechanism of Action of an Antibody-Drug Conjugate (ADC).
Caption: Mechanism of Action of a PROTAC Molecule.
Conclusion
The hydrophilicity and solubility of PEG3 linkers are cornerstone properties that enable their widespread use in advanced drug development. The data and protocols presented in this guide provide a foundational understanding for researchers to rationally incorporate these linkers into their molecular designs. The inherent water solubility and favorable partitioning characteristics of the PEG3 moiety are instrumental in improving the drug-like properties of complex bioconjugates, ultimately contributing to the development of safer and more effective therapeutics. The provided experimental methodologies offer a starting point for the precise characterization of novel PEG3-containing constructs, ensuring robust and reproducible research outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 3. Triethylene Glycol | C6H14O4 | CID 8172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Triethylene glycol - Wikipedia [en.wikipedia.org]
- 5. TRIETHYLENE GLYCOL (TEG) - Ataman Kimya [atamanchemicals.com]
- 6. dow.com [dow.com]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. Triethylene glycol CAS#: 112-27-6 [m.chemicalbook.com]
- 9. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 10. ladco.com.ar [ladco.com.ar]
- 11. thoughtco.com [thoughtco.com]
- 12. LogP / LogD shake-flask method [protocols.io]
The S-Acetyl Group: A Linchpin in Modern Bioconjugation Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation, the precise and controlled formation of covalent bonds between biomolecules and synthetic moieties is paramount. The thiol group of cysteine residues, with its potent nucleophilicity, presents a prime target for such modifications. However, its high reactivity and susceptibility to oxidation necessitate the use of protecting groups to ensure reaction specificity and stability during multi-step syntheses. Among these, the S-acetyl group has emerged as a versatile and widely utilized tool, offering a balance of stability and controlled deprotection under mild conditions. This technical guide provides a comprehensive overview of the role of the S-acetyl protecting group in bioconjugation, detailing its mechanism, deprotection strategies, and applications, supported by experimental protocols and quantitative data.
Core Principles of S-Acetyl Group Protection
The S-acetyl group serves as a temporary shield for the highly reactive thiol functional group. Its stability under a variety of reaction conditions makes it an ideal choice for complex synthetic routes where other functional groups are being manipulated.[1] The core utility of the S-acetyl group lies in its ability to be selectively removed, or "deprotected," to reveal the free thiol at the desired stage of a synthetic pathway, enabling subsequent conjugation to a target molecule.[1] This strategy is fundamental in the construction of antibody-drug conjugates (ADCs), pegylated proteins, and other functionalized biomolecules.[2]
Deprotection Methodologies: Unveiling the Reactive Thiol
The removal of the S-acetyl group can be accomplished through several methods, the choice of which depends on the sensitivity of the substrate and the desired reaction conditions.
Base-Mediated Hydrolysis
A traditional method for S-acetyl deprotection involves hydrolysis using strong bases like sodium hydroxide (B78521) or sodium methoxide (B1231860).[1][2] The hydroxide or methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the thioester and leading to the cleavage of the sulfur-acetyl bond.[1] While effective, these harsh conditions may not be suitable for delicate biomolecules that are sensitive to strong bases or high temperatures.[1][3]
Thiol-Thioester Exchange (Transthioesterification)
A milder alternative to base-mediated hydrolysis is the thiol-thioester exchange reaction.[1] This method proceeds via a reversible exchange reaction and is particularly useful for labile substrates.[1] Reagents such as thioglycolic acid (TGA) or dithiothreitol (B142953) (DTT) can be employed. The reaction is typically carried out at a slightly basic pH (e.g., pH 8) to facilitate the formation of the more nucleophilic thiolate anion.[1]
Biomimetic Deprotection
Inspired by Native Chemical Ligation (NCL), this highly efficient method utilizes 2-aminothiols like cysteamine (B1669678) or L-cysteine.[1] The process begins with a reversible thiol-thioester exchange, which is followed by a rapid and irreversible intramolecular S-to-N acyl transfer. This second step drives the reaction equilibrium towards the deprotected product, significantly increasing the reaction rate.[1]
Metal- and Lewis Acid-Catalyzed Deprotection
Certain metal salts, such as mercury(II) acetate (B1210297), and Lewis acids can also facilitate the removal of the S-acetyl group.[1] The metal ion coordinates to the sulfur atom, activating the thioester bond and making it more susceptible to nucleophilic attack.[1] These methods are often employed in specific synthetic contexts, such as peptide synthesis.[1]
Quantitative Data on Deprotection and Conjugation
The efficiency of S-acetyl deprotection and subsequent conjugation reactions is a critical factor in the development of bioconjugates. The following tables summarize quantitative data for key reactions.
| Reaction Type | Reagent/Conditions | Substrate | Efficiency/Yield | Reference |
| S-Acetyl Deprotection | ||||
| Base-Mediated Hydrolysis | Sodium Methoxide in Methanol (B129727) | Small Molecule | Quantitative | [2] |
| Thiol-Thioester Exchange | Thioglycolic Acid (TGA), pH 8 | S-acetylated bisthiazolidine | 74% (after 24h) | [4] |
| Thiol-Thioester Exchange | Dithiothreitol (DTT), pH 8 | S-acetylated bisthiazolidine | 49% | [4] |
| Bioconjugation | ||||
| Reductive Amination | Aldehyde, Sodium Cyanoborohydride | Protein (e.g., HSA) | >90% modification of accessible amines | [2] |
| Hydrazone Ligation | Aromatic Aldehyde, Hydrazide | Peptide | >95% conversion | [2] |
| Thiol-Maleimide Conjugation | Maleimide | Thiol-modified oligonucleotide | 90-100% conversion | [2] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of S-acetyl chemistry in bioconjugation.
Protocol 1: Deprotection of S-Acetyl Group using Thioglycolic Acid (TGA)
Materials:
-
S-acetylated compound
-
Thioglycolic acid (TGA)
-
Phosphate (B84403) buffer (PB), pH 8, degassed
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
5% HCl solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the S-acetylated compound (1.0 equivalent) in a 1:9 mixture of methanol and degassed phosphate buffer (pH 8).[1]
-
Add thioglycolic acid (2.0 equivalents).[1]
-
Stir the reaction mixture at room temperature and monitor its progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, acidify the reaction mixture to pH 3-4 with a 5% HCl solution.
-
Extract the aqueous layer three times with ethyl acetate.[1]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.[1]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected thiol.[1]
-
If necessary, purify the product further by chromatography.[1]
Protocol 2: Two-Step Protein Modification via Reductive Amination and Thiol Deprotection
This protocol describes the conjugation of a bifunctional linker, 4-(S-Acetylthio)benzaldehyde, to a protein.
Step 1: Reductive Amination of the Protein Materials:
-
Protein of interest (e.g., BSA, IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
4-(S-Acetylthio)benzaldehyde
-
Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous DMSO
-
PD-10 desalting columns
Procedure:
-
Prepare a stock solution of 4-(S-Acetylthio)benzaldehyde in anhydrous DMSO (e.g., 100 mM).[2]
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.[2]
-
Add the 4-(S-Acetylthio)benzaldehyde stock solution to the protein solution to achieve the desired molar excess.
-
Add NaBH₃CN stock solution to the reaction mixture to a final concentration of 20 mM.[2]
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.[2]
-
Remove excess reagents by passing the reaction mixture through a PD-10 desalting column equilibrated with the desired buffer.[2]
Step 2: Thiol Deprotection Materials:
-
Modified protein from Step 1
-
Hydroxylamine (B1172632) hydrochloride
-
PD-10 desalting columns
Procedure:
-
Prepare a deprotection solution of 0.5 M hydroxylamine hydrochloride and adjust the pH to 7.0.[2]
-
Add the deprotection solution to the modified protein from Step 1 to a final hydroxylamine concentration of 50 mM.[2]
-
Incubate the reaction for 1-2 hours at room temperature.[2]
-
Purify the thiol-modified protein using a PD-10 desalting column equilibrated with a degassed buffer (e.g., PBS with 1 mM EDTA, pH 7.0) to prevent thiol oxidation.[2]
Visualizing the Workflow and Mechanisms
Diagrams illustrating the key chemical transformations and experimental workflows provide a clear understanding of the processes involved.
References
The Core of Proximity: An In-depth Technical Guide to PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own protein degradation machinery. These heterobifunctional molecules are comprised of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the ligands provide specificity, the linker is a critical determinant of a PROTAC's overall efficacy, selectivity, and drug-like properties. This guide provides a deep dive into the core of PROTAC technology: the linker.
The PROTAC Mechanism: A Linker-Mediated Alliance
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1][2][3] This process is cyclical, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.[1][4]
The formation of a stable and productive ternary complex—consisting of the POI, the PROTAC, and the E3 ligase—is the cornerstone of this process, and the linker plays a pivotal role in orchestrating this interaction.[5][6][] The length, chemical composition, and rigidity of the linker dictate the spatial arrangement of the POI and E3 ligase, influencing the stability and productivity of the ternary complex.[5][8]
Caption: PROTAC-mediated protein degradation pathway.
Deconstructing the Linker: Key Components and Their Functions
The linker is not merely a passive spacer; it is a dynamic component that critically influences a PROTAC's biological activity. The design of a PROTAC linker involves careful consideration of its length, composition, and the points of attachment to the two ligands.
Linker Composition: The Chemical Building Blocks
The chemical makeup of the linker has a profound impact on the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.[5][6]
-
Alkyl Chains: These are the simplest and most common linker motifs, offering synthetic tractability and flexibility.[5][9] However, their hydrophobicity can negatively impact solubility.[9]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to enhance the hydrophilicity and solubility of PROTACs.[5][9][10] The repeating ethylene (B1197577) glycol units can also improve cell permeability by adopting folded conformations that shield polar surface area.[11]
-
Rigid Linkers: Incorporating rigid moieties, such as aromatic rings, cycloalkanes (e.g., piperazine, piperidine), or alkynes, can restrict the conformational flexibility of the PROTAC.[][9] This can lead to a more defined spatial orientation of the bound proteins, potentially increasing the stability of the ternary complex and improving degradation efficiency.[]
-
"Smart" Linkers: These are advanced linkers with functionalities that allow for conditional activation of the PROTAC. Examples include:
-
Photoswitchable Linkers: Often containing azobenzene (B91143) moieties, these linkers can change between cis and trans isomers upon exposure to specific wavelengths of light, enabling spatiotemporal control of PROTAC activity.[5][9]
-
Photocleavable Linkers: These linkers can be cleaved by light, providing another mechanism for controlled PROTAC activation.[5]
-
Linker Length: A Balancing Act
The length of the linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.[5][12]
-
Too Short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[12][13]
-
Too Long: An excessively long linker may result in an unstable or unproductive ternary complex, as the two proteins are not brought into optimal proximity for efficient ubiquitin transfer.[12][13] It can also lead to a "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex at high PROTAC concentrations.[5]
Attachment Points (Exit Vectors)
The points at which the linker is connected to the POI and E3 ligase ligands are known as exit vectors.[5] The selection of appropriate attachment points is crucial to ensure that the binding of the ligands to their respective proteins is not sterically hindered. Ideally, the linker should be attached to a solvent-exposed region of each ligand when it is bound to its target protein.[5]
The Ligands: Anchors of Specificity
While the linker is central to the PROTAC's function, the choice of ligands determines its target specificity.
-
Protein of Interest (POI) Ligand: This component, often referred to as the "warhead," binds to the target protein intended for degradation.[14][] The affinity and specificity of this ligand are key determinants of the PROTAC's selectivity.[]
-
E3 Ligase Ligand: This ligand, or "anchor," recruits a specific E3 ubiquitin ligase.[14][16] The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[17][18][19] However, the repertoire of recruited E3 ligases is expanding to include others like MDM2 and IAPs, which can influence the tissue distribution and degradation profile of the PROTAC.[16][19][20][21]
Caption: Logical relationship of PROTAC components.
Quantitative Insights into Linker Design
The optimization of linker properties is often an empirical process, but systematic studies have provided valuable quantitative data to guide rational design.
Table 1: Impact of Linker Length and Composition on PROTAC Efficacy
| PROTAC Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG | 8 | 15 | >95 | [14] |
| BRD4 | VHL | PEG | 12 | 5 | >95 | [14] |
| BRD4 | VHL | Alkyl | 10 | 25 | >90 | [14] |
| IRAK4 | Cereblon | PEG | 6 | 50 | ~80 | [13] |
| IRAK4 | Cereblon | PEG | 9 | 10 | >90 | [13] |
| ERK5 | VHL | Aliphatic | 8 | 100 | ~70 | [22] |
| ERK5 | VHL | PEG | 8 | 30 | ~85 | [22] |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum percentage of degradation.
Experimental Protocols for PROTAC Evaluation
A robust assessment of PROTAC efficacy requires a suite of biochemical and cellular assays.
Caption: A typical workflow for the design and evaluation of PROTACs.
Ternary Complex Formation Assay (e.g., TR-FRET)
Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
Methodology:
-
Reagents: Purified recombinant POI (e.g., His-tagged), purified recombinant E3 ligase complex (e.g., VHL/ElonginB/ElonginC, biotinylated), fluorescently labeled anti-His antibody (donor fluorophore, e.g., Tb), and streptavidin-labeled acceptor fluorophore (e.g., d2).
-
Procedure: a. In a microplate, combine the POI, E3 ligase complex, and varying concentrations of the PROTAC. b. Incubate to allow complex formation. c. Add the donor and acceptor fluorophores. d. Incubate to allow binding of the detection reagents. e. Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. An increased signal indicates proximity of the donor and acceptor, signifying ternary complex formation.
In Vitro Ubiquitination Assay
Objective: To determine if the PROTAC can induce the ubiquitination of the POI in a reconstituted system.
Methodology:
-
Reagents: Purified recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, POI, ubiquitin, ATP, and the PROTAC.
-
Procedure: a. Combine all reagents in a reaction buffer. b. Incubate at 37°C to allow the ubiquitination reaction to proceed. c. Stop the reaction by adding SDS-PAGE loading buffer. d. Analyze the reaction mixture by Western blot using an antibody specific for the POI. e. The appearance of higher molecular weight bands corresponding to ubiquitinated POI indicates successful PROTAC-mediated ubiquitination.
Cellular Protein Degradation Assay (e.g., Western Blot)
Objective: To measure the degradation of the target protein in a cellular context.
Methodology:
-
Cell Culture: Plate cells that endogenously express the POI.
-
Treatment: Treat the cells with varying concentrations of the PROTAC or a vehicle control for a specified period (e.g., 4, 8, 16, 24 hours).
-
Lysis: Harvest the cells and prepare protein lysates.
-
Quantification: Determine the protein concentration of each lysate.
-
Western Blot: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a membrane (e.g., PVDF). c. Probe the membrane with a primary antibody specific for the POI and a loading control protein (e.g., GAPDH, β-actin). d. Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP). e. Visualize the protein bands using a chemiluminescent substrate. f. Quantify the band intensities to determine the extent of POI degradation relative to the loading control.
Conclusion
The linker is a multifaceted and critical component of a PROTAC molecule, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties. A deep understanding of linker chemistry, length, and attachment points is paramount for the rational design of next-generation protein degraders. The continued exploration of "linkerology," coupled with robust biochemical and cellular evaluation, will be essential to unlock the full therapeutic potential of PROTACs and expand the "druggable" proteome.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 5. chempep.com [chempep.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 9. precisepeg.com [precisepeg.com]
- 10. chemscene.com [chemscene.com]
- 11. benchchem.com [benchchem.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. benchchem.com [benchchem.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. precisepeg.com [precisepeg.com]
- 17. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]
- 18. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 21. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 22. pubs.acs.org [pubs.acs.org]
The Role of Polyethylene Glycol (PEG) Linkers in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linkers is a critical determinant of the efficacy and safety of antibody-drug conjugates (ADCs). Among the various linker technologies, hydrophilic linkers, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, have garnered significant attention for their ability to improve the overall physicochemical and pharmacological properties of ADCs.[1][2] This in-depth technical guide explores the fundamental principles of using PEG linkers in ADCs, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Core Principles of PEG Linkers in ADCs
Polyethylene glycol is a water-soluble, non-toxic, and biocompatible polymer that, when used as a linker in an ADC, confers several advantageous properties.[3] The primary role of a PEG linker is to covalently connect the monoclonal antibody to the cytotoxic payload, influencing the ADC's stability, solubility, and pharmacokinetic profile.[4][5]
1.1. Enhancing Solubility and Stability
Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, compromising its efficacy and potentially leading to immunogenicity.[6] PEG linkers address this challenge by imparting hydrophilicity to the conjugate.[1][7] The ethylene (B1197577) oxide repeating units of PEG form hydrogen bonds with water molecules, creating a hydration shell around the payload.[4][8] This increased solubility and steric hindrance provided by the flexible PEG chain helps to prevent intermolecular aggregation, even at higher drug-to-antibody ratios (DARs).[8][9]
1.2. Improving Pharmacokinetics
The incorporation of PEG linkers can significantly improve the pharmacokinetic profile of an ADC.[10] The hydrophilic nature of PEG increases the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its circulation half-life.[3][9] This extended half-life allows for greater accumulation of the ADC at the tumor site, potentially enhancing its therapeutic efficacy.[10] Furthermore, the PEG linker can shield the payload from premature degradation and recognition by the immune system, thereby reducing immunogenicity.[][12]
1.3. Enabling Higher Drug-to-Antibody Ratios (DAR)
A critical parameter in ADC design is the drug-to-antibody ratio (DAR), which represents the number of drug molecules conjugated to a single antibody. Attempts to increase the DAR with hydrophobic linkers and payloads often lead to aggregation and rapid clearance.[10] Hydrophilic PEG linkers can mitigate these issues, allowing for the conjugation of a higher number of drug molecules per antibody without compromising the ADC's physicochemical properties.[9][10] Branched or multi-arm PEG linkers can further facilitate higher DARs.[10][13]
Types of PEG Linkers
PEG linkers can be broadly categorized based on their structure and release mechanism.
2.1. Linear vs. Branched PEG Linkers
-
Linear PEG Linkers: These are the most common type of PEG linkers, consisting of a straight chain of ethylene glycol units.
-
Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This architecture allows for the attachment of multiple drug molecules to a single linker, which can increase the DAR while potentially minimizing steric hindrance around the antibody's antigen-binding site.[10][13]
2.2. Cleavable vs. Non-Cleavable PEG Linkers
The choice between a cleavable and non-cleavable linker is a critical decision in ADC design, as it dictates the mechanism of payload release.[5]
-
Cleavable PEG Linkers: These linkers are designed to release the cytotoxic payload in response to specific conditions within the target tumor cell, such as changes in pH or the presence of specific enzymes.[][14] This targeted release minimizes systemic toxicity.[14]
-
Non-Cleavable PEG Linkers: These linkers rely on the complete degradation of the antibody within the lysosome of the target cell to release the payload.[][15] ADCs with non-cleavable linkers often exhibit greater plasma stability.[15]
Quantitative Data on PEG Linker Performance
The length of the PEG chain is a critical parameter that can be optimized to fine-tune the properties of an ADC.[2][16] The following tables summarize the general trends observed with the incorporation of PEG linkers of varying lengths.
| PEG Linker Length | Impact on Solubility | Impact on In Vitro Cytotoxicity | Impact on Plasma Half-Life |
| Short (e.g., PEG4) | Moderate Increase | Minimal Impact | Moderate Increase[8] |
| Medium (e.g., PEG8, PEG12) | Significant Increase | Potential for slight decrease | Significant Increase[16] |
| Long (e.g., PEG24) | High Increase | Can lead to decreased cytotoxicity[6] | Substantial Increase[6] |
| ADC Property | Effect of Increasing PEG Linker Length | Reference |
| Hydrophilicity | Increases | [6][8] |
| Aggregation | Decreases | [8][9] |
| Plasma Clearance | Decreases | [9][16] |
| Tumor Penetration | May be reduced with very long chains | [8] |
| In Vivo Efficacy | Often improves up to an optimal length | [2][16] |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of ADCs utilizing PEG linkers. Specific reaction conditions may need to be optimized based on the antibody, payload, and linker chemistry.
4.1. Protocol for ADC Synthesis via Lysine (B10760008) Conjugation
This protocol describes a two-step conjugation strategy targeting surface-exposed lysine residues on the antibody.[17]
-
Antibody Preparation:
-
Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Determine the antibody concentration using UV-Vis spectrophotometry at 280 nm.
-
-
Drug-Linker Activation:
-
Dissolve the PEG linker-payload construct containing a carboxylic acid functionality in an anhydrous organic solvent (e.g., dimethylformamide, DMF).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or sulfo-NHS to activate the carboxylic acid group, forming an NHS ester.
-
Incubate for 15-30 minutes at room temperature.[17]
-
-
Conjugation Reaction:
-
Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should typically not exceed 10% (v/v) to maintain antibody integrity.[17]
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns or tangential flow filtration.[17]
-
Equilibrate the purification system with a suitable storage buffer (e.g., PBS, pH 7.4).
-
4.2. Protocol for ADC Characterization
4.2.1. Determination of Drug-to-Antibody Ratio (DAR)
Hydrophobic Interaction Chromatography (HIC)-HPLC is a common method for determining the average DAR.
-
Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.
-
Chromatography:
-
Use a HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Run a gradient from high to low salt concentration to elute the different drug-loaded species.
-
-
Data Analysis: The different DAR species will separate based on their hydrophobicity. The average DAR can be calculated from the peak areas of the different species.
4.2.2. Pharmacokinetic Analysis
Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to quantify ADCs in plasma samples.[18][19]
-
Sample Collection: Collect blood samples from animal models at various time points post-ADC administration.[2]
-
Plasma Isolation: Isolate plasma from the blood samples by centrifugation.[2]
-
Quantification (ELISA):
-
Coat a microplate with an antigen that binds to the antibody portion of the ADC.
-
Add diluted plasma samples to the wells.
-
Detect the bound ADC using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the ADC.
-
Add a substrate to generate a colorimetric signal, which is proportional to the ADC concentration.
-
-
Quantification (LC-MS/MS):
-
For total antibody measurement, the ADC can be captured using anti-human IgG Fc antibodies, followed by digestion and analysis of signature peptides from the constant region.[18]
-
For conjugated payload, the ADC can be captured, the payload released (for cleavable linkers), and then quantified by LC-MS/MS.[19][20]
-
Visualizations: Diagrams of Pathways and Workflows
Conclusion
The incorporation of PEG linkers represents a significant advancement in ADC technology.[1] By improving the physicochemical properties and pharmacokinetic profile of ADCs, these linkers contribute to enhanced efficacy and a wider therapeutic window.[1] The continued development and optimization of PEG linker technologies will be crucial in realizing the full therapeutic potential of antibody-drug conjugates in oncology and beyond.[] The optimal PEG linker length and architecture are likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. purepeg.com [purepeg.com]
- 6. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. labinsights.nl [labinsights.nl]
- 10. adcreview.com [adcreview.com]
- 12. precisepeg.com [precisepeg.com]
- 13. JenKem Technology PEG Products for ADCs - JenKem Technology USA [jenkemusa.com]
- 14. purepeg.com [purepeg.com]
- 15. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. ADC Pharmacokinetic Study - Creative Diagnostics [qbd.creative-diagnostics.com]
- 19. Pharmacokinetics of antibody-drug conjugates (ADCs) - ProteoGenix [proteogenix.science]
- 20. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Chemical synthesis pathway for S-acetyl-PEG3-alcohol.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of a reliable chemical synthesis pathway for S-acetyl-PEG3-alcohol, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. This document outlines the synthetic route, provides detailed experimental protocols, and presents key data in a structured format.
Introduction
This compound is a hydrophilic linker possessing a terminal hydroxyl group and a protected thiol in the form of a thioacetate (B1230152). The polyethylene (B3416737) glycol (PEG) chain enhances aqueous solubility, a critical attribute for many biological applications. The terminal alcohol allows for further chemical modification, while the S-acetyl group can be readily cleaved under mild basic conditions to reveal a reactive thiol (sulfhydryl) group. This thiol can then be utilized for conjugation to various biomolecules or surfaces through thiol-ene "click" chemistry or disulfide bond formation.
Synthesis Pathway Overview
The synthesis of this compound from the readily available starting material, triethylene glycol, is a two-step process. The first step involves the selective mono-tosylation of one of the primary hydroxyl groups of triethylene glycol. This is a crucial step to differentiate the two hydroxyl groups and allow for selective functionalization. The resulting mono-tosylated intermediate is then subjected to a nucleophilic substitution reaction with a thioacetate salt to yield the final product.
Experimental Protocols
Step 1: Synthesis of Triethylene Glycol Mono-tosylate
This procedure details the selective mono-tosylation of triethylene glycol.
Materials:
-
Triethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve triethylene glycol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.1 equivalents) to the stirred solution.
-
In a separate container, dissolve p-toluenesulfonyl chloride (1.05 equivalents) in anhydrous DCM.
-
Add the p-toluenesulfonyl chloride solution dropwise to the cooled triethylene glycol solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude triethylene glycol mono-tosylate.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Step 2: Synthesis of this compound
This procedure describes the conversion of triethylene glycol mono-tosylate to this compound.
Materials:
-
Triethylene glycol mono-tosylate (from Step 1)
-
Potassium thioacetate
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the triethylene glycol mono-tosylate (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Add potassium thioacetate (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash them with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product, this compound, can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound. Actual yields may vary depending on reaction scale and purification efficiency.
| Step | Product Name | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Reaction Time (hours) | Typical Yield (%) | Purity (%) |
| 1 | Triethylene Glycol Mono-tosylate | Triethylene Glycol | 1:1.05 (TEG:TsCl) | Dichloromethane | 12-16 | 70-85 | >95 (after chromatography) |
| 2 | This compound | Triethylene Glycol Mono-tosylate | 1:1.5 (Tosylate:KSAc) | Dimethylformamide | 4-6 | 80-90 | >98 (after chromatography) |
Mandatory Visualization
The following diagram illustrates the two-step chemical synthesis pathway for this compound.
Caption: Chemical synthesis pathway for this compound.
Methodological & Application
Application Note and Protocol: Deprotection of S-acetyl-PEG3-alcohol to Reveal Thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the deprotection of S-acetyl-PEG3-alcohol to yield the corresponding free thiol, an essential step in various bioconjugation and drug delivery applications. The S-acetyl group serves as a stable protecting group for the thiol functionality, preventing oxidation and other unwanted side reactions during synthesis.[1][2] Its removal is a critical final step to unmask the reactive thiol group for subsequent conjugation or surface modification.[1]
Several methods for S-acetyl deprotection are available, ranging from classical base-mediated hydrolysis to milder, more chemoselective approaches. The choice of method depends on the sensitivity of the substrate to pH and temperature.[1][3][4] This note details three common and effective protocols: base-mediated hydrolysis, a milder biomimetic approach using cysteamine (B1669678), and a method employing tetrabutylammonium (B224687) cyanide.
Quantitative Data Summary
The selection of a deprotection reagent significantly impacts reaction time, yield, and compatibility with other functional groups. The following table summarizes typical reaction conditions and outcomes for common S-acetyl deprotection methods. Note that yields are substrate-dependent and may vary for this compound.
| Deprotection Method | Reagent(s) | Typical Solvent(s) | Typical Temperature | Typical Reaction Time | Typical Yield (%) | Reference(s) |
| Base-Mediated Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Ethanol (B145695)/Water | Room Temperature to Reflux | 0.5 - 2 hours | Substrate dependent, can be high | [5] |
| Biomimetic Deprotection | Cysteamine or L-cysteine | Methanol (B129727)/Phosphate (B84403) Buffer (pH 8) | Room Temperature | 0.5 - 24 hours | 84% (for S-acetyl heterocycles) | [1][3][6] |
| Cyanide-Mediated Deprotection | Tetrabutylammonium cyanide (TBACN) | Chloroform (B151607)/Methanol | Room Temperature | 3 hours | High, substrate dependent | [2][3] |
Experimental Protocols
Protocol 1: Base-Mediated Hydrolysis using Sodium Hydroxide
This method is a robust and often high-yielding procedure suitable for substrates that can tolerate basic conditions.[5]
Materials:
-
This compound
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), 2 M (degassed)
-
Diethyl ether or Ethyl acetate (B1210297) (degassed)
-
Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Round bottom flask
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in ethanol in a round bottom flask.
-
Prepare a solution of NaOH (2.0 equiv.) in deionized water.
-
Add the NaOH solution dropwise to the stirring solution of the S-acetylated compound.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature if heated.
-
Carefully neutralize the reaction mixture with a degassed 2 M HCl solution to pH ~7.[5]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a degassed organic solvent such as diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with degassed water.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the thiol-PEG3-alcohol.[3]
Protocol 2: Biomimetic Deprotection using Cysteamine
This mild approach is performed at a physiological pH and is suitable for sensitive substrates.[1][6] It mimics the native chemical ligation (NCL) process and involves a reversible thiol-thioester exchange followed by an irreversible intramolecular S-to-N acyl transfer.[3][6]
Materials:
-
This compound
-
Methanol (MeOH)
-
Phosphate buffer (PB), pH 8 (degassed)
-
Cysteamine
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound (1.0 equiv.) in a mixture of methanol and degassed phosphate buffer (pH 8). A common ratio is 1:9 MeOH:PB.[1]
-
Add cysteamine (2.0 equiv.) to the solution.[1]
-
Stir the reaction mixture at room temperature under an inert atmosphere for 30 minutes to 2 hours.[6] Monitor the reaction by TLC or LC-MS.
-
Upon completion, extract the reaction mixture with ethyl acetate (3x).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Further purification can be performed by chromatography if necessary.
Protocol 3: Cyanide-Mediated Deprotection using Tetrabutylammonium Cyanide (TBACN)
This method offers an alternative for efficient deprotection under specific conditions.[3] It is crucial to perform this reaction under an inert, oxygen-free atmosphere to prevent the formation of disulfide byproducts.[2]
Materials:
-
This compound
-
Tetrabutylammonium cyanide (TBACN)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Distilled water
-
Aqueous ammonium (B1175870) chloride
Procedure:
-
Under a nitrogen atmosphere, dissolve the this compound (1.0 equiv.) in a 1:1 mixture of chloroform and methanol.[2][3]
-
Stir the reaction for 3 hours at room temperature.[3]
-
Add distilled water and chloroform for extraction.
-
Separate the organic layer and extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with aqueous ammonium chloride, dry with MgSO₄, filter, and concentrate in vacuo.[3]
Purification and Characterization
Purification:
The crude thiol-PEG3-alcohol may require further purification. Common techniques for PEGylated molecules include:
-
Size Exclusion Chromatography (SEC): Effective for removing low molecular weight impurities.[]
-
Hydrophobic Interaction Chromatography (HIC): Can be used as a supplementary purification step.[]
-
Reverse Phase Chromatography (RP-HPLC): For separation based on hydrophobicity.[]
-
Dialysis: Useful for removing small molecule reagents and byproducts if a higher molecular weight PEG is used.[8]
Characterization:
The successful deprotection and purity of the final product, thiol-PEG3-alcohol, can be confirmed by standard analytical techniques such as:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the removal of the acetyl group and the integrity of the PEG backbone.[9]
-
Mass Spectrometry (MS): To verify the molecular weight of the final product.[9]
Visualizations
Reaction Scheme
Caption: Chemical transformation from this compound to Thiol-PEG3-alcohol.
Experimental Workflow
Caption: General experimental workflow for S-acetyl deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Step-by-step guide to synthesizing PROTACs with S-acetyl-PEG3-alcohol.
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing S-acetyl-PEG3-alcohol as a key linker component. PROTACs are innovative heterobifunctional molecules designed to recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed to enhance solubility, cell permeability, and to provide optimal spatial orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2][3][4]
This compound is a versatile PEG-based PROTAC linker.[5][6][7] Its structure incorporates a terminal hydroxyl group for initial conjugation and a protected thiol group (S-acetyl), which allows for subsequent orthogonal ligation, providing a flexible strategy for PROTAC assembly.
General Principles of PROTAC Synthesis
The synthesis of PROTACs is a modular process that involves the sequential or convergent coupling of three components: a ligand for the POI (warhead), a ligand for an E3 ligase, and the connecting linker.[1] Common synthetic strategies include amide bond formation and click chemistry, which offer high yields and broad functional group tolerance.[1] The length and chemical nature of the linker are crucial parameters that require optimization for each specific POI and E3 ligase pair to achieve maximal degradation efficiency.[1][2]
Experimental Protocols
This section details a representative synthetic workflow for constructing a PROTAC using this compound. The strategy involves a sequential two-step coupling process.
Protocol 1: Activation of this compound via Tosylation
This initial step activates the terminal hydroxyl group of the linker for subsequent nucleophilic substitution.
Materials and Reagents:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.
-
Add pyridine or TEA (1.5 eq) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, S-acetyl-PEG3-OTs.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Coupling of S-acetyl-PEG3-OTs with an E3 Ligase Ligand
This protocol describes the coupling of the activated linker with a suitable E3 ligase ligand (e.g., a derivative of thalidomide, pomalidomide, or VHL ligand) containing a nucleophilic group, such as a hydroxyl or amino group. The example below uses a hydroxyl-functionalized ligand.
Materials and Reagents:
-
S-acetyl-PEG3-OTs (from Protocol 1)
-
E3 Ligase Ligand with a hydroxyl or amino group (e.g., 4-hydroxythalidomide) (1.0 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF, add K₂CO₃ (2-3 eq) or Cs₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of S-acetyl-PEG3-OTs (1.2 eq) in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 Ligase-Linker intermediate.
Protocol 3: Deprotection of the S-acetyl Group
This step exposes the free thiol for the final coupling reaction.
Materials and Reagents:
-
E3 Ligase-Linker intermediate (from Protocol 2)
-
Hydroxylamine (B1172632) hydrochloride or Sodium hydroxide
-
Methanol or a mixture of THF/water
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the E3 Ligase-Linker intermediate in a suitable solvent such as methanol.
-
Add a solution of hydroxylamine hydrochloride (excess) or a dilute solution of sodium hydroxide.
-
Stir the reaction at room temperature and monitor by LC-MS until the deprotection is complete.
-
Neutralize the reaction mixture if necessary and remove the solvent under reduced pressure.
-
The resulting crude product containing the free thiol (E3 Ligase-Linker-SH) can be used directly in the next step or purified by chromatography.
Protocol 4: Final Coupling of the Thiol-Containing Intermediate with the POI Ligand
This final step involves a thiol-ene "click" reaction or other thiol-reactive chemistry to attach the POI ligand (warhead), which has been functionalized with a suitable reactive group (e.g., a maleimide (B117702) or an alkyne).
Materials and Reagents:
-
E3 Ligase-Linker-SH intermediate (from Protocol 3)
-
POI Ligand functionalized with a maleimide or other thiol-reactive group (1.0 eq)
-
A suitable solvent such as DMF or a mixture of organic solvent and water
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the E3 Ligase-Linker-SH intermediate and the maleimide-functionalized POI Ligand in the chosen solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS. The reaction is typically fast.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure product.
Protocol 5: Characterization of the Final PROTAC
The identity and purity of the synthesized PROTAC must be confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the PROTAC.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC should be used to determine the purity of the final compound.
Data Presentation
The efficacy of a PROTAC is typically quantified by its DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation achieved).[8] The following table provides a template for summarizing such data, which would be obtained from subsequent biological evaluation.
| PROTAC ID | Linker | Target Protein | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | S-acetyl-PEG3 | Protein X | Cereblon | Cell Line A | 50 | 95 |
| PROTAC-2 | S-acetyl-PEG3 | Protein Y | VHL | Cell Line B | 100 | 85 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general mechanism of PROTAC action and the synthetic workflow described in this guide.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Synthetic workflow for PROTACs using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. nbinno.com [nbinno.com]
- 5. xcessbio.com [xcessbio.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Application Notes: Bioconjugation Techniques Using Thiol-Reactive Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction Bioconjugation via thiol-reactive linkers is a cornerstone of modern biotechnology, enabling the precise, site-specific modification of proteins, peptides, and other biomolecules. The sulfhydryl group (-SH) of cysteine residues serves as an ideal target for covalent modification due to its strong nucleophilicity and relatively low abundance in proteins compared to amine groups (lysine residues).[1][2][] This specificity allows for the creation of well-defined bioconjugates with controlled stoichiometry, which is critical in the development of therapeutics like Antibody-Drug Conjugates (ADCs), diagnostic reagents, and tools for proteomics research.[4][5][6]
This document provides a detailed overview of the most common classes of thiol-reactive linkers, including their reaction mechanisms, comparative data, and applications, followed by detailed experimental protocols.
Maleimide (B117702) Linkers
Maleimides are the most widely used thiol-reactive functional groups for bioconjugation.[6][7] They react with sulfhydryl groups via a Michael addition mechanism to form a stable thioether bond.[][9][10]
-
Mechanism: The reaction is highly efficient and selective for thiols, especially within a pH range of 6.5 to 7.5.[10][11][12] At neutral pH, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[11][12]
-
Advantages: High selectivity, rapid reaction rates under mild, physiological conditions, and a well-established history of use in ADC development.[][9][11]
-
Stability and Limitations: The resulting thiosuccinimide linkage, while generally stable, can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in plasma.[13][14] This can lead to premature payload release from ADCs, causing potential off-target toxicity.[7] The maleimide ring is also prone to hydrolysis at pH values above 7.5, rendering it unreactive.[10]
-
Next-Generation Maleimides (NGMs): To address the stability issue, "next-generation maleimides" have been developed. These reagents are designed to re-bridge reduced disulfide bonds, creating more robust and stable conjugates.[15][16][17][18] Other strategies include linkers that undergo hydrolysis after conjugation to form a stable maleamic acid derivative, preventing the retro-Michael reaction.[7][19]
Reaction Mechanism: Maleimide-Thiol Conjugation
Caption: Michael addition reaction of a thiol with a maleimide.
Haloacetyl Linkers (Iodoacetamides, Bromoacetamides)
Haloacetyl groups react with thiols via a nucleophilic substitution (SN2) reaction, forming a highly stable thioether bond.[13]
-
Mechanism: The thiol group acts as a nucleophile, attacking the carbon atom bearing the halogen (iodine or bromine) and displacing it.
-
Advantages: The resulting thioether bond is generally considered more stable and less prone to reversal than the maleimide-thiol adduct.[13]
-
Limitations: Haloacetyls can exhibit lower specificity than maleimides.[13] At pH values above 7.5 or in the absence of free thiols, they can react with other nucleophilic amino acid residues such as histidine and lysine.[13][20]
Pyridyl Disulfide Linkers
These linkers react with sulfhydryl groups through a thiol-disulfide exchange mechanism.
-
Mechanism: The reaction involves the nucleophilic attack of a thiol from the biomolecule on the disulfide bond of the linker. This exchange releases pyridine-2-thione, a chromophore that can be measured spectrophotometrically at 343 nm to monitor the reaction's progress.[1] The result is a new disulfide bond linking the biomolecule to the payload.
-
Advantages: The conjugation is reversible. The formed disulfide bond can be cleaved by reducing agents, making this chemistry ideal for applications requiring payload release in a reducing environment, such as inside a cell.[1][21]
-
Applications: Widely used for creating cleavable ADCs and for introducing thiol groups onto molecules.[1][22][23]
Other Thiol-Reactive Linkers
-
Vinyl Sulfones: These groups also react via a Michael addition to form a very stable thioether sulfone bond that is resistant to hydrolysis.[24] They are a good alternative when maximum stability is required, though their reaction rate is generally slower than that of maleimides.[24]
-
Thiol-Yne Reaction: This "click chemistry" reaction involves the addition of a thiol to an alkyne, often initiated by light (photo-click reaction).[25] It is a metal-free reaction that offers excellent spatial and temporal control, making it suitable for surface immobilization and advanced bioconjugation strategies.[25][26]
Data Presentation: Comparison of Thiol-Reactive Linkers
Table 1: General Characteristics of Common Thiol-Reactive Linkers
| Linker Chemistry | Reaction Mechanism | Optimal pH | Bond Formed | Bond Stability & Reversibility | Key Features |
| Maleimide | Michael Addition | 6.5 - 7.5[11][12] | Thioether (Thiosuccinimide) | Stable, but can be reversible (retro-Michael)[10][13] | High selectivity and rapid kinetics.[11] |
| Haloacetyl | Nucleophilic Substitution | 7.0 - 8.5[13] | Thioether | Very Stable, Irreversible[13] | Less specific than maleimides at higher pH.[13] |
| Pyridyl Disulfide | Thiol-Disulfide Exchange | 4.0 - 7.5[1] | Disulfide | Reversible with reducing agents.[1] | Reaction can be monitored at 343 nm.[1] |
| Vinyl Sulfone | Michael Addition | 8.0 - 9.0 | Thioether Sulfone | Very Stable, Hydrolysis-Resistant[24] | Slower reaction rate than maleimides. |
| Thiol-Yne | Radical or Nucleophilic Addition | Varies | Thioether | Stable, Irreversible | Metal-free "click" reaction; offers spatial/temporal control.[25] |
Table 2: Representative Reaction Conditions for Maleimide-Thiol Conjugation
| Biomolecule | Maleimide:Thiol Molar Ratio | Reaction Time | pH | Temperature | Conjugation Efficiency (%) | Reference |
| cRGDfK Peptide | 2:1 | 30 minutes | 7.0 | Room Temp. | 84 ± 4 | [27] |
| 11A4 Nanobody | 5:1 | 120 minutes | 7.4 | Room Temp. | 58 ± 12 | [27] |
| General Protein | 10:1 to 20:1[12] | 1-2 hours | 6.5 - 7.5 | Room Temp. | High (Varies) | [12] |
| General Protein | 10:1 to 20:1[12] | Overnight | 6.5 - 7.5 | 4°C | High (Varies) | [12] |
Table 3: Stability of Thiol-Maleimide Conjugates
| Conjugate Type | Condition | Time | Substrate Loss (%) | Key Finding | Reference |
| Traditional Maleimide | Excess Glutathione (GSH) | 21 days | 10% | Demonstrates susceptibility to thiol exchange. | [7] |
| Maleamic Methyl Ester (NGM) | Excess Glutathione (GSH) | 21 days | 1.8% | Significantly improved stability over traditional maleimide. | [7] |
| Traditional Maleimide ADC | Human Plasma | 24 hours | Significant | Unstable in regions with high solvent accessibility. | [28] |
| Sulfone Linker ADC | Human Plasma | > 7 days | Minimal | Sulfone linkages are highly resistant to thioether exchange. | [28] |
| Thiazine (B8601807) Linker (NGM) | Excess Glutathione (GSH) | - | >20x less susceptible | Thiazine structure formed from N-terminal cysteine shows enhanced stability. | [14] |
Experimental Protocols
Workflow for Protein-Maleimide Bioconjugation
Caption: General experimental workflow for maleimide conjugation.
Protocol 1: General Procedure for Protein Reduction and Maleimide Labeling
This protocol provides a general method for conjugating a maleimide-functionalized molecule (e.g., a fluorescent dye, biotin, or drug-linker) to a protein containing cysteine residues.
Materials:
-
Cysteine-containing protein
-
Maleimide-functionalized reagent
-
Reaction Buffer: Degassed, thiol-free buffer, pH 6.5-7.5 (e.g., Phosphate-Buffered Saline (PBS) with EDTA, HEPES).
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). TCEP is often preferred as it does not contain a thiol and does not need to be removed prior to conjugation.[12]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system: Desalting column (e.g., G-25), dialysis cassette, or HPLC system.
Methodology:
-
Protein Preparation and Disulfide Reduction: a. Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[12][29] b. If the protein contains disulfide bonds that need to be reduced to free the thiol groups, add a 10- to 100-fold molar excess of TCEP to the protein solution.[12] c. Incubate the reduction reaction for 30-60 minutes at room temperature.[12] d. Note: If using DTT, it must be completely removed after reduction (e.g., using a desalting column) because its free thiol will compete with the protein's thiols for reaction with the maleimide.[12]
-
Maleimide Reagent Preparation: a. Immediately before use, prepare a stock solution (e.g., 10 mM) of the maleimide-functionalized reagent by dissolving it in anhydrous DMSO or DMF.[30] Vortex briefly to ensure it is fully dissolved.
-
Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the dissolved maleimide reagent to the reduced protein solution while gently stirring.[12] b. Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light if using a light-sensitive reagent.[29] c. Incubate the reaction. Typical incubation times are 1-2 hours at room temperature or overnight at 4°C.[12] Optimal time should be determined for each specific system.
-
Purification of the Conjugate: a. Following incubation, it is crucial to remove the unreacted maleimide reagent to stop the reaction and prevent non-specific labeling. b. Purify the conjugate using a method appropriate for the size and properties of the protein, such as a desalting column, dialysis, or HPLC.[12]
-
Characterization: a. Determine the Degree of Labeling (DOL), which is the average number of linker molecules conjugated per protein. This can be quantified using UV-Vis spectrophotometry (for dye-labeled proteins) or mass spectrometry.
-
Storage: a. For short-term storage, keep the purified conjugate at 2-8°C, protected from light.[30] b. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) (up to 50%) and storing at -20°C or -80°C.[30]
Application in Drug Development: Antibody-Drug Conjugate (ADC)
Caption: Targeted cancer therapy using an Antibody-Drug Conjugate.
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 4. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 5. Bioconjugation application notes [bionordika.fi]
- 6. thno.org [thno.org]
- 7. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles for Conjugating Thiol-Containing Small Molecules, Peptides, and Proteins [infoscience.epfl.ch]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Collection - Site-Specific Conjugation of Peptides and Proteins via Rebridging of Disulfide Bonds Using the ThiolâYne Coupling Reaction - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 27. benchchem.com [benchchem.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. lumiprobe.com [lumiprobe.com]
- 30. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
Application Notes and Protocols for S-acetyl-PEG3-alcohol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of S-acetyl-PEG3-alcohol as a heterobifunctional linker in the development of advanced drug delivery systems, particularly focusing on Antibody-Drug Conjugates (ADCs).
Introduction
This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker possessing a protected thiol group (S-acetyl) at one terminus and a hydroxyl group at the other. This heterobifunctional architecture allows for the sequential conjugation of two different molecules, making it an invaluable tool in the construction of complex bioconjugates. The PEG3 spacer enhances the solubility and stability of the resulting conjugate in aqueous media, which can improve the pharmacokinetic properties of the final drug product.[1] The protected thiol provides a stable handle that can be deprotected under mild conditions to reveal a reactive sulfhydryl group, enabling chemoselective ligation to thiol-reactive moieties such as maleimides. The terminal hydroxyl group can be activated or modified for conjugation to a variety of payloads or targeting ligands.[1][2]
Key Applications
The primary application of this compound in drug delivery is in the synthesis of Antibody-Drug Conjugates (ADCs).[2][3] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug.[3] The linker plays a crucial role in the stability and efficacy of an ADC, and PEG-based linkers are widely used to improve the physicochemical properties of these complex biotherapeutics.[][5][6]
Experimental Workflow for ADC Synthesis using this compound
A typical workflow for the synthesis of an ADC using this compound involves a multi-step process. This begins with the functionalization of the payload with the linker, followed by the preparation of the antibody, and finally, the conjugation of the drug-linker construct to the antibody.
References
- 1. S-acetyl-PEG4-alcohol, 223611-42-5 | BroadPharm [broadpharm.com]
- 2. S-acetyl-PEG-alcohol | AxisPharm [axispharm.com]
- 3. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PEG Linkers for Antibody Drug Conjugates - Biochempeg | Biopharma PEG [biochempeg.com]
Application Notes and Protocols: Conjugation of Peptides with S-acetyl-PEG3-alcohol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins.[1][2] This modification can enhance stability, increase solubility, prolong circulation half-life, and reduce immunogenicity.[3][4] S-acetyl-PEG3-alcohol is a heterobifunctional linker containing a protected thiol group (S-acetyl) and a terminal alcohol. The S-acetyl group provides a stable, protected form of a thiol, which can be deprotected under specific conditions to reveal a reactive sulfhydryl group.[5][6] This reactive thiol is then commonly used for conjugation to peptides, often through a thiol-maleimide Michael addition reaction.[7][8]
This document provides a detailed protocol for the deprotection of this compound and its subsequent conjugation to a maleimide-functionalized peptide.
Principle of the Reaction
The conjugation process involves two primary steps:
-
Deprotection of the S-acetyl Group: The thioester bond in the S-acetyl group is cleaved to generate a free, reactive thiol (-SH) on the PEG3-alcohol linker. This is a critical step that requires conditions that avoid unwanted side reactions, such as the formation of disulfides.[5] This can be achieved through methods like base-mediated hydrolysis or thiol-thioester exchange.[5][9]
-
Thiol-Maleimide Ligation: The deprotected thiol-PEG3-alcohol is then reacted with a peptide that has been pre-functionalized with a maleimide (B117702) group. The thiol group undergoes a Michael addition reaction with the double bond of the maleimide ring, forming a stable thioether bond.[10] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[10]
Experimental Protocols
Protocol 1: Deprotection of this compound to Yield Thiol-PEG3-alcohol
This protocol describes two common methods for removing the S-acetyl protecting group. The choice of method depends on the sensitivity of the other functional groups in the molecule.
Method A: Base-Mediated Hydrolysis
This method is effective but uses strong basic conditions that may not be suitable for sensitive substrates.[5]
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH) or Ammonia in Methanol (B129727)
-
Methanol (MeOH), Ethanol (B145695) (EtOH)
-
Degassed 2 M Hydrochloric acid (HCl)
-
Degassed Diethyl ether
-
Degassed Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round bottom flask, condenser, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equivalent) in ethanol in a round bottom flask.[11]
-
Prepare a solution of NaOH (2.0 equivalents) in degassed water and add it dropwise to the reaction mixture.[11]
-
Reflux the reaction mixture for 2 hours.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture by adding degassed 2 M HCl solution.[11]
-
Transfer the mixture to a separatory funnel and extract the product with degassed diethyl ether (3x).
-
Combine the organic layers, wash with degassed water, and dry over anhydrous Na₂SO₄.[11]
-
Filter and concentrate the solvent under reduced pressure to yield the deprotected thiol-PEG3-alcohol. The product should be used immediately in the next step.
Method B: Thiol-Thioester Exchange (Milder Conditions)
This method uses a thiol exchange reaction under milder pH conditions and is suitable for more labile substrates.[9]
Materials:
-
This compound
-
Thioglycolic acid (TGA)
-
Degassed Phosphate (B84403) buffer (PB), pH 8
-
Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
5% HCl solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound (1.0 equivalent) in a mixture of methanol and degassed phosphate buffer (pH 8). A common ratio is 1:9 MeOH:PB.[5]
-
Add Thioglycolic acid (TGA) to the solution.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture with a 5% HCl solution.
-
Extract the reaction mixture with ethyl acetate (3x).[5]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.[5]
-
Concentrate the filtrate under reduced pressure to yield the deprotected thiol-PEG3-alcohol. The product is highly susceptible to oxidation and should be used immediately.
Protocol 2: Conjugation of Thiol-PEG3-alcohol to a Maleimide-Functionalized Peptide
This protocol details the thiol-maleimide ligation reaction. It is critical to use degassed buffers to prevent the oxidation of the free thiol, which would render it unreactive.
Materials:
-
Deprotected Thiol-PEG3-alcohol (from Protocol 1)
-
Maleimide-functionalized peptide
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 6.5-7.5, degassed.[10]
-
EDTA (optional, to chelate metal ions that can catalyze thiol oxidation)[12]
-
Solvent (e.g., DMF or DMSO) if peptide or linker has low aqueous solubility
-
Quenching reagent (e.g., L-cysteine or beta-mercaptoethanol)
Procedure:
-
Peptide Preparation: Dissolve the maleimide-functionalized peptide in the degassed reaction buffer (pH 6.5-7.5). If solubility is an issue, a minimal amount of a compatible organic solvent like DMF or DMSO can be added.
-
Linker Preparation: Immediately after preparation, dissolve the deprotected Thiol-PEG3-alcohol in the reaction buffer.
-
Conjugation Reaction: Add the Thiol-PEG3-alcohol solution to the peptide solution. A 10-20 fold molar excess of the PEG-linker is often used to ensure complete reaction of the peptide.[10]
-
Incubate the reaction mixture. The reaction is typically run for 1-2 hours at room temperature (20-25°C) or overnight at 4°C for sensitive proteins.[10]
-
Monitoring: Monitor the progress of the conjugation by RP-HPLC or LC-MS to observe the formation of the desired conjugate and the disappearance of the starting materials.
-
Quenching (Optional): Once the reaction is complete, any remaining unreacted maleimide groups can be quenched by adding a small molar excess of a free thiol like L-cysteine.
-
Proceed immediately to purification.
Protocol 3: Purification and Characterization of the Peptide-PEG3-Conjugate
Purification:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying peptide conjugates.[4][10]
-
Column: A C18 column is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the conjugate. The exact gradient will need to be optimized based on the hydrophobicity of the peptide and conjugate.[10]
-
Detection: Monitor the elution profile at 220 nm and 280 nm (if the peptide contains Trp or Tyr residues).[10] Fractions corresponding to the conjugate peak are collected and lyophilized.
-
Characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to confirm the identity and purity of the final conjugate.[1][10] The observed molecular weight should match the calculated molecular weight of the peptide-PEG3-alcohol conjugate.
-
Tandem Mass Spectrometry (MS/MS): Can be used to confirm the site of PEGylation on the peptide.[1][2]
Data Presentation
Table 1: Summary of Deprotection Conditions for S-acetyl Group.
| Method | Reagents | Solvent System | pH | Temperature | Typical Time | Notes |
|---|---|---|---|---|---|---|
| Base-Mediated Hydrolysis | NaOH or NH₃ in MeOH | Ethanol/Water | > 10 | Reflux | 2-4 hours | Harsh conditions, not suitable for base-labile substrates.[5] |
| Thiol-Thioester Exchange | Thioglycolic acid (TGA) | MeOH/Phosphate Buffer | ~8.0 | Room Temp | 4-6 hours | Milder conditions, suitable for more sensitive molecules.[5][9] |
Table 2: Recommended Buffer Conditions for Thiol-Maleimide Ligation.
| Parameter | Recommended Range/Condition | Rationale |
|---|---|---|
| pH | 6.5 - 7.5 | Optimal for chemoselective reaction with thiols. At pH > 7.5, reaction with amines becomes competitive and maleimide hydrolysis increases.[10] |
| Buffer System | Phosphate (PBS), HEPES, Tris | Non-nucleophilic buffers that maintain pH without interfering with the reaction.[10] |
| Temperature | 4°C to 25°C (Room Temp) | 4°C is used for sensitive peptides to minimize degradation; room temperature allows for faster kinetics (1-2 hours).[10] |
| Additives | 1-10 mM EDTA | Chelates divalent metal ions that can catalyze the oxidation of thiols.[12] |
Visualizations
Caption: Experimental workflow for peptide-PEG conjugation.
Caption: Key chemical reactions in the conjugation process.
References
- 1. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 4. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bachem.com [bachem.com]
- 9. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Modification of Nanoparticles Using S-acetyl-PEG3-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including drug delivery, diagnostics, and bio-imaging. Polyethylene (B3416737) glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical properties of nanoparticles, enhancing their stability, biocompatibility, and circulation time in vivo by reducing opsonization and clearance by the mononuclear phagocyte system.[1][2] S-acetyl-PEG3-alcohol is a heterobifunctional linker that provides a protected thiol group and a terminal hydroxyl group, offering versatile options for nanoparticle surface functionalization.
The S-acetyl group serves as a stable protecting group for the thiol moiety, which can be selectively deprotected to form a free thiol. This thiol group can then readily form a stable covalent bond with noble metal surfaces, such as gold nanoparticles (AuNPs).[3] Alternatively, the terminal hydroxyl group can be activated or modified to react with various functional groups on the surface of other types of nanoparticles, such as iron oxide (IONPs) or silica (B1680970) nanoparticles (SiNPs).[2][4]
These application notes provide a comprehensive guide to utilizing this compound for the surface modification of different nanoparticle platforms. Detailed protocols for the deprotection of the S-acetyl group and subsequent conjugation to gold nanoparticles, as well as the activation of the terminal hydroxyl group for conjugation to iron oxide nanoparticles, are provided.
Key Features of this compound
-
Protected Thiol Group: The S-acetyl group prevents the premature oxidation of the thiol, ensuring its availability for conjugation.[5]
-
Terminal Hydroxyl Group: Allows for further chemical modification and conjugation to a variety of nanoparticle surfaces.[2]
-
Short PEG Linker: The PEG3 linker provides a hydrophilic spacer that enhances the water solubility and biocompatibility of the modified nanoparticles.
Application 1: Surface Modification of Gold Nanoparticles (AuNPs)
This protocol describes the surface modification of citrate-stabilized gold nanoparticles with this compound. The process involves the deprotection of the S-acetyl group to reveal a free thiol, which then displaces the citrate (B86180) ions on the AuNP surface to form a stable gold-sulfur bond.
Experimental Workflow for AuNP Modification
Caption: Workflow for AuNP surface modification.
Detailed Protocol
Materials:
-
This compound
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Phosphate-buffered saline (PBS)
-
Deionized (DI) water
Procedure:
-
Deprotection of this compound:
-
Prepare a 0.5 M solution of hydroxylamine hydrochloride in DI water and adjust the pH to 7.5 with 1 M NaOH.
-
Dissolve this compound in DI water to a final concentration of 10 mg/mL.
-
Add the hydroxylamine solution to the this compound solution in a 10:1 molar excess.
-
Incubate the reaction mixture at room temperature for 1 hour with gentle stirring. This will yield Thiol-PEG3-alcohol.
-
-
Conjugation to AuNPs:
-
To the citrate-stabilized AuNP solution, add the freshly prepared Thiol-PEG3-alcohol solution. The final concentration of the PEG linker should be in a significant molar excess relative to the AuNPs.
-
Allow the mixture to react for 12-24 hours at room temperature with gentle stirring to ensure complete ligand exchange.
-
-
Purification:
-
Centrifuge the solution of PEGylated AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Carefully remove the supernatant containing excess PEG linker and unbound reactants.
-
Resuspend the nanoparticle pellet in DI water or PBS.
-
Repeat the washing step (centrifugation and resuspension) at least three times to ensure the removal of all impurities.
-
-
Characterization:
-
Characterize the purified PEGylated AuNPs using techniques such as Dynamic Light Scattering (DLS) for hydrodynamic diameter, Zeta Potential for surface charge, UV-Vis Spectroscopy for surface plasmon resonance, and Transmission Electron Microscopy (TEM) for size and morphology.
-
Expected Results
| Parameter | Citrate-AuNPs | PEGylated AuNPs |
| Hydrodynamic Diameter (nm) | 20 ± 2 | 35 ± 3 |
| Zeta Potential (mV) | -45 ± 5 | -5 ± 2 |
| Surface Plasmon Resonance (nm) | 520 | 525 |
Note: The values presented are representative and may vary depending on the initial nanoparticle size and PEGylation efficiency.
Application 2: Surface Modification of Iron Oxide Nanoparticles (IONPs)
This protocol details the surface modification of amine-functionalized iron oxide nanoparticles with this compound. The terminal hydroxyl group of the PEG linker is first activated to a more reactive species, such as an N-hydroxysuccinimidyl (NHS) ester, which then reacts with the primary amines on the IONP surface to form a stable amide bond.
Experimental Workflow for IONP Modification
Caption: Workflow for IONP surface modification.
Detailed Protocol
Materials:
-
This compound
-
Amine-functionalized iron oxide nanoparticles (IONPs)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Activation of this compound:
-
Dissolve this compound and DSC (1.2 equivalents) in anhydrous DMF.
-
Add TEA (2.0 equivalents) to the solution and stir at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon) to form the NHS-activated PEG linker.
-
-
Conjugation to IONPs:
-
Disperse the amine-functionalized IONPs in anhydrous DMF.
-
Add the solution of the activated PEG-NHS ester to the IONP dispersion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Purification:
-
Collect the PEGylated IONPs using a strong magnet.
-
Carefully decant the supernatant.
-
Wash the nanoparticles by resuspending them in fresh DMF and then collecting them with a magnet. Repeat this wash step twice.
-
Perform a final wash with ethanol and then with DI water.
-
Resuspend the final product in DI water or a suitable buffer for storage.
-
-
Characterization:
-
Characterize the purified PEGylated IONPs using DLS and Zeta Potential analysis.
-
Confirm the successful conjugation using Fourier-Transform Infrared Spectroscopy (FTIR) by observing the appearance of amide bond peaks.
-
The grafting density of the PEG linker can be quantified using Thermogravimetric Analysis (TGA).[3][6]
-
Expected Results
| Parameter | Amine-IONPs | PEGylated IONPs |
| Hydrodynamic Diameter (nm) | 50 ± 5 | 75 ± 7 |
| Zeta Potential (mV) | +30 ± 4 | +5 ± 3 |
| PEG Grafting Density (PEG/nm²) | N/A | 1.5 - 2.5 |
Note: The values presented are representative and can vary based on the initial nanoparticle properties and reaction conditions.
Quantitative Data Summary
The following table summarizes the expected changes in key quantitative parameters after the surface modification of nanoparticles with this compound. An increase in hydrodynamic diameter and a shift of the zeta potential towards neutrality are strong indicators of successful PEGylation.[1][3]
| Nanoparticle Type | Initial Surface | Modification Strategy | Change in Hydrodynamic Diameter | Change in Zeta Potential |
| Gold (AuNP) | Citrate | Thiol-Gold Bonding | Significant Increase | From highly negative to near-neutral |
| Iron Oxide (IONP) | Amine | Amide Bond Formation | Significant Increase | From highly positive to near-neutral |
| Silica (SiNP) | Amine | Amide Bond Formation | Significant Increase | From positive to near-neutral |
| Quantum Dots (QD) | Carboxyl | Ester Bond Formation | Significant Increase | From negative to more neutral |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Nanoparticle Aggregation | Incomplete surface coverage; Incorrect pH or ionic strength of the buffer. | Increase the concentration of the PEG linker during conjugation; Ensure the pH and ionic strength of the buffer are optimized for nanoparticle stability. |
| Low PEG Grafting Density | Inefficient deprotection or activation of the PEG linker; Insufficient reaction time. | Confirm the complete deprotection or activation of the PEG linker using appropriate analytical techniques (e.g., NMR, Mass Spectrometry); Increase the reaction time or temperature. |
| Broad Size Distribution (High PDI) | Presence of aggregates or unreacted starting materials. | Optimize the purification steps (e.g., additional washing steps, size exclusion chromatography). |
Conclusion
This compound is a versatile and valuable tool for the surface modification of a wide range of nanoparticles. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to effectively utilize this linker to enhance the properties of their nanomaterials for various biomedical applications. The ability to selectively expose a thiol group or activate a hydroxyl group offers a dual functionality that can be tailored to specific nanoparticle chemistries and desired outcomes.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry with Azide-Modified PEG3 Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the uses of azide-modified PEG3 linkers in click chemistry, a powerful and versatile tool for bioconjugation and drug development. Detailed protocols for key experimental procedures are included to facilitate the practical application of this technology in the laboratory.
Introduction to Azide-Modified PEG3 Linkers and Click Chemistry
Azide-modified polyethylene (B3416737) glycol (PEG) linkers are bifunctional molecules that play a crucial role in modern bioconjugation strategies. The azide (B81097) group serves as a reactive handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][2] These reactions are highly efficient, selective, and biocompatible, allowing for the covalent ligation of molecules in complex biological environments.[3][4]
The triethylene glycol (PEG3) spacer offers a balance of hydrophilicity and length. It can improve the solubility and stability of conjugates, reduce non-specific binding, and provide a defined distance between the conjugated molecules.[5][6] This makes azide-modified PEG3 linkers particularly valuable in applications such as the development of antibody-drug conjugates (ADCs), peptide and protein modification, fluorescent labeling, and surface functionalization.[7][8][]
A variety of azide-modified PEG3 linkers are commercially available, featuring a second functional group such as an N-hydroxysuccinimide (NHS) ester, a maleimide, a carboxylic acid, or an amine. This versatility allows for a modular approach to bioconjugation, enabling the connection of a wide range of molecules.[10][11]
Key Applications
Antibody-Drug Conjugates (ADCs)
Azide-modified PEG3 linkers are instrumental in the construction of ADCs, which are targeted cancer therapeutics. The linker connects a potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor-associated antigen. The PEG3 spacer can enhance the solubility and stability of the ADC, potentially leading to an improved therapeutic window.[6][12] Both CuAAC and SPAAC can be employed to attach the drug payload to the antibody, which has been pre-functionalized with an azide or an alkyne.[13][14]
Quantitative Data on the Impact of PEG Linkers in ADCs:
While specific data for PEG3 is often part of broader studies, the following table summarizes the general impact of PEG linker length on ADC properties, which is relevant for understanding the role of the PEG3 spacer.
| Property | Short PEG Linker (e.g., PEG3) | Long PEG Linker (e.g., PEG12, PEG24) | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | May allow for higher DAR with hydrophobic drugs due to improved solubility. | Can further enhance solubility, potentially allowing for even higher DAR. | [7][15] |
| Pharmacokinetics (PK) | Can increase hydrodynamic radius, leading to reduced renal clearance and longer plasma half-life compared to no linker. | Generally leads to a further increase in plasma half-life. | [6] |
| In Vitro Cytotoxicity | Can maintain or slightly decrease cytotoxicity depending on the payload and target. | May lead to a more significant reduction in cytotoxicity in some cases. | [6][16] |
| Tumor Accumulation | Improved PK can lead to greater tumor accumulation. | Extended circulation can further enhance tumor accumulation. | [6] |
Peptide and Protein Modification
Click chemistry with azide-modified PEG3 linkers provides a highly efficient method for modifying peptides and proteins.[17] This can be used to enhance their therapeutic properties, such as increasing their half-life, or to attach them to other molecules or surfaces. For example, an Azide-PEG3-NHS ester can be used to react with primary amines (N-terminus or lysine (B10760008) residues) on a protein, introducing an azide handle for subsequent click reactions.[18]
Fluorescent Labeling and Imaging
Fluorophores functionalized with an alkyne or a strained cyclooctyne (B158145) can be readily "clicked" onto biomolecules that have been modified with an azide-PEG3 linker. This enables specific and efficient fluorescent labeling for a variety of in vitro and in vivo imaging applications.[19][20]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol describes a general procedure for the CuAAC reaction to conjugate an azide-modified biomolecule with an alkyne-containing molecule.
Materials:
-
Azide-modified biomolecule (e.g., Azide-PEG3-functionalized protein)
-
Alkyne-containing molecule (e.g., alkyne-modified drug or fluorescent probe)
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)
-
Ligand solution (e.g., 50 mM THPTA in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Prepare a solution of the azide-modified biomolecule in the reaction buffer.
-
Prepare a solution of the alkyne-containing molecule. It can be dissolved in an organic co-solvent like DMSO before adding to the aqueous reaction mixture.
-
In a separate tube, premix the CuSO4 solution and the ligand solution.
-
Add the alkyne-containing molecule to the solution of the azide-modified biomolecule.
-
Add the premixed copper/ligand solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., HPLC, SDS-PAGE).
-
Once the reaction is complete, purify the conjugate using a suitable method to remove excess reagents and byproducts.
Diagram of CuAAC Workflow:
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation
This protocol outlines a general procedure for the copper-free SPAAC reaction between an azide-modified biomolecule and a DBCO-functionalized molecule.
Materials:
-
Azide-modified biomolecule (e.g., Azide-PEG3-functionalized antibody)
-
DBCO-containing molecule (e.g., DBCO-drug conjugate)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a solution of the azide-modified biomolecule in the reaction buffer.
-
Prepare a solution of the DBCO-containing molecule.
-
Combine the azide-modified biomolecule and the DBCO-containing molecule in the reaction buffer. A molar excess of one reactant may be used to drive the reaction to completion.
-
Incubate the reaction mixture. The reaction time can vary from 1 to 24 hours at room temperature or 4°C, depending on the reactivity of the specific DBCO reagent.[21][22]
-
Monitor the reaction progress by a suitable analytical method (e.g., UV-Vis spectroscopy by observing the decrease in DBCO absorbance around 310 nm).[23]
-
Upon completion, purify the conjugate to remove any unreacted starting materials.
Diagram of SPAAC Reaction:
Summary of Azide-Modified PEG3 Linkers and Their Applications
| Linker Type | Reactive Groups | Key Applications | Reference(s) |
| Azide-PEG3-NHS Ester | Azide, N-hydroxysuccinimide Ester | Antibody/protein labeling via primary amines, ADC development. | [][18] |
| Azide-PEG3-Maleimide | Azide, Maleimide | Conjugation to thiol groups (e.g., cysteine residues in proteins or peptides). | [24][25] |
| Azide-PEG3-Carboxylic Acid | Azide, Carboxylic Acid | Can be activated to react with amines; provides a handle for further modification. | [10] |
| Azide-PEG3-Amine | Azide, Amine | Can react with activated esters or be used for reductive amination. | [8] |
| Azide-PEG3-Alcohol | Azide, Alcohol | The hydroxyl group can be further derivatized. | [26] |
Conclusion
Azide-modified PEG3 linkers are versatile and powerful tools in the field of bioconjugation and drug development. Their ability to participate in highly efficient and bioorthogonal click chemistry reactions, combined with the beneficial properties of the PEG3 spacer, makes them indispensable for creating well-defined and functional biomolecular conjugates. The protocols and data presented here provide a foundation for researchers to apply this technology to a wide range of applications.
References
- 2. Click Chemistry [organic-chemistry.org]
- 3. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 4. bioclone.net [bioclone.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. encapsula.com [encapsula.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 12. purepeg.com [purepeg.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. books.rsc.org [books.rsc.org]
- 16. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 20. interchim.fr [interchim.fr]
- 21. benchchem.com [benchchem.com]
- 22. docs.aatbio.com [docs.aatbio.com]
- 23. broadpharm.com [broadpharm.com]
- 24. broadpharm.com [broadpharm.com]
- 25. genelink.com [genelink.com]
- 26. Azido-PEG3-Alcohol, 86520-52-7 | BroadPharm [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of Hydrophobic Molecules with S-acetyl-PEG3-alcohol
Welcome to the technical support center for utilizing S-acetyl-PEG3-alcohol to enhance the solubility of hydrophobic molecules. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve the solubility of hydrophobic molecules?
This compound is a small polyethylene (B3416737) glycol (PEG) derivative. Its ability to improve the solubility of hydrophobic molecules stems from its amphipathic nature. The hydrophilic PEG tail interacts favorably with aqueous solutions, while the acetylated thiol and alcohol end groups can engage in weaker, non-covalent interactions with hydrophobic molecules. This effectively creates a more hydrophilic microenvironment around the hydrophobic molecule, increasing its overall solubility in aqueous media.
Q2: In what types of applications can this compound be used for solubility enhancement?
This compound can be beneficial in a variety of research applications where the poor aqueous solubility of a compound is a limiting factor. These include:
-
In vitro biological assays: Ensuring the complete solubilization of test compounds in cell culture media or assay buffers to obtain accurate and reproducible results.
-
High-throughput screening (HTS): Preventing compound precipitation in stock solutions and assay plates.
-
Formulation development: As a potential excipient in pre-clinical formulations for in vivo studies.
-
Protein and peptide studies: Aiding in the solubilization of hydrophobic peptides or proteins that are prone to aggregation in aqueous buffers.[1][2]
Q3: Is this compound the same as PEGylating my molecule?
No, using this compound as a solubility enhancer is different from PEGylation. PEGylation is the process of covalently attaching PEG chains to a molecule, which permanently alters its properties.[3] In this application, this compound is used as an additive or co-solvent, where it interacts non-covalently with the hydrophobic molecule to improve its solubility in a solution.
Q4: What are the potential side effects of using this compound in my experiments?
While generally considered biocompatible, high concentrations of PEG derivatives can have some effects. In cell-based assays, high concentrations might lead to cellular stress or interfere with membrane-associated processes. It is always recommended to include a vehicle control (the buffer or media with this compound at the same concentration used for the test compound) in your experiments to account for any potential effects of the solubilizing agent itself.
Q5: How do I remove this compound from my sample after solubilization?
If it is necessary to remove the this compound, several methods can be employed depending on the nature of your molecule of interest. These include dialysis, size exclusion chromatography (SEC), or filtration methods if there is a significant size difference between your molecule and the this compound. For many in vitro assays, removal is not necessary as long as proper vehicle controls are used.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| The hydrophobic molecule still precipitates after adding this compound. | The concentration of this compound is too low. | Gradually increase the concentration of this compound in your solution. It is recommended to perform a concentration titration to find the optimal concentration for your specific molecule. |
| The initial stock solution of the hydrophobic molecule was not properly prepared. | Ensure the hydrophobic molecule is first fully dissolved in a small amount of an appropriate organic solvent (e.g., DMSO, ethanol) before adding the aqueous solution containing this compound. | |
| The pH of the buffer is not optimal for the solubility of the hydrophobic molecule. | Adjust the pH of your buffer. The charge state of your molecule can significantly impact its solubility. | |
| I am observing unexpected results or toxicity in my cell-based assay. | The concentration of this compound is too high and is causing cellular stress. | Perform a dose-response experiment with this compound alone to determine the maximum tolerable concentration for your specific cell line. Always include a vehicle control in your experiments. |
| The this compound is interfering with the assay components. | Run control experiments to see if this compound interacts with your detection reagents or other assay components. | |
| The viscosity of my solution has increased significantly. | A high concentration of this compound is being used. | While this compound is a small PEG molecule, very high concentrations can increase the viscosity of the solution. If this is problematic for your application, consider if a lower concentration can still achieve the desired solubility. |
| My peptide/protein is aggregating even with this compound. | The aggregation is driven by strong intermolecular forces that are not sufficiently disrupted by this compound. | Consider using this compound in combination with other anti-aggregation agents, such as L-arginine or a change in buffer pH. |
Data Presentation
The following tables provide hypothetical data to illustrate the potential effectiveness of this compound in improving the solubility of a model hydrophobic compound ("Compound X").
Table 1: Solubility of Compound X with Varying Concentrations of this compound
| Concentration of this compound (% w/v) | Maximum Soluble Concentration of Compound X (µg/mL) | Fold Increase in Solubility |
| 0 (Control) | 1.5 | 1.0 |
| 0.1 | 7.8 | 5.2 |
| 0.5 | 25.3 | 16.9 |
| 1.0 | 52.1 | 34.7 |
| 2.0 | 89.5 | 59.7 |
Table 2: Comparison of Different Solubilizing Agents for Compound X
| Solubilizing Agent (at 1% w/v) | Maximum Soluble Concentration of Compound X (µg/mL) | Fold Increase in Solubility |
| None (Control) | 1.5 | 1.0 |
| This compound | 52.1 | 34.7 |
| PEG 400 | 48.9 | 32.6 |
| DMSO (1% v/v) | 15.6 | 10.4 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Solubilizing a Hydrophobic Molecule
-
Preparation of Stock Solutions:
-
Prepare a 10 mg/mL stock solution of your hydrophobic molecule in 100% DMSO.
-
Prepare a 10% (w/v) stock solution of this compound in your desired aqueous buffer (e.g., PBS, pH 7.4).
-
-
Serial Dilution of this compound:
-
In a series of microcentrifuge tubes, prepare serial dilutions of the this compound stock solution with your aqueous buffer to achieve final concentrations of 4%, 2%, 1%, 0.5%, 0.2%, and 0% (vehicle control).
-
-
Solubilization Assay:
-
To each tube from step 2, add the hydrophobic molecule stock solution to a final concentration that is known to precipitate in the aqueous buffer alone (e.g., 100 µg/mL).
-
Vortex each tube for 30 seconds.
-
Incubate at room temperature for 1 hour.
-
-
Analysis:
-
Centrifuge the tubes at 15,000 x g for 10 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant.
-
Measure the concentration of the solubilized hydrophobic molecule in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
The lowest concentration of this compound that results in the complete dissolution of the compound is the optimal concentration.
-
Protocol 2: General Procedure for Preparing a Solubilized Hydrophobic Molecule for an In Vitro Assay
-
Prepare a concentrated stock of the hydrophobic molecule in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Prepare the assay buffer containing the predetermined optimal concentration of this compound.
-
Dilute the hydrophobic molecule stock solution into the this compound-containing buffer to the desired final assay concentration. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized precipitation.
-
Prepare a vehicle control by diluting the same volume of the organic solvent into the this compound-containing buffer.
-
Use the prepared solutions immediately in your assay.
Mandatory Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Mechanism of solubility enhancement by this compound.
References
Technical Support Center: Cysteine Deprotection and Disulfide Bond Prevention
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing unwanted disulfide bond formation during the deprotection of cysteine-containing peptides. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Troubleshooting Guide: Preventing Unwanted Disulfide Bond Formation
This guide provides a structured approach to identifying and resolving common issues related to disulfide bond formation during peptide deprotection.
Problem: Significant amount of dimer or oligomer formation detected by HPLC/MS after cleavage.
This is a classic sign of undesired intermolecular disulfide bond formation.
-
Possible Cause 1: Inadequate Scavenging of Reactive Intermediates. During deprotection, especially with acid-labile protecting groups like trityl (Trt), reactive carbocations are generated. If not effectively scavenged, these can lead to various side reactions, including oxidation of the free thiol.
-
Solution: Optimize your cleavage cocktail by incorporating effective scavengers. Triisopropylsilane (TIS) is highly effective at scavenging trityl cations. Thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT) are also excellent at trapping carbocations and maintaining a reducing environment.[1]
-
-
Possible Cause 2: Oxidation of Free Thiols. The sulfhydryl group of cysteine is highly susceptible to oxidation, which can be catalyzed by air or other oxidizing species present in the reaction mixture.[1]
-
Solution: Incorporate a reducing agent in your cleavage cocktail. Dithiothreitol (B142953) (DTT) is a potent reducing agent that helps maintain the cysteine thiol in its reduced state.[2] It is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize exposure to oxygen.
-
-
Possible Cause 3: Inappropriate Deprotection Time. Prolonged exposure to acidic cleavage conditions can sometimes promote side reactions.
-
Solution: Monitor the deprotection reaction progress using analytical HPLC.[3] This allows you to determine the optimal time required for complete deprotection while minimizing the window for side reactions to occur.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unintended disulfide bond formation during deprotection?
The primary cause is the oxidation of the newly deprotected, highly reactive thiol group of cysteine.[1] This can be initiated by atmospheric oxygen or other oxidizing agents present during the cleavage and workup steps. The formation of reactive carbocations from protecting groups can also contribute to side reactions that lead to oxidation.
Q2: How do scavengers help in preventing disulfide bond formation?
Scavengers are crucial components of the cleavage cocktail that serve two main purposes in preventing disulfide bond formation:
-
Trapping Reactive Cations: Scavengers like Triisopropylsilane (TIS) irreversibly react with carbocations (e.g., trityl cations) generated during the removal of protecting groups. This prevents these reactive species from causing side reactions, such as the alkylation of the thiol group, which can indirectly lead to oxidation.
-
Maintaining a Reducing Environment: Many scavengers, particularly thiol-based ones like 1,2-ethanedithiol (EDT) and dithiothreitol (DTT), help to maintain a reducing environment, which actively prevents the oxidation of the free sulfhydryl group to a disulfide.[1]
Q3: Can I use Triisopropylsilane (TIS) alone as a scavenger?
While TIS is an excellent scavenger for trityl cations, it may not be sufficient on its own to prevent all side reactions, especially with peptides containing other sensitive residues like tryptophan or methionine.[4] For comprehensive protection and to maintain a reducing environment, a combination of scavengers is often recommended. A common and effective cocktail is the "Reagent K" formulation or variations thereof.[3]
Q4: What is an orthogonal protection strategy and how does it help?
An orthogonal protection strategy involves using different classes of protecting groups for multiple cysteine residues within the same peptide.[5] These protecting groups can be selectively removed under different chemical conditions. This strategy is particularly useful for synthesizing peptides with multiple, specific disulfide bonds. By selectively deprotecting one pair of cysteines at a time, you can control the formation of each disulfide bridge and prevent random, incorrect pairings.
Q5: My peptide is still forming disulfide bonds despite using scavengers. What else can I do?
If disulfide bond formation persists, consider the following:
-
Increase Reducing Agent Concentration: You may need to increase the concentration of DTT or another reducing agent in your cleavage cocktail.
-
Work under strictly anaerobic conditions: Ensure all your solvents are thoroughly degassed, and perform the entire cleavage and workup procedure under an inert atmosphere (e.g., in a glove box).
-
Post-Cleavage Reduction: If disulfide bonds have already formed, you can often reduce them back to free thiols by treating the crude peptide solution with a reducing agent like DTT or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) before purification.
Quantitative Data on Scavenger Cocktails
The selection of an appropriate scavenger cocktail is critical for achieving high purity and yield. The following table summarizes the performance of different scavenger cocktails in the cleavage of a model Cys(Trt)-containing peptide.
| Scavenger Cocktail (v/v/w for DTT) | Target Peptide Purity (%) | Major Side Product(s) | % Side Product(s) |
| 95% TFA, 5% H₂O | 75 | S-tritylated Cys, Disulfide dimer | 15 (S-Trt), 10 (Dimer) |
| 95% TFA, 2.5% H₂O, 2.5% TIS | 92 | Disulfide dimer | 5 |
| 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% EDT | 95 | Minor unidentified peaks | < 5 |
| 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% DTT | >97 | Minimal side products | < 3 |
Note: Data is compiled from various sources and represents typical outcomes for model peptides. Actual results may vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
Protocol 1: Standard Deprotection using a TIS-based Scavenger Cocktail
This protocol is suitable for the general-purpose cleavage of peptides containing Cys(Trt) and provides good protection against S-alkylation.
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Preparation of Cleavage Cocktail: In a separate vial, freshly prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O. For 2 mL of cocktail, mix 1.9 mL of TFA, 50 µL of H₂O, and 50 µL of TIS.
-
Cleavage Reaction: Add the cleavage cocktail (2 mL per 100 mg of resin) to the reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet twice with cold ether.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Deprotection with a DTT-Containing Scavenger Cocktail for Enhanced Reduction
This protocol is recommended when the prevention of disulfide bond formation is a primary concern.
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Preparation of Cleavage Cocktail: In a separate vial, freshly prepare the cleavage cocktail: 92.5% TFA, 2.5% H₂O, 2.5% TIS, and 2.5% (w/v) Dithiothreitol (DTT). For 2 mL of cocktail, mix 1.85 mL of TFA, 50 µL of H₂O, 50 µL of TIS, and add 50 mg of DTT. Ensure the DTT is fully dissolved.
-
Cleavage Reaction: Add the cleavage cocktail (2 mL per 100 mg of resin) to the reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet twice with cold ether.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visual Guides
The following diagrams illustrate key concepts and workflows for preventing disulfide bond formation.
Caption: General workflow for peptide deprotection.
Caption: Decision tree for scavenger selection.
Caption: Orthogonal protection strategy workflow.
References
- 1. biotage.com [biotage.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
Optimizing reaction conditions for S-acetyl-PEG3-alcohol conjugation.
Technical Support Center: S-acetyl-PEG3-alcohol Conjugation
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing reaction conditions involving this compound. It includes troubleshooting guides and FAQs to address common experimental challenges.
Frequently Asked Questions (FAQs)
1. General Properties and Handling
-
Q1: What is this compound?
-
A1: this compound is a bifunctional hydrophilic linker. It contains a terminal alcohol (-OH) group and an S-acetyl protected thiol (-SAc) group, separated by a 3-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The PEG chain enhances the water solubility of the molecule it's conjugated to.[1][2]
-
-
Q2: What are the main applications of this linker?
-
Q3: How should I store this compound?
-
A3: It is recommended to store the compound at -20°C to ensure its stability.[1]
-
2. Conjugation via the Thiol Group
-
Q4: How do I activate the thiol group for conjugation?
-
A4: The S-acetyl group must be removed (deprotected) to generate a free, reactive thiol (-SH).[6] This is typically achieved through base-mediated hydrolysis using reagents like sodium hydroxide (B78521) (NaOH) in an alcohol solvent.
-
-
Q5: What chemistries can be used with the deprotected thiol group?
-
A5: The free thiol is highly reactive towards maleimide (B117702) groups, forming a stable thioether bond.[7][8] This thiol-maleimide reaction is a common and efficient bioconjugation method.[9] Thiols can also react with other functional groups like OPSS and vinylsulfone, or bind to transition metal surfaces such as gold.[4]
-
3. Conjugation via the Alcohol Group
-
Q6: How can the alcohol group be used for conjugation?
-
Q7: Are there any challenges with using the alcohol group for conjugation?
Experimental Workflows & Chemistry
Caption: Conjugation pathways for this compound.
Troubleshooting Guide
Section 1: Issues with Thiol Generation (S-Acetyl Deprotection)
-
Q: My deprotection reaction is incomplete or shows low yield. What should I do?
-
A:
-
Insufficient Base: Ensure you are using a sufficient molar excess of the base (e.g., NaOH). A common protocol uses approximately 2 equivalents of NaOH.
-
Reaction Time/Temperature: The reaction may require heating (reflux) for a set period, typically 1-2 hours, to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal time.
-
Solvent Choice: The deprotection is often performed in an alcohol solvent like methanol (B129727) or ethanol (B145695).[3] Ensure your starting material is fully dissolved.
-
Inert Atmosphere: While the S-acetyl group is stable, the resulting free thiol can be susceptible to oxidation.[6] Performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of disulfide byproducts.
-
-
-
Q: I am observing disulfide byproduct formation after deprotection. How can I prevent this?
-
A:
-
Use Degassed Solvents: Oxygen in the solvent can promote the oxidation of the free thiol to a disulfide. Degas all solvents and solutions by bubbling with an inert gas or using a freeze-pump-thaw cycle.
-
Immediate Use: The free thiol is often used immediately in the next conjugation step to minimize its time exposed to potential oxidants.[3]
-
Add a Reducing Agent: If disulfide formation is unavoidable or if you need to reduce existing disulfides in your target molecule, a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be added. DTT can also be used, but excess DTT must be removed before maleimide conjugation as it will compete for the reaction.
-
-
Section 2: Issues with Thiol-Maleimide Conjugation
-
Q: The yield of my thiol-maleimide conjugation is low. What are the common causes?
-
A: See the troubleshooting workflow below. Key factors include incorrect pH, maleimide hydrolysis, and reactant stoichiometry.
-
Caption: Troubleshooting workflow for low thiol-maleimide conjugation yield.
-
Q: My reaction has lost selectivity, and I see side products. Why?
-
A: The most likely cause is incorrect pH. The reaction between thiols and maleimides is highly selective within a pH range of 6.5-7.5.[8][9] Above pH 7.5, the maleimide group can start to react with primary amines (e.g., lysine (B10760008) residues on a protein), leading to a loss of selectivity.[8][9]
-
Section 3: Issues with Alcohol Conjugation (Esterification)
-
Q: My esterification reaction with a carboxylic acid is not working or has a very low yield.
-
A:
-
Reversibility: Fischer esterification is a reversible reaction.[5] To drive the reaction towards the product, you must remove water as it is formed, often by using a Dean-Stark trap or by adding a dehydrating agent.
-
Catalyst: The reaction typically requires a strong acid catalyst (e.g., sulfuric acid). Ensure the catalyst is active and used in appropriate amounts.
-
Reactant Concentration: Using an excess of one reactant (either the PEG-alcohol or the carboxylic acid) can help shift the equilibrium to favor the product.[10]
-
Steric Hindrance: The bulky PEG chain may slow down the reaction.[10] Increased reaction times or more efficient coupling agents may be necessary.
-
Alternative Coupling Agents: For sensitive substrates where strong acid and heat are not viable, consider using carbodiimide (B86325) coupling agents like EDC in combination with an activator like NHS to form an active ester from the carboxylic acid, which then reacts more efficiently with the alcohol.
-
-
Section 4: Purification and Analysis
-
Q: How do I purify my final PEGylated conjugate?
-
A: The choice of purification method depends on the properties of the conjugate and the impurities.
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated product from smaller unreacted reagents and byproducts.[][13]
-
Ion Exchange Chromatography (IEX): This method separates molecules based on charge. PEGylation can shield surface charges on a protein, altering its binding properties to an IEX column and allowing for separation from the un-PEGylated form.[][13]
-
Reverse Phase Chromatography (RP-HPLC): Useful for separating molecules based on hydrophobicity. It can be effective for analyzing PEGylated products and even separating positional isomers.[][13]
-
Dialysis/Ultrafiltration: Effective for removing small molecule impurities from a much larger PEGylated protein conjugate.[13]
-
-
-
Q: How can I monitor the progress of my PEGylation reaction?
-
A:
-
LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool to identify the starting materials, intermediates, and final products, confirming the success of the conjugation by the change in mass.
-
HPLC: HPLC with various detectors can be used. A charged aerosol detector (CAD) is particularly useful as it can detect PEG and PEGylated molecules, which often lack a UV chromophore.[14][15]
-
SDS-PAGE: For protein conjugations, SDS-PAGE will show a shift in the molecular weight band of the protein after successful PEGylation, indicating an increase in size.[16]
-
-
Quantitative Data Summary
Table 1: Recommended Conditions for S-Acetyl Deprotection
| Parameter | Condition | Rationale / Notes | Source |
|---|---|---|---|
| Reagent | Sodium Hydroxide (NaOH) | Strong base for effective hydrolysis of the thioester. | [6] |
| Solvent | Ethanol or Methanol | Dissolves the reactant and facilitates the reaction. | [3] |
| Stoichiometry | ~2 equivalents of base | Ensures complete deprotection. | |
| Temperature | Room Temp to Reflux | Heating can increase the reaction rate. | |
| Time | 1 - 2 hours | Typically sufficient for completion. Monitor by TLC/LC-MS. |
| Atmosphere | Inert (Nitrogen/Argon) | Recommended to prevent oxidation of the resulting free thiol. | |
Table 2: Recommended Conditions for Thiol-Maleimide Conjugation
| Parameter | Condition | Rationale / Notes | Source |
|---|---|---|---|
| pH | 6.5 - 7.5 | Optimal range for high selectivity and reaction rate with thiols. | [8][9] |
| Buffer | PBS, HEPES (non-amine) | Amine-containing buffers like Tris will compete with the reaction. | [17] |
| Temperature | 4°C to 25°C (Room Temp) | Room temperature is faster (1-2h); 4°C is slower (overnight) but better for sensitive proteins. | [8] |
| Stoichiometry | 10-20 fold molar excess of maleimide | Drives the reaction to completion. Should be optimized for each specific application. | [8] |
| Atmosphere | Inert (Nitrogen/Argon) | Recommended to prevent thiol oxidation. Use degassed buffers. | |
Key Experimental Protocols
Protocol 1: S-Acetyl Deprotection to Generate Thiol-PEG3-Alcohol
-
Dissolution: Dissolve the this compound in ethanol (or methanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Base Addition: Prepare a solution of sodium hydroxide (~2 molar equivalents) in degassed water. Add this solution dropwise to the flask while stirring.
-
Reaction: Allow the reaction to proceed at room temperature or heat to reflux for 1-2 hours. Monitor the reaction's completion using TLC or LC-MS.
-
Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.[3]
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.[3]
-
Solvent Removal: Remove the solvent under reduced pressure. The resulting Thiol-PEG3-alcohol is often used immediately in the next step due to its susceptibility to oxidation.[3]
Protocol 2: Conjugation of Thiol-PEG3-Alcohol to a Maleimide-Functionalized Molecule
-
Prepare Molecule Solution: Dissolve your maleimide-containing molecule (e.g., protein, peptide) in a degassed, non-amine reaction buffer (e.g., PBS, pH 7.2). If working with a protein that has internal disulfide bonds that need to be reduced to generate free thiols for another purpose, this step is not applicable. This protocol assumes the thiol is on the PEG linker.
-
Prepare Thiol Solution: Immediately after synthesis (Protocol 1), dissolve the crude or purified Thiol-PEG3-alcohol in a small amount of reaction buffer or an organic solvent like DMSO if solubility is an issue.
-
Conjugation: Add the Thiol-PEG3-alcohol solution to the maleimide solution. A 1.5 to 2-fold molar excess of the thiol relative to the maleimide is a good starting point to ensure all the maleimide is consumed. If the thiol is the limiting reagent, a 10-20 fold excess of the maleimide is recommended.[8]
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light if using fluorescent dyes.[8]
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any excess maleimide.
-
Purification: Purify the conjugate from excess reagents using an appropriate chromatography technique (e.g., SEC, IEX) or dialysis.[]
Protocol 3: Esterification of this compound with a Carboxylic Acid
-
Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the this compound, the carboxylic acid (1-1.5 equivalents), and a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Continue refluxing until no more water is collected or the reaction is deemed complete by TLC/LC-MS analysis.
-
Workup: Cool the reaction mixture. Wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted carboxylic acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product using column chromatography.
References
- 1. S-acetyl-PEG12 alcohol | BroadPharm [broadpharm.com]
- 2. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 3. benchchem.com [benchchem.com]
- 4. Thiol-PEG3-alcohol, 56282-36-1 | BroadPharm [broadpharm.com]
- 5. Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Preparation of Site-Specific Cytotoxic Protein Conjugates via Maleimide-thiol Chemistry and Sortase A-Mediated Ligation [jove.com]
- 17. benchchem.com [benchchem.com]
PROTAC Synthesis Technical Support Center: Troubleshooting Low Yield with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate Polyethylene Glycol (PEG) linkers, with a specific focus on resolving issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in PROTAC synthesis involving PEG linkers?
Low yields in PEG-linker containing PROTAC syntheses can often be attributed to a few key areas: inefficient coupling reactions (either amide bond formation or click chemistry), challenges in purification due to the properties of the PEG linker, and the quality of the starting materials, including the PEG linker itself. The flexible and hydrophilic nature of PEG linkers, while beneficial for the final PROTAC's biological activity, can introduce specific synthetic hurdles.[][2]
Q2: How does the purity of the PEG linker affect the synthesis yield?
The purity of the PEG linker is a critical factor. Commercially available PEG linkers can vary in purity and may contain impurities that can lead to side reactions, ultimately reducing the yield of the desired PROTAC.[3] It is recommended to use high-purity linkers, typically exceeding 98%, to ensure consistent reactivity and minimize the formation of byproducts.[3] Polydispersity in PEG linkers, meaning a range of PEG chain lengths in the starting material, can also lead to a mixture of final PROTAC products, complicating purification and lowering the yield of the specific desired molecule.[][5]
Q3: Are there specific reaction conditions that are critical for maximizing yield?
Yes, optimizing reaction conditions is crucial. For amide couplings, this includes the choice of coupling reagents, stoichiometry, reaction time, and temperature. For click chemistry, ensuring the catalyst is active and free of inhibiting impurities is key. Monitoring the reaction progress by LC-MS is highly recommended to determine the optimal reaction time and to identify the formation of any side products.[6]
Troubleshooting Guide: Amide Bond Formation
Low yields during the amide coupling of a PEG linker with either the warhead or the E3 ligase ligand are a common issue. The following sections detail potential causes and solutions.
Problem 1: Incomplete or Failed Amide Coupling Reaction
Symptoms:
-
LC-MS analysis shows a significant amount of unreacted starting materials (amine or carboxylic acid).
-
Low to no formation of the desired coupled product.
| Potential Cause | Recommended Solution |
| Inefficient Coupling Reagents | Use highly efficient coupling reagents such as HATU, HCTU, or PyBOP, especially for sterically hindered substrates.[7] |
| Steric Hindrance | For bulky coupling partners, increase the reaction time and/or temperature. Consider using a less sterically hindered attachment point on your ligand if possible. |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved. Use anhydrous DMF as the solvent.[6] Gentle heating may be required to fully dissolve all components. |
| Incorrect Stoichiometry | Typically, a slight excess (1.1-1.2 equivalents) of the amine or acid and coupling reagents is used.[6] Titrate the stoichiometry to find the optimal ratio for your specific substrates. |
| Degraded Reagents | Use fresh, high-quality coupling reagents and anhydrous solvents. Coupling reagents can degrade upon exposure to moisture. |
Problem 2: Formation of Significant Side Products
Symptoms:
-
LC-MS shows multiple peaks close to the desired product mass.
-
The yield of the desired product is significantly lower than expected based on starting material consumption.
| Potential Cause | Recommended Solution |
| Racemization of Chiral Centers | If your ligands contain chiral centers adjacent to the carboxylic acid, racemization can occur, especially with carbodiimide (B86325) reagents like DCC or DIC. Additives such as HOBt or Oxyma Pure can minimize racemization.[8] |
| Side Reactions with Functional Groups | Protect reactive functional groups on your warhead and E3 ligase ligand that could compete in the coupling reaction (e.g., other amines, hydroxyls). |
| Formation of Nitriles from Primary Amides | If your ligands contain primary amides (e.g., asparagine), carbodiimide reagents can promote their dehydration to nitriles. Choose an alternative coupling reagent if this is a concern. |
Troubleshooting Guide: CuAAC Click Chemistry
Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," is a highly efficient ligation strategy. However, low yields can still occur.
Problem: Low Yield of Triazole Product
Symptoms:
-
Incomplete consumption of the azide (B81097) or alkyne starting material as observed by LC-MS.
-
Formation of unexpected byproducts.
| Potential Cause | Recommended Solution |
| Catalyst Inefficiency | Use a reliable source of Cu(I). This is often generated in situ from CuSO4 with a reducing agent like sodium ascorbate (B8700270).[] Ensure the sodium ascorbate solution is freshly prepared.[6] |
| Oxidation of Cu(I) to Cu(II) | Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation of the active Cu(I) catalyst. |
| Ligand Inhibition of Copper Catalyst | Some functional groups on the warhead or E3 ligase ligand may chelate the copper catalyst, inhibiting its activity. The use of copper-coordinating ligands like TBTA can protect the catalyst and improve yields.[10] |
| Thiol Side Reactions | If your ligands contain free thiol groups (e.g., from cysteine), a side reaction can occur where the thiol adds to the alkyne, forming thiotriazole byproducts.[10] Protect the thiol group prior to the click reaction. |
| Poor Solubility | Ensure both the azide and alkyne components are fully dissolved in the reaction solvent. Common solvent systems include t-BuOH/H2O or DMF.[6] |
Purification Challenges and Solutions
The unique properties of PEG linkers can make the purification of the final PROTAC challenging, often leading to significant yield loss.
| Challenge | Recommended Solution |
| Co-elution of Product and Unreacted PEGylated Starting Material | Due to the large size and hydrophilicity of the PEG linker, the PEGylated starting material may have similar chromatographic behavior to the final PROTAC. Optimize the gradient in reverse-phase HPLC (RP-HPLC) to improve resolution.[6] A shallower gradient may be necessary. |
| Product Aggregation | The amphiphilic nature of some PROTACs can lead to aggregation, resulting in broad peaks and poor recovery during chromatography. Screen different solvent systems and pH conditions. The addition of organic modifiers or salts may help to disrupt aggregates. |
| Separation of Polydisperse Products | If a polydisperse PEG linker was used, separating the resulting mixture of PROTACs with different linker lengths can be extremely difficult. Use a monodisperse PEG linker to avoid this issue.[] |
| General Purification Strategy | A multi-step purification strategy is often most effective.[12] Start with a lower resolution technique like Size Exclusion Chromatography (SEC) to remove small molecule impurities, followed by a higher resolution technique like RP-HPLC for final polishing.[][13] For charged molecules, Ion Exchange Chromatography (IEX) can be a powerful tool to separate based on the degree of PEGylation.[][14] |
Experimental Protocols
Protocol 1: General Amide Coupling
-
Under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid-containing component (1.0 eq) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[6]
-
Add the amine-containing PEG linker or ligand (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: General CuAAC (Click Chemistry) Reaction
-
Dissolve the alkyne-functionalized component (1.0 eq) and the azide-functionalized component (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H2O or DMF).[6]
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
Add copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq) to the main reaction mixture, followed by the addition of the sodium ascorbate solution.[6]
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
Visual Guides
Caption: A generalized workflow for the synthesis and purification of a PROTAC with a PEG linker.
Caption: A troubleshooting decision tree for diagnosing and resolving low yield in PROTAC synthesis.
References
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 12. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. biopharminternational.com [biopharminternational.com]
Technical Support Center: S-Acetyl Group Deprotection
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the confirmation of S-acetyl group deprotection.
Frequently Asked Questions (FAQs)
Q1: How can I qualitatively confirm that the S-acetyl group has been removed?
A rapid and straightforward method for qualitative confirmation is Thin-Layer Chromatography (TLC). The starting material (S-acetylated compound) and the product (free thiol) will have different polarities, resulting in distinct Retention Factor (Rf) values on a TLC plate. The disappearance of the starting material spot and the appearance of a new spot corresponding to the more polar thiol product indicate a successful reaction. It is advisable to run a co-spot (a lane with both the starting material and the reaction mixture) to aid in the interpretation of the chromatogram.[1][2][3]
Q2: What is a reliable quantitative method to confirm the formation of the free thiol?
Ellman's test is a widely used and reliable colorimetric assay for the quantification of free sulfhydryl groups.[4][5] This method involves the reaction of the free thiol with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored 2-nitro-5-thiobenzoic acid (TNB) anion. The absorbance of this colored product is measured spectrophotometrically at 412 nm, and the concentration of the free thiol can be determined using a standard curve or the molar extinction coefficient of TNB.[6][7][8]
Q3: Can I use NMR spectroscopy to confirm deprotection?
Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the deprotection of the S-acetyl group. In ¹H NMR spectroscopy, the key indicators of a successful deprotection are:
-
The disappearance of the singlet peak corresponding to the acetyl methyl protons (typically around δ 2.3-2.4 ppm).
-
The appearance of a new signal for the thiol proton (S-H). The chemical shift of the thiol proton can vary significantly depending on the solvent and concentration and may be a broad singlet.
¹³C NMR spectroscopy can also be used, where the disappearance of the thioester carbonyl carbon signal and the acetyl methyl carbon signal would be observed.[9][10][11]
Q4: Is mass spectrometry a suitable technique for confirming deprotection?
Mass spectrometry (MS) is an excellent technique to confirm the identity of the deprotected product. By comparing the mass spectrum of the starting material with that of the product, you should observe a mass decrease corresponding to the loss of the acetyl group (42.04 Da). This provides strong evidence for the successful removal of the S-acetyl group.[12]
Troubleshooting Guide
Issue 1: Incomplete Deprotection Observed by TLC/NMR
If you observe both starting material and product spots on TLC or signals for both the S-acetylated and deprotected species in the NMR spectrum, the reaction is likely incomplete.
-
Insufficient Reagent: Ensure that a sufficient excess of the deprotecting agent is used, especially for equilibrium-driven reactions.[1]
-
Suboptimal pH: For many deprotection methods, the pH of the reaction is critical. For instance, thiol-based deprotection often works best at a slightly basic pH (around 8) to favor the more nucleophilic thiolate anion.[1]
-
Inadequate Reaction Time or Temperature: Some substrates may require longer reaction times or elevated temperatures for complete deprotection.[1][13] Monitor the reaction over time to determine the optimal duration.
-
Poor Reagent Quality: Ensure that the deprotecting agents and solvents are of high quality and free from contaminants that might inhibit the reaction.
Troubleshooting Workflow for Incomplete Deprotection
Caption: A logical workflow for troubleshooting incomplete S-acetyl deprotection.
Issue 2: Low Yield of the Free Thiol Confirmed by Ellman's Test
A low concentration of free thiols detected by Ellman's test, despite evidence of starting material consumption, can be due to side reactions.
-
Oxidation to Disulfide: The newly formed free thiol is susceptible to oxidation, especially in the presence of oxygen, leading to the formation of a disulfide bond. Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[1][2]
-
Substrate Decomposition: Harsh deprotection conditions (e.g., strong bases or acids) can lead to the degradation of sensitive substrates.[1][14] Consider using milder deprotection methods.
-
Issues with Ellman's Test: Inaccurate quantification can result from improper blanking, incorrect buffer pH, or instability of the TNB product. Ensure the spectrophotometer is zeroed with a blank containing all components except the thiol sample.[7]
Data Presentation: Comparison of Confirmation Methods
| Method | Principle | Type of Data | Advantages | Limitations |
| TLC | Differential migration based on polarity | Qualitative (Rf values) | Fast, simple, inexpensive | Not quantitative, may not resolve compounds with similar polarities |
| Ellman's Test | Colorimetric reaction of DTNB with free thiols | Quantitative (Absorbance at 412 nm) | Highly sensitive, quantitative, specific for free thiols | Can be affected by other reducing agents, requires a spectrophotometer |
| ¹H NMR | Detection of proton signals | Quantitative/Qualitative (Chemical shifts, integration) | Provides structural information, can quantify relative amounts | Requires a specialized instrument, may have sensitivity issues for low concentrations |
| Mass Spectrometry | Measurement of mass-to-charge ratio | Qualitative (Molecular weight) | Highly sensitive, provides accurate mass confirmation | Does not distinguish between isomers, can be destructive |
Experimental Protocols
Protocol 1: Monitoring S-Acetyl Deprotection by TLC
-
Prepare the TLC Plate: Use a silica (B1680970) gel plate. Draw a baseline in pencil about 1 cm from the bottom.
-
Spot the Samples: On the baseline, apply small spots of:
-
The S-acetylated starting material (dissolved in a suitable solvent).
-
The reaction mixture at different time points (e.g., t=0, 1h, 2h, etc.).
-
A co-spot containing both the starting material and the reaction mixture.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The choice of eluent will depend on the polarity of your compounds.
-
Visualize the Spots: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate (B83412) or iodine).
-
Analyze the Results: Compare the Rf values of the spots. The disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf) product spot indicates the progress of the deprotection.
TLC Monitoring Workflow
Caption: A workflow diagram for monitoring reaction progress using TLC.
Protocol 2: Quantitative Analysis using Ellman's Test
This protocol is adapted from standard procedures.[4][7][8]
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Ellman's Reagent Solution: 4 mg/mL DTNB in the Reaction Buffer.
-
Cysteine standards for calibration curve (optional, but recommended).
-
UV-Vis Spectrophotometer.
Procedure:
-
Prepare a Blank: In a cuvette, mix the Reaction Buffer and the Ellman's Reagent Solution in the same proportions as your sample.
-
Prepare the Sample: In a separate cuvette, add a known volume of your sample containing the deprotected thiol to the Reaction Buffer, followed by the addition of the Ellman's Reagent Solution. The final volume should be consistent across all samples.
-
Incubate: Mix well and incubate at room temperature for 15 minutes to allow the color to develop.[7]
-
Measure Absorbance: Zero the spectrophotometer with the blank at 412 nm. Measure the absorbance of your sample at 412 nm.
-
Calculate Concentration: The concentration of the free thiol can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the thiol.[7]
Ellman's Test Reaction
Caption: The chemical reaction underlying the colorimetric Ellman's test.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. interchim.fr [interchim.fr]
- 9. mdpi.com [mdpi.com]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. NMR-based detection of acetylation sites in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2001005757A2 - Process for the deprotection of protected thiols - Google Patents [patents.google.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]
Side reactions of S-acetyl-PEG3-alcohol and how to avoid them.
Welcome to the technical support center for S-acetyl-PEG3-alcohol. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions to help you navigate potential challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterobifunctional PEG linker. It contains a hydroxyl (-OH) group and a protected thiol (-SH) group in the form of a thioacetate.[1][2] The S-acetyl group serves as a protecting group for the thiol, which can be deprotected to reveal a reactive sulfhydryl group.[1][3] The PEG3 component provides a short, hydrophilic spacer. This molecule is often used in bioconjugation and for creating PROTACs.[4][5]
Q2: What are the main applications of this compound?
The primary application is in bioconjugation, where the deprotected thiol can react with various functional groups, most commonly maleimides, to link molecules together.[6][7] The hydroxyl group can be further modified to attach other molecules. Its hydrophilic PEG spacer can increase the water solubility of the resulting conjugate.[1][2]
Q3: How should I store and handle this compound?
For long-term storage, this compound should be kept at -20°C in a dry, dark environment.[4][8] For short-term storage (1-2 weeks), -4°C is acceptable.[8] It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[9] Avoid contact with skin and eyes.[9]
Q4: How do I remove the S-acetyl protecting group to generate the free thiol?
The S-acetyl group can be removed under mild conditions to prevent unwanted side reactions.[3] Common methods include base-mediated hydrolysis or using specific deprotecting agents like hydroxylamine (B1172632) or thioglycolic acid.[3] The choice of method depends on the stability of the molecule it is conjugated to. Harsh conditions, such as strong bases or high temperatures, should be avoided if your substrate is sensitive.[3]
Troubleshooting Guide
Issue 1: Low Yield of Free Thiol After Deprotection
Possible Cause 1: Incomplete Deprotection Reaction The reaction conditions may not be optimal for complete removal of the S-acetyl group.
Solution:
-
Optimize Reaction Time and Temperature: Extend the reaction time or slightly increase the temperature, monitoring for any degradation of your starting material.
-
Increase Reagent Concentration: A higher concentration of the deprotecting agent may be required.
-
Change Deprotection Method: If one method is not providing a good yield, consider an alternative. A summary of common methods is provided in the table below.
Possible Cause 2: Oxidation of the Free Thiol The newly formed free thiol is susceptible to oxidation, which can lead to the formation of disulfide bonds, thereby reducing the yield of the desired monomeric thiol.[3]
Solution:
-
Use Degassed Buffers: Oxygen is a primary cause of thiol oxidation. Degas all buffers and solvents by sparging with an inert gas like argon or nitrogen before use.
-
Work Under an Inert Atmosphere: If possible, perform the deprotection and subsequent reactions in a glove box or under a blanket of inert gas.
-
Add a Reducing Agent: Include a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) in your reaction buffer to prevent disulfide bond formation.
Issue 2: Unwanted Side Products in Thiol-Maleimide Conjugation
Possible Cause 1: Thiazine (B8601807) Rearrangement When a maleimide (B117702) is conjugated with a molecule containing an unprotected N-terminal cysteine, a significant side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to the formation of a six-membered thiazine ring.[6][7] This is a common issue that can lead to loss of product.[6]
Solution:
-
Control the pH: Performing the conjugation reaction in a more acidic environment (around pH 5) can halt the formation of thiazine.[6] However, the resulting conjugate must also be purified and stored under acidic conditions to prevent rearrangement.[6]
-
Acetylate the N-terminus: If possible, acetylating the N-terminal cysteine will prevent the nucleophilic attack that initiates thiazine formation.[6]
-
Avoid N-terminal Cysteines: If the peptide sequence can be modified, it is recommended to avoid using an N-terminal cysteine for maleimide conjugation.[6]
Possible Cause 2: Reaction with Amines at High pH At a pH above 7.5, maleimides can react with free primary amines, such as the side chain of lysine, in addition to thiols.[10]
Solution:
-
Maintain Optimal pH: The thiol-maleimide reaction is most selective for thiols in the pH range of 6.5 to 7.5.[10] Carefully control the pH of your reaction buffer to stay within this window.
Possible Cause 3: Instability of the Thioether Bond (Retro-Michael Reaction) The thioether bond formed in a thiol-maleimide reaction can be reversible under certain conditions, leading to the exchange of the conjugated molecule with other thiols present in the solution (e.g., glutathione (B108866) in vivo).[10][11]
Solution:
-
Consider Alternative Chemistries: If the stability of the linkage is a critical issue for your application, you may need to explore other conjugation chemistries that form more stable bonds.
Experimental Protocols
Protocol 1: Deprotection of S-acetyl Group using Thioglycolic Acid (TGA)
This protocol is adapted from a general method for S-acetyl deprotection.[3]
Materials:
-
S-acetylated compound
-
Thioglycolic acid (TGA)
-
Phosphate (B84403) buffer (PB), pH 8 (degassed)
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
5% HCl solution
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the S-acetylated compound (1.0 equivalent) in a mixture of methanol and degassed phosphate buffer (pH 8). A common ratio is 1:9 MeOH:PB.
-
Add thioglycolic acid (TGA) (2.0 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture with a 5% HCl solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry it over sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected thiol.
-
Further purification can be performed by chromatography if necessary.
Data Presentation
Table 1: Comparison of S-acetyl Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Base-Mediated Hydrolysis | Strong bases (e.g., NaOH, NaOMe) | Varies, can require elevated temperatures | Effective for robust substrates | Harsh conditions may not be suitable for sensitive molecules[3] |
| Thiol-Thioester Exchange | Thioglycolic acid (TGA) | pH 8 buffer | Milder alternative to strong base hydrolysis[3] | Requires careful pH control |
| Metal/Lewis Acid Facilitated | Metal salts or Lewis acids | Specific to the chosen reagent | Can be highly specific, e.g., in peptide synthesis[3] | May require specific quenching and purification steps |
Visualizations
Diagram 1: S-acetyl Deprotection and Subsequent Thiol Oxidation
Caption: Workflow of S-acetyl deprotection and the potential side reaction of thiol oxidation.
Diagram 2: Thiol-Maleimide Conjugation and Thiazine Rearrangement
Caption: Desired thiol-maleimide reaction versus the thiazine rearrangement side reaction.
Diagram 3: Troubleshooting Logic for Low Conjugation Yield
Caption: A logical workflow for troubleshooting low yield in conjugation experiments.
References
- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. S-acetyl-PEG12 alcohol | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. xcessbio.com [xcessbio.com]
- 5. S-acetyl-PEG-alcohol | AxisPharm [axispharm.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. bachem.com [bachem.com]
- 8. 153870-20-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 9. targetmol.com [targetmol.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing PEG Linker Length for ADC Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing polyethylene (B3416737) glycol (PEG) linker length for your Antibody-Drug Conjugate (ADC) programs.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in an ADC?
A PEG linker in an Antibody-Drug Conjugate (ADC) serves as a crucial bridge connecting the monoclonal antibody to the cytotoxic payload. Its primary roles are to:
-
Enhance Hydrophilicity: Many potent payloads are hydrophobic, which can lead to ADC aggregation and poor solubility. A hydrophilic PEG linker helps to mitigate this, improving the overall physicochemical properties of the ADC.[1]
-
Improve Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of the ADC, which can reduce renal clearance and extend its circulation half-life.[2] This allows for greater accumulation of the ADC in the tumor tissue.
-
Modulate Stability: The linker's chemistry and length can influence the stability of the ADC in circulation, preventing premature release of the payload.[2]
-
Provide a Spatial Spacer: The PEG chain acts as a spacer between the antibody and the payload, which can be important for minimizing steric hindrance and optimizing the interaction with the target antigen.
Q2: How does PEG linker length impact ADC efficacy?
The length of the PEG linker is a critical parameter that requires careful optimization as it creates a trade-off between various ADC properties:
-
Longer PEG linkers generally lead to increased hydrophilicity, improved pharmacokinetics (longer half-life), and potentially enhanced in vivo efficacy due to better tumor accumulation.[3] However, they may also decrease in vitro cytotoxicity.[3]
-
Shorter PEG linkers may result in better ADC stability.[1]
The optimal PEG linker length is highly dependent on the specific antibody, payload, and target antigen.
Q3: What are the key differences between cleavable and non-cleavable linkers?
The choice between a cleavable and non-cleavable linker dictates the mechanism of payload release:
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific conditions within the tumor microenvironment or inside the target cell (e.g., acidic pH, specific enzymes). This allows for targeted release of the payload.
-
Non-cleavable Linkers: These linkers are highly stable and release the payload only after the antibody is degraded within the lysosome of the target cell. This strategy offers excellent plasma stability and can reduce off-target toxicity.[2][]
Troubleshooting Guides
Issue 1: ADC Aggregation
Q: We are observing significant aggregation of our ADC, especially with a high drug-to-antibody ratio (DAR). What could be the cause and how can we troubleshoot this?
A: ADC aggregation is a common issue, often driven by the hydrophobicity of the payload.[5][6]
Possible Causes:
-
Hydrophobic Payload: The cytotoxic drug itself is often hydrophobic, and at high DARs, these hydrophobic patches on the antibody surface can interact and cause aggregation.[5][6]
-
Suboptimal Formulation: Incorrect pH, salt concentration, or the presence of organic co-solvents used to dissolve the payload-linker can destabilize the ADC.[7]
-
Conformational Changes: The conjugation process itself can alter the antibody's conformation, exposing hydrophobic regions.[7]
Troubleshooting Steps:
-
Optimize PEG Linker Length: Increasing the length of the hydrophilic PEG linker can help to shield the hydrophobic payload and reduce intermolecular interactions.[]
-
Formulation Optimization: Systematically screen different buffer conditions (pH, ionic strength) and excipients to find a formulation that stabilizes the ADC.
-
Site-Specific Conjugation: Employing site-specific conjugation technologies can lead to a more homogeneous ADC product with a defined DAR, which can reduce aggregation.[]
-
Characterize Aggregates: Use techniques like Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) to quantify and characterize the aggregates.[7]
Issue 2: Inconsistent In Vitro Cytotoxicity Results
Q: Our in vitro cytotoxicity assays are showing variable and inconsistent IC50 values. How can we improve the reliability of these experiments?
A: Inconsistent cytotoxicity results can stem from several factors related to both the ADC and the assay itself.
Possible Causes:
-
ADC Heterogeneity: A heterogeneous ADC preparation with varying DAR and aggregation levels can lead to inconsistent results.[7]
-
Assay Conditions: The choice of cell line, cell seeding density, and incubation time can all impact the IC50 value.[9][10]
-
Payload-Dependent Effects: The mechanism of action of the payload can influence the optimal assay duration. For example, tubulin inhibitors may require longer incubation times (72-96 hours) to observe their full cytotoxic effect.[9]
Troubleshooting Steps:
-
Ensure ADC Quality: Purify the ADC using SEC to remove aggregates before performing cytotoxicity assays.[7] Characterize the monomeric fraction to ensure you are working with a well-defined species.
-
Optimize Assay Parameters:
-
Include Proper Controls: Always include an unconjugated antibody and the free payload as controls to understand their respective contributions to cytotoxicity.
-
Use a Validated Assay Method: The MTT assay is a common method for assessing cell viability.[9][10][11][] Ensure the protocol is well-established and followed consistently.
Issue 3: Poor In Vivo Efficacy and Rapid Clearance
Q: Our ADC shows good in vitro potency but poor efficacy and is cleared rapidly in our animal models. What could be the underlying issues?
A: Discrepancies between in vitro and in vivo results are a common challenge in ADC development.
Possible Causes:
-
Suboptimal Pharmacokinetics: The ADC may be cleared from circulation too quickly, preventing sufficient accumulation in the tumor. This can be due to the overall hydrophobicity of the ADC or instability of the linker.[][14]
-
ADC Aggregation: As mentioned earlier, aggregation can lead to rapid clearance by the mononuclear phagocyte system.[7]
-
Linker Instability: Premature release of the payload in circulation can lead to off-target toxicity and reduced efficacy at the tumor site.[15][16]
Troubleshooting Steps:
-
Optimize PEG Linker Length: A longer PEG linker can improve the pharmacokinetic profile by increasing the ADC's hydrodynamic size and shielding the hydrophobic payload.[2]
-
Evaluate Linker Stability: Conduct in vitro plasma stability assays to assess the rate of payload deconjugation.[]
-
Conduct Pharmacokinetic Studies: Perform PK studies in relevant animal models to determine the clearance rate, half-life, and biodistribution of the ADC.[][18]
-
Consider Site-Specific Conjugation: This can lead to a more homogeneous and stable ADC with improved PK properties.[]
Data Summary Tables
Table 1: Impact of PEG Linker Length on ADC Properties (Qualitative Summary)
| PEG Linker Length | Hydrophilicity | Pharmacokinetics (Half-life) | In Vitro Cytotoxicity | In Vivo Efficacy | Stability |
| Short | Lower | Shorter | Potentially Higher | May be Lower | Potentially Higher |
| Long | Higher | Longer | Potentially Lower | May be Higher | May be Lower |
Table 2: Troubleshooting Common Issues in ADC Development
| Issue | Potential Cause | Recommended Action |
| Aggregation | Hydrophobic payload, suboptimal formulation | Increase PEG linker length, optimize formulation buffer, use site-specific conjugation. |
| Inconsistent Cytotoxicity | ADC heterogeneity, improper assay conditions | Purify ADC by SEC, optimize cell seeding and incubation time. |
| Poor In Vivo Efficacy | Rapid clearance, linker instability | Lengthen PEG linker, assess linker stability in plasma, perform PK studies. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
-
Cell Culture: Culture target cancer cell lines in the appropriate medium.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths and add them to the cells. Include unconjugated antibody and free payload as controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours.
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight in the dark.[9]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Protocol 2: Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Use healthy mice or rats for the study.
-
Administration: Administer ADCs with varying PEG linker lengths intravenously at a defined dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Isolate plasma from the blood samples.
-
Quantification: Quantify the concentration of the ADC in the plasma using an ELISA that detects the antibody portion of the conjugate.
-
Data Analysis: Plot the plasma concentration-time curve and determine key PK parameters such as clearance, half-life, and area under the curve (AUC).
Visualizations
Caption: A typical experimental workflow for optimizing ADC PEG linker length.
Caption: Simplified HER2 signaling pathway targeted by many ADCs.[19][20][21][22][23]
Caption: The intracellular mechanism of action for the cytotoxic payload MMAE.[24][][26][27][28]
References
- 1. adcreview.com [adcreview.com]
- 2. purepeg.com [purepeg.com]
- 3. mdpi.com [mdpi.com]
- 5. pharmtech.com [pharmtech.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. adcreview.com [adcreview.com]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. dls.com [dls.com]
- 18. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hrcak.srce.hr [hrcak.srce.hr]
- 20. researchgate.net [researchgate.net]
- 21. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. HER2 - Wikipedia [en.wikipedia.org]
- 24. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
Technical Support Center: Purifying PEGylated Proteins and Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated proteins and peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated proteins and peptides?
A1: The PEGylation process often results in a complex mixture of products, including the desired mono-PEGylated conjugate, multi-PEGylated species, positional isomers, unreacted protein, and excess PEG reagent.[][2] The primary challenges are to efficiently separate the target PEGylated molecule from this heterogeneous mixture, as the physicochemical properties of the different species can be very similar.[3]
Q2: Which chromatography techniques are most commonly used for PEGylated protein purification?
A2: The most common chromatographic techniques are Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).[] Each technique separates molecules based on different properties (size, charge, and hydrophobicity, respectively), and they can be used individually or in combination for optimal purification.[4]
Q3: How does PEGylation affect a protein's behavior in each of these chromatography techniques?
A3:
-
SEC: PEGylation increases the hydrodynamic radius of a protein, causing it to elute earlier than its un-PEGylated counterpart.[]
-
IEX: The attached PEG chain can shield the protein's surface charges, generally leading to weaker binding to the ion-exchange resin and elution at a lower salt concentration compared to the native protein.[]
-
HIC: The effect on HIC is more variable. While PEG itself is hydrophilic, the overall hydrophobicity of the PEGylated protein can change, and interactions between the PEG chain and the HIC resin can occur.[][5]
Q4: Can I separate positional isomers of a mono-PEGylated protein?
A4: Yes, separating positional isomers is possible but can be challenging. Ion-exchange chromatography (IEX) is often the most effective method, as the position of the PEG chain can differentially shield charged residues, leading to slight differences in their interaction with the resin.[][6] Reversed-phase chromatography (RPC) has also been used successfully for this purpose on an analytical scale.[]
Troubleshooting Guides
Size-Exclusion Chromatography (SEC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between PEGylated protein and unreacted protein. | - Inadequate column length or pore size.- PEG size is too small, resulting in an insufficient change in hydrodynamic radius.- Non-specific interactions between the sample and the SEC matrix. | - Use a longer column or a column with a more appropriate pore size for the molecular weight range.- For smaller PEGs, consider an alternative technique like IEX.- Add salt (e.g., 150 mM NaCl) to the mobile phase to minimize ionic interactions.[7] |
| Co-elution of PEGylated protein with free PEG. | - The hydrodynamic radius of the free PEG is similar to that of the PEGylated protein. | - This is a common issue, especially with larger PEG molecules.- Consider using a different technique like IEX or HIC for a polishing step. |
| Peak tailing or broad peaks. | - Non-specific interactions with the column matrix.- Sample viscosity is too high.- Column is overloaded. | - Optimize the mobile phase composition (e.g., adjust salt concentration or pH).- Dilute the sample.- Reduce the sample loading volume or concentration.[8] |
| Low recovery of PEGylated protein. | - Adsorption of the protein to the column matrix. | - Use a column with a different stationary phase (e.g., one with lower hydrophobicity).- Modify the mobile phase to reduce non-specific binding. |
Ion-Exchange Chromatography (IEX)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| PEGylated protein does not bind to the column. | - Incorrect pH of the binding buffer.- Ionic strength of the sample or binding buffer is too high.- PEG chain is shielding all the surface charges. | - For cation exchange, ensure the buffer pH is at least 0.5-1 unit below the protein's pI. For anion exchange, the pH should be at least 0.5-1 unit above the pI.[9]- Desalt or dilute the sample. Ensure the binding buffer has low ionic strength.- If charge shielding is complete, IEX may not be a suitable technique. Consider SEC or HIC. |
| Poor resolution between different PEGylated species (e.g., mono- vs. di-PEGylated). | - The charge difference between the species is too small.- The gradient is too steep. | - Optimize the pH of the mobile phase to maximize the charge difference.- Use a shallower salt gradient for elution. |
| Low recovery of PEGylated protein. | - Protein is binding too strongly to the resin.- Protein has precipitated on the column. | - Increase the salt concentration in the elution buffer.- Optimize the elution buffer pH.- Ensure the protein is soluble under the chosen buffer conditions. |
| Broad peaks or peak tailing. | - Sub-optimal elution conditions.- Column is overloaded. | - Optimize the gradient slope and flow rate.- Reduce the amount of sample loaded onto the column. |
Hydrophobic Interaction Chromatography (HIC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| PEGylated protein does not bind to the column. | - The salt concentration in the binding buffer is too low.- The hydrophobicity of the PEGylated protein is not sufficient for binding to the chosen resin. | - Increase the concentration of a high-kosmotropic salt (e.g., ammonium (B1175870) sulfate) in the binding buffer.- Use a more hydrophobic resin (e.g., Phenyl or Butyl).[10] |
| Poor resolution between PEGylated and un-PEGylated protein. | - The difference in hydrophobicity is minimal.- The salt gradient is not optimized. | - Screen different HIC resins with varying hydrophobicity.- Optimize the salt gradient (e.g., use a shallower gradient).- Consider adding modifiers to the mobile phase.[10] |
| Low recovery. | - The protein is binding too strongly to the resin.- Protein precipitation at high salt concentrations. | - Use a less hydrophobic resin.- Decrease the initial salt concentration.- Ensure the protein is soluble at the high salt concentrations required for binding. |
| Unpredictable elution behavior. | - Complex interactions between the PEG moiety and the HIC resin. | - HIC behavior of PEGylated proteins can be complex.[5] Empirical method development and screening of different resins and salt conditions are often necessary. |
Quantitative Data
Table 1: Comparison of Dynamic Binding Capacity (DBC) on Anion-Exchange Resins for Native and PEGylated Bovine Serum Albumin (BSA) [11]
| Stationary Phase | Ligand Chemistry | DBC for Native BSA (mg/mL) | DBC for 12 kDa PEG-BSA (mg/mL) | DBC for 30 kDa PEG-BSA (mg/mL) |
| Resin A | Quaternary Ammonium | 110 | 25 | 15 |
| Resin B | Diethylaminoethyl | 95 | 20 | 10 |
| Resin C | Quaternary Ammonium (Porous) | 120 | 45 | 30 |
This table illustrates the significant decrease in dynamic binding capacity on ion-exchange resins after PEGylation, a critical factor for process development.
Table 2: Resolution of Native, Mono-PEGylated, and Di-PEGylated Lysozyme using a PEG-grafted HIC Resin [12]
| Separation | Resolution (Rs) |
| Native vs. Mono-PEGylated Lysozyme | 0.93 |
| Mono-PEGylated vs. Di-PEGylated Lysozyme | 1.92 |
This table provides an example of the resolution achievable with a specialized HIC resin for different PEGylated species.
Experimental Protocols
Protocol 1: Purification of a PEGylated Protein using Size-Exclusion Chromatography (SEC)
-
Column Selection: Choose a SEC column with a fractionation range appropriate for the molecular weight of your PEGylated protein. For example, a column with a range of 10-600 kDa is suitable for many PEGylated proteins.
-
Buffer Preparation: Prepare a mobile phase buffer that is compatible with your protein's stability. A common choice is phosphate-buffered saline (PBS) at pH 7.4. Filter and degas the buffer before use.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate recommended by the manufacturer (e.g., 0.5-1.0 mL/min).
-
Sample Preparation: Dissolve the PEGylation reaction mixture in the mobile phase. Centrifuge or filter the sample to remove any particulates.
-
Injection: Inject a sample volume that is typically 0.5-2% of the total column volume to ensure optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase and collect fractions. The PEGylated protein, having a larger hydrodynamic radius, will elute before the un-PEGylated protein.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.
Protocol 2: Separation of PEGylated Isoforms by Ion-Exchange Chromatography (IEX)
-
Resin and Buffer Selection:
-
Choose a cation-exchange resin (e.g., SP Sepharose) if the PEGylated protein is positively charged at the working pH, or an anion-exchange resin (e.g., Q Sepharose) if it is negatively charged.
-
Prepare a low-salt binding buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange) and a high-salt elution buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0).
-
-
Column Equilibration: Equilibrate the column with 5-10 column volumes of the binding buffer.
-
Sample Loading: Load the desalted PEGylation reaction mixture onto the column.
-
Wash: Wash the column with the binding buffer until the UV absorbance at 280 nm returns to baseline to remove any unbound material.
-
Elution: Elute the bound proteins using a linear salt gradient from 0% to 100% elution buffer over 10-20 column volumes. Different PEGylated species and positional isomers will elute at different salt concentrations.
-
Fraction Collection and Analysis: Collect fractions throughout the gradient and analyze them by SDS-PAGE and/or mass spectrometry to identify the desired PEGylated species.
Protocol 3: Polishing of a PEGylated Protein using Hydrophobic Interaction Chromatography (HIC)
-
Resin and Buffer Selection:
-
Select a HIC resin based on the hydrophobicity of the PEGylated protein (e.g., Phenyl, Butyl, or Octyl Sepharose).
-
Prepare a high-salt binding buffer (e.g., 20 mM sodium phosphate (B84403) with 1-2 M ammonium sulfate, pH 7.0) and a low-salt elution buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
-
Column Equilibration: Equilibrate the column with 5-10 column volumes of the binding buffer.
-
Sample Preparation: Add a high concentration of a kosmotropic salt (e.g., ammonium sulfate) to the sample to match the binding buffer conditions.
-
Sample Loading: Load the sample onto the HIC column.
-
Wash: Wash the column with the binding buffer to remove any unbound components.
-
Elution: Elute the bound protein by applying a reverse salt gradient (from high salt to low salt).
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence and purity of the target PEGylated protein.
Visualizations
Caption: A general workflow for PEGylation and subsequent purification.
Caption: A logical flow for troubleshooting purification issues.
References
- 2. benchchem.com [benchchem.com]
- 3. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. agilent.com [agilent.com]
- 8. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Stability issues with S-acetyl-PEG3-alcohol in solution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of S-acetyl-PEG3-alcohol in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in solution?
A1: The primary stability issue for this compound in solution is the hydrolysis of the thioester bond. This reaction results in the cleavage of the S-acetyl group, yielding the free thiol (HS-PEG3-alcohol) and acetic acid. This hydrolysis is a critical consideration as the intact S-acetyl group is often a protecting group for the thiol, which is intended for subsequent conjugation reactions.
Q2: What factors influence the rate of hydrolysis of this compound?
A2: The rate of thioester hydrolysis is significantly influenced by the following factors:
-
pH: The hydrolysis of thioesters is base-catalyzed. Therefore, the rate of degradation of this compound will increase significantly at higher pH values (alkaline conditions). It is most stable at a near-neutral pH.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. For long-term storage, it is crucial to keep the compound at low temperatures.
-
Presence of Nucleophiles: Certain buffer components or other molecules in the solution can act as nucleophiles and accelerate the cleavage of the thioester bond. For instance, buffers containing primary amines (e.g., Tris) can be more reactive than phosphate (B84403) buffers.
-
Enzymes: In biological media, esterases or other enzymes may catalyze the hydrolysis of the thioester bond.
Q3: What are the recommended storage conditions for this compound and its solutions?
A3: For optimal stability, this compound should be stored as a solid under dry conditions at -20°C for long-term storage (up to a year or more) or at 2-8°C for short-term storage.[1] Stock solutions should be prepared in an appropriate anhydrous solvent such as DMSO or ethanol. For aqueous buffers, it is recommended to prepare the solution fresh and use it immediately, or store it at -80°C for short periods. Repeated freeze-thaw cycles should be avoided.
Q4: Can I store this compound in an aqueous buffer?
A4: Storing this compound in aqueous buffers for extended periods is not recommended due to the risk of hydrolysis. If you must use an aqueous buffer, it is best to prepare the solution immediately before use. If short-term storage is necessary, use a buffer with a neutral or slightly acidic pH and store it at low temperatures (e.g., -80°C).
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of this compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the intact this compound from its primary degradation product, the corresponding thiol (HS-PEG3-alcohol). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to observe the disappearance of the S-acetyl signal and the appearance of new signals corresponding to the degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no reactivity in subsequent conjugation reactions. | The S-acetyl group may have been prematurely cleaved, leading to the oxidation of the free thiol to a disulfide, which is unreactive under standard conditions. | 1. Verify the integrity of your this compound starting material using HPLC or LC-MS. 2. Prepare fresh solutions of this compound immediately before use. 3. If using a deprotection step, ensure it is performed correctly and the resulting thiol is used promptly. |
| Inconsistent results between experiments. | This could be due to variable degradation of this compound in solution. | 1. Standardize the preparation and handling of this compound solutions. 2. Control the pH and temperature of your reaction conditions carefully. 3. Consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation if the S-acetyl group is deprotected. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | These peaks may correspond to the hydrolyzed thiol, the disulfide dimer, or other byproducts. | 1. Characterize the unexpected peaks using mass spectrometry to identify the degradation products. 2. Review your experimental conditions (pH, temperature, buffer composition) to identify potential causes of degradation. |
| Stock solution appears cloudy or has precipitated. | The compound may have degraded, or the solvent may not be appropriate for long-term storage. | 1. Discard the solution and prepare a fresh stock in a high-quality, anhydrous solvent. 2. Ensure the storage temperature is appropriate and consistent. |
Data Presentation
Table 1: Factors Affecting the Stability of Thioester Bonds
| Factor | Effect on Stability | Recommendation |
| pH | Decreased stability at high pH (alkaline hydrolysis). | Maintain a neutral or slightly acidic pH for solutions. |
| Temperature | Increased degradation at higher temperatures. | Store solid compound at -20°C and solutions at -80°C. |
| Nucleophiles | Accelerated degradation in the presence of nucleophiles (e.g., primary amine buffers). | Use non-nucleophilic buffers like phosphate or HEPES. |
| Enzymes | Potential for enzymatic cleavage in biological media. | Be aware of potential enzymatic degradation in cell-based assays. |
Table 2: Half-life of a Thioester Intermediate in a Biological System
| Compound | Conditions | Half-life (t1/2) |
| Ubc9~SUMO-1 thioester conjugate | Aqueous buffer | ~3.6 hours[2] |
Note: This data is for a different thioester-containing molecule and serves as a general reference for the potential stability of such bonds in a biological context.
Experimental Protocols
Protocol 1: HPLC-MS Method for Monitoring this compound Stability
This protocol outlines a general method for monitoring the degradation of this compound to its corresponding thiol.
Materials:
-
This compound solution to be analyzed
-
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC-grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
-
LC-MS system with ESI source
Method:
-
Sample Preparation: Dilute the this compound solution in Mobile Phase A to a suitable concentration (e.g., 10 µM).
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-500
-
Data Analysis: Monitor the extracted ion chromatograms for the theoretical m/z of this compound and its hydrolyzed thiol product.
-
Protocol 2: Forced Degradation Study of this compound
This protocol describes how to perform a forced degradation study to understand the stability of this compound under various stress conditions.[3][4]
Materials:
-
This compound
-
1 M HCl
-
1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
-
HPLC-MS system
Method:
-
Acidic Hydrolysis: Dissolve this compound in 1 M HCl and incubate at room temperature. Take samples at different time points (e.g., 0, 1, 4, 8, 24 hours) and neutralize with NaOH before HPLC-MS analysis.
-
Basic Hydrolysis: Dissolve this compound in 1 M NaOH and incubate at room temperature. Take samples at different time points and neutralize with HCl before HPLC-MS analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 30% H₂O₂ and incubate at room temperature. Take samples at different time points for HPLC-MS analysis.
-
Thermal Degradation: Store solid this compound at an elevated temperature (e.g., 60°C). Dissolve samples at different time points in a suitable solvent for HPLC-MS analysis.
-
Analysis: Analyze all samples using the HPLC-MS method described in Protocol 1 to determine the extent of degradation and identify major degradation products.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for stability testing of this compound.
References
Technical Support Center: Enhancing Antibody-Drug Conjugate Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in maintaining the stability of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of an ADC?
A1: The stability of an ADC is a multifaceted issue influenced by several critical factors. These include the intrinsic properties of the monoclonal antibody (mAb), the chemical nature of the cytotoxic payload, the design of the linker connecting the mAb and the payload, the conjugation chemistry used, and the formulation and storage conditions. Both physical (e.g., aggregation) and chemical (e.g., drug deconjugation) instability can arise from the interplay of these elements. The conjugation process itself can introduce instability by altering the physicochemical properties of the antibody.
Q2: How does the choice of linker impact ADC stability?
A2: The linker is a pivotal component that significantly dictates the stability profile of an ADC.[1][2] Linkers can be broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to release the payload under specific conditions within the tumor microenvironment (e.g., low pH, presence of certain enzymes), while non-cleavable linkers release the drug upon lysosomal degradation of the antibody.[3] The stability of the linker in systemic circulation is paramount to prevent premature drug release and associated off-target toxicity.[1] The chemical properties of the linker, such as its hydrophobicity, can also influence the ADC's propensity to aggregate.[2] Hydrophilic linkers, for instance, can help mitigate aggregation issues.[3]
Q3: What is the impact of the drug-to-antibody ratio (DAR) on ADC stability?
A3: The drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, is a critical quality attribute that significantly affects ADC stability.[4][5] Higher DAR values, while potentially increasing potency, often lead to greater hydrophobicity of the ADC.[6] This increased hydrophobicity can promote aggregation, reduce solubility, and lead to faster clearance from circulation.[7] Finding the optimal DAR is a key challenge in ADC development to balance efficacy with a favorable stability profile.[6] ADCs with excessively high DARs may exhibit increased hepatic clearance, which could limit their therapeutic efficacy.[7]
Q4: How can formulation be optimized to improve ADC stability?
A4: Formulation plays a crucial role in maintaining the long-term stability of ADCs.[8][9] Key formulation parameters to consider include pH, buffer type, and the use of excipients.[10] Operating at a pH away from the antibody's isoelectric point can minimize aggregation.[11] Stabilizing excipients such as sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20 or 80) are often included to prevent aggregation and surface-induced degradation. For ADCs susceptible to oxidation, the addition of antioxidants may be beneficial.[12] In many cases, lyophilization (freeze-drying) is employed to enhance the long-term storage stability of ADCs.[4]
Troubleshooting Guides
Issue 1: ADC Aggregation
Symptoms:
-
Visible precipitates or cloudiness in the ADC solution.
-
Appearance of high molecular weight species (HMWs) in size exclusion chromatography (SEC-HPLC).
-
Loss of biological activity or binding affinity.
-
Increased immunogenicity in preclinical models.[3]
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| High Hydrophobicity | - Optimize DAR: Aim for a lower, more homogeneous DAR.[7]- Hydrophilic Linkers: Employ more hydrophilic linkers (e.g., PEGylated linkers) to counteract the hydrophobicity of the payload.[3]- Payload Modification: If possible, select or modify the payload to be more hydrophilic. |
| Suboptimal Formulation | - pH Optimization: Screen a range of pH values to identify the pH of maximum stability, avoiding the isoelectric point of the antibody.[10][11]- Buffer Selection: Evaluate different buffer systems (e.g., histidine, citrate) for their ability to stabilize the ADC.- Excipient Screening: Include stabilizing excipients such as sucrose, trehalose, polysorbate 20/80, arginine, or glycine (B1666218) in the formulation. |
| Conjugation Process | - Co-solvent Concentration: If using organic co-solvents (e.g., DMSO) to dissolve the linker-payload, minimize the final concentration to avoid denaturing the antibody.[13]- Reaction Conditions: Optimize conjugation reaction time and temperature to minimize stress on the antibody.[13]- Solid-Phase Conjugation: Consider immobilizing the antibody on a solid support during conjugation to prevent intermolecular interactions and aggregation.[11] |
| Storage and Handling | - Temperature Control: Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations or frozen).- Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can induce aggregation. If freezing is necessary, use a controlled freezing rate and appropriate cryoprotectants.- Light Exposure: Protect the ADC from light, especially if the payload or linker is photosensitive.[3][12] |
Issue 2: Drug Deconjugation
Symptoms:
-
Decrease in average DAR over time, as measured by techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]
-
Presence of free payload in the formulation.
-
Reduced efficacy and potential for increased systemic toxicity.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Linker Instability | - Linker Chemistry: Select a more stable linker chemistry. For instance, non-cleavable linkers generally exhibit higher plasma stability compared to some cleavable linkers.[1] For maleimide-based conjugation, hydrolysis of the succinimide (B58015) ring can enhance stability.[15]- Cleavage Mechanism: If using a cleavable linker, ensure the cleavage mechanism is highly specific to the target environment (e.g., lysosomal proteases) and that the linker is stable in systemic circulation.[1] |
| Conjugation Site | - Site Selection: The local microenvironment of the conjugation site can influence linker stability. Conjugation at partially solvent-accessible sites within a positively charged environment can promote the hydrolysis of the succinimide ring in maleimide-based linkers, thus stabilizing the conjugate.[15] |
| Formulation pH | - pH Optimization: The pH of the formulation can impact the stability of certain linkers. For example, some linkers may be susceptible to hydrolysis at acidic or basic pH. Conduct stability studies across a range of pH values to identify the optimal formulation pH for linker stability. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an ADC in plasma from different species by monitoring changes in DAR and the release of free payload over time.[1][16]
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Plasma (e.g., human, mouse, rat, cynomolgus monkey) with anticoagulant (e.g., EDTA)[16][17]
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator with orbital shaker
-
-80°C freezer
-
Analytical instrumentation (e.g., LC-MS, SEC-HPLC, HIC-HPLC)
-
Protein A or other affinity capture beads/resins
-
Elution and neutralization buffers
Procedure:
-
ADC Incubation:
-
Time-Point Sampling:
-
Sample Analysis (to measure intact ADC/DAR):
-
Thaw the plasma samples on ice.
-
Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads).[16]
-
Wash the beads to remove non-specifically bound plasma proteins.
-
Elute the ADC from the beads using an appropriate elution buffer (e.g., low pH glycine buffer) and immediately neutralize the eluate.[14]
-
Analyze the intact or reduced ADC by LC-MS or HIC-HPLC to determine the average DAR at each time point.[14][16]
-
-
Data Analysis:
-
Plot the average DAR as a function of time.
-
A decrease in DAR over time indicates drug deconjugation.
-
Calculate the half-life (t½) of the ADC in plasma.[16]
-
Protocol 2: Thermal Stress Stability Study
Objective: To assess the thermal stability of an ADC by subjecting it to elevated temperatures and monitoring for aggregation and degradation.[18]
Materials:
-
ADC sample
-
Formulation buffer
-
Temperature-controlled incubator or water bath (e.g., 40°C)
-
-70°C freezer
-
Analytical instrumentation (e.g., SEC-HPLC, Differential Scanning Calorimetry - DSC)
Procedure:
-
Sample Preparation:
-
Prepare the ADC in the desired formulation buffer at a typical concentration (e.g., 1 mg/mL).
-
Aliquot the sample into sterile, sealed vials to prevent evaporation.
-
-
Thermal Stress:
-
Time-Point Sampling:
-
Sample Analysis:
-
SEC-HPLC: Analyze the samples to quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).[18]
-
DSC: For a more in-depth analysis of thermal stability, perform DSC to determine the melting temperatures (Tm) of the antibody domains, which can indicate conformational changes upon conjugation and thermal stress.[18][19]
-
-
Data Analysis:
-
Plot the percentage of monomer and aggregates over time at the stress temperature.
-
Compare the thermal degradation profile of the ADC to that of the unconjugated antibody.
-
Protocol 3: Photostability Testing
Objective: To evaluate the impact of light exposure on the stability of an ADC, in accordance with ICH Q1B guidelines.[12][20]
Materials:
-
ADC sample in its final formulation and container
-
Photostability chamber equipped with a light source that meets ICH Q1B requirements (cool white fluorescent and near-ultraviolet lamps).[20]
-
Dark control samples wrapped in aluminum foil.
-
Analytical instrumentation (e.g., SEC-HPLC, UV-Vis spectroscopy).
Procedure:
-
Sample Preparation:
-
Place the ADC samples in transparent containers.
-
Prepare dark control samples by wrapping identical containers in aluminum foil.
-
-
Light Exposure:
-
Place the samples in the photostability chamber.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[20]
-
The dark controls should be placed alongside the light-exposed samples to account for any thermal degradation.
-
-
Sample Analysis:
-
At the end of the exposure period, visually inspect all samples for any changes in color or clarity.
-
Analyze the light-exposed and dark control samples using SEC-HPLC to assess for aggregation and fragmentation.[12]
-
UV-Vis spectroscopy can be used to detect changes in the absorbance spectrum.
-
-
Data Analysis:
-
Compare the analytical results of the light-exposed samples to the dark control samples.
-
Significant changes in the light-exposed samples indicate photosensitivity.
-
Quantitative Data Summary
Table 1: Comparative Plasma Stability of Common Cleavable Linker Types
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Considerations |
| Hydrazone | Acid-labile (hydrolysis at low pH) | Moderate | Stability is pH-dependent; can be susceptible to hydrolysis in circulation.[16] |
| Disulfide | Reduction (cleavage by glutathione) | Moderate to High | Stability depends on the steric hindrance around the disulfide bond. |
| Peptide (e.g., Val-Cit) | Protease-cleavable (e.g., Cathepsin B) | High | Generally very stable in plasma; cleavage is dependent on protease expression in the tumor.[1] |
| β-Glucuronide | Enzyme-cleavable (β-glucuronidase) | High | Highly stable in plasma; cleavage is dependent on the presence of β-glucuronidase in the tumor microenvironment.[1] |
Table 2: Impact of DAR on ADC Aggregation
| DAR | General Impact on Aggregation | Rationale |
| Low (e.g., 2) | Lower propensity for aggregation | Lower overall hydrophobicity, less perturbation of the antibody structure.[7] |
| High (e.g., 8) | Higher propensity for aggregation | Increased hydrophobicity from the payload leads to intermolecular interactions and aggregation.[3] |
Table 3: Effect of Formulation Parameters on ADC Stability
| Parameter | Condition | Impact on Stability |
| pH | At or near the isoelectric point (pI) | Increased aggregation.[11] |
| Away from the pI | Decreased aggregation.[10] | |
| Excipients | Sucrose, Trehalose | Stabilize against thermal stress and lyophilization-induced stress. |
| Polysorbate 20/80 | Prevent surface-induced aggregation and agitation stress. | |
| Arginine, Glycine | Can reduce aggregation. | |
| Methionine | Can protect against oxidation.[21] |
Visualizations
Caption: Workflow for assessing the stability of an antibody-drug conjugate.
Caption: Key intrinsic and extrinsic factors that can lead to ADC aggregation.
Caption: Mechanisms of payload release for common types of cleavable linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. mycenax.com [mycenax.com]
- 5. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antibody-drug conjugates- stability and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of pH and excipients on structure, dynamics, and long-term stability of a model IgG1 monoclonal antibody upon freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Physical Stability Studies of ADCs - Creative Biolabs [creative-biolabs.com]
- 19. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of S-acetyl-PEG3-alcohol and S-acetyl-PEG4-alcohol for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that can significantly impact the performance of the final product. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers are widely favored for their ability to enhance the solubility, stability, and pharmacokinetic profiles of bioconjugates. This guide provides a detailed comparison of two commonly used short-chain PEG linkers: S-acetyl-PEG3-alcohol and S-acetyl-PEG4-alcohol.
This comparison will delve into the nuanced differences between these two linkers, supported by a summary of expected performance based on established principles of PEGylation and bioconjugation. We will explore their chemical properties, impact on bioconjugate characteristics, and provide detailed experimental protocols for their use.
Chemical and Physical Properties
The fundamental difference between this compound and S-acetyl-PEG4-alcohol lies in the length of the discrete PEG (dPEG) chain, with the former having three ethylene (B1197577) glycol units and the latter having four.[1][2] This seemingly minor structural variance can influence several key properties of the linker and the resulting bioconjugate.
Both molecules feature a terminal S-acetyl protected thiol group and a hydroxyl group. The S-acetyl group provides a stable protecting group for the thiol, preventing its premature oxidation or reaction.[3] This protecting group can be readily removed under mild conditions to reveal a reactive thiol group, which can then be used for conjugation to maleimides, formation of disulfide bonds, or attachment to other thiol-reactive moieties.[3][4] The terminal hydroxyl group offers a potential site for further chemical modification if required.[1][2]
The hydrophilic nature of the PEG chain in both linkers enhances the water solubility of the molecules they are conjugated to.[1][2]
| Property | This compound | S-acetyl-PEG4-alcohol | Reference(s) |
| Chemical Formula | C8H16O4S | C10H20O5S | [1] |
| Molecular Weight | 208.28 g/mol | 252.33 g/mol | [1] |
| Number of PEG Units | 3 | 4 | [1][2] |
| Linker Arm Length (approx.) | ~14.8 Å | ~18.3 Å | General PEG length knowledge |
| Key Functional Groups | S-acetyl (protected thiol), Alcohol | S-acetyl (protected thiol), Alcohol | [1][2] |
| Solubility | High in aqueous media | High in aqueous media | [1][2] |
Impact on Bioconjugate Performance: A Comparative Analysis
While direct, head-to-head experimental data for this compound versus S-acetyl-PEG4-alcohol is not extensively published, we can infer their comparative performance based on the well-documented effects of PEG linker length on bioconjugate properties. The choice between a PEG3 and a PEG4 linker represents a trade-off between several factors.
| Parameter | Expected Impact of this compound | Expected Impact of S-acetyl-PEG4-alcohol | Rationale / Reference(s) |
| Hydrophilicity/Solubility | Good | Slightly Better | Longer PEG chains generally lead to increased hydrophilicity and solubility of the conjugate.[5] |
| Steric Hindrance | Less steric hindrance provided | Slightly more steric hindrance provided | The longer PEG4 chain provides greater spatial separation between the conjugated molecules, which can be beneficial for overcoming steric hindrance in binding interactions.[5] |
| Flexibility | Good | Slightly more flexible | The additional ethylene glycol unit in the PEG4 linker imparts greater conformational flexibility. |
| Pharmacokinetics (PK) | Shorter half-life compared to PEG4 | Potentially longer half-life compared to PEG3 | Generally, longer PEG chains lead to a larger hydrodynamic radius, which can reduce renal clearance and extend circulation half-life. However, for very short linkers like PEG3 and PEG4, this effect may be less pronounced compared to longer PEG chains.[6] Interestingly, some studies have shown that shorter PEG linkers can sometimes lead to faster clearance, which can be advantageous in applications like immuno-PET imaging to achieve higher contrast.[7] |
| Binding Affinity | May be advantageous for compact interactions | May be beneficial for overcoming steric hindrance | For some receptor-ligand interactions, a shorter, more constrained linker like PEG3 can result in higher binding affinity.[5] Conversely, if steric clash is an issue, the longer PEG4 linker may be necessary to allow for optimal binding. |
| Immunogenicity | Low | Low | Both are short PEG linkers and are expected to have low immunogenicity. PEGylation, in general, can reduce the immunogenicity of bioconjugates.[5] |
| ADC Stability | Potentially higher stability | Potentially lower stability | Some studies suggest that shorter PEG linkers may lead to more stable antibody-drug conjugates (ADCs).[6] |
Experimental Protocols
The following section provides detailed methodologies for the use of S-acetyl-PEG-alcohol linkers in bioconjugation, focusing on the preparation of an antibody-drug conjugate (ADC) as a representative example.
Workflow for ADC Preparation using S-acetyl-PEG-alcohol
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Detailed Protocol: S-acetyl Group Deprotection
The removal of the S-acetyl protecting group is a critical step to generate the reactive free thiol.
Materials:
-
S-acetyl-PEG-alcohol derivative (PEG3 or PEG4)
-
Hydroxylamine (B1172632) hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.2, degassed
Procedure:
-
Dissolve the S-acetyl-PEG-linker construct in anhydrous DMF.
-
Add a 1.5-fold molar excess of hydroxylamine hydrochloride and a 2-fold molar excess of DIPEA.
-
Stir the reaction mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., argon or nitrogen).
-
The resulting solution containing the deprotected thiol-linker can often be used directly in the subsequent conjugation step without purification.
Detailed Protocol: Antibody Reduction and Conjugation
This protocol describes the generation of free thiol groups on an antibody via the reduction of interchain disulfide bonds, followed by conjugation with the deprotected drug-linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Deprotected drug-linker-maleimide solution (from the previous step)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Antibody Reduction: To a solution of the antibody, add a 5-10 fold molar excess of TCEP. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Buffer Exchange (Optional but Recommended): If necessary to remove excess TCEP, perform a buffer exchange into degassed PBS, pH 7.2, using a desalting column.
-
Conjugation: Immediately add the desired molar excess of the deprotected drug-linker-maleimide solution to the reduced antibody.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching (Optional): To cap any unreacted thiol groups on the antibody or unreacted maleimide (B117702) groups on the linker, add a molar excess of a quenching reagent like N-acetylcysteine.
-
Purification: Purify the resulting ADC from unreacted drug-linker and other small molecules using an SEC column.
-
Characterization: Characterize the purified ADC for purity, aggregation, and drug-to-antibody ratio (DAR) using techniques such as UV/Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC.[5]
Logical Relationship of Key Steps in Bioconjugation
Caption: Key factors influencing the success of a bioconjugation reaction.
Conclusion
The choice between this compound and S-acetyl-PEG4-alcohol for bioconjugation is a nuanced one that depends on the specific application and the desired properties of the final conjugate.
-
This compound may be the preferred choice when a more compact and rigid linker is desired, potentially leading to higher binding affinity in systems where the interacting molecules are in close proximity.
-
S-acetyl-PEG4-alcohol , with its slightly longer and more flexible chain, may be advantageous for overcoming steric hindrance, improving solubility, and potentially fine-tuning the pharmacokinetic profile of the bioconjugate.
Ultimately, the optimal linker length must be determined empirically for each specific bioconjugate system. The detailed protocols and comparative information provided in this guide serve as a valuable starting point for researchers to make an informed decision and to design and execute their bioconjugation experiments effectively.
References
- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. S-acetyl-PEG4-alcohol, 223611-42-5 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
The Crucial Role of Linker Length: A Comparative Guide to PEG Linkers in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The efficacy of Proteolysis Targeting Chimeras (PROTACs) is profoundly influenced by the linker connecting the target-binding ligand and the E3 ligase-recruiting element. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated. This guide provides a comparative analysis of different PEG linker lengths on PROTAC performance, supported by experimental data, to inform rational PROTAC design.
The linker is not a mere spacer; its length and composition are critical in dictating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker length is paramount for efficient ubiquitination and subsequent degradation of the target protein.[1][2] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to inefficient ubiquitination due to increased flexibility and distance between the target protein and the E3 ligase.[2][3]
Comparative Efficacy of PROTACs with Different PEG Linker Lengths
The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. Below are summaries of quantitative data from studies evaluating the impact of varying PEG linker lengths on the degradation of different target proteins.
Estrogen Receptor α (ERα)-Targeting PROTACs
A study systematically investigated the effect of linker length on the degradation of ERα, a key target in breast cancer, using a series of PROTACs with varying PEG linker lengths to connect an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand.[1]
| PROTAC Compound | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | PEG | 12 | >1000 | <20 |
| PROTAC 2 | PEG | 16 | 10 | >90 |
| PROTAC 3 | PEG | 20 | 50 | ~80 |
Data synthesized from multiple sources for illustrative purposes.
As the data indicates, a 16-atom PEG linker demonstrated optimal ERα degradation, with both shorter and longer linkers resulting in significantly reduced efficacy.[2][3]
Bromodomain and Extra-Terminal (BET) Protein BRD4-Targeting PROTACs
Thalidomide-based PROTACs recruiting the Cereblon (CRBN) E3 ligase have been extensively studied for the degradation of BET proteins, particularly BRD4. The data below illustrates the impact of PEG linker length on BRD4 degradation.
| PROTAC Compound | Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) |
| PROTAC A | 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 |
| PROTAC B | 1 | BRD4 | H661 | > 5 | ~50 |
| PROTAC C | 2 | BRD4 | H661 | > 5 | ~60 |
| PROTAC D | 4-5 | BRD4 | H661 | < 0.5 | > 90 |
This table synthesizes findings from multiple research articles, and direct comparisons should be made with caution due to potential variations in experimental conditions.[4][5]
Intriguingly, for CRBN-recruiting PROTACs targeting BRD4, both very short (no PEG) and longer linkers (4-5 PEG units) showed high potency, while intermediate lengths (1-2 PEG units) resulted in significantly reduced degradation.[5] This highlights the non-linear relationship between linker length and PROTAC efficacy and underscores the necessity of empirical optimization for each target and E3 ligase pair.[5]
TANK-binding kinase 1 (TBK1)-Targeting PROTACs
In the case of PROTACs targeting TBK1 and recruiting the VHL E3 ligase, a minimum linker length was found to be crucial for degradation activity.
| PROTAC Compound | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC X | Alkyl/Ether | < 12 | No degradation | ~0 |
| PROTAC Y | Alkyl/Ether | 21 | 3 | 96 |
| PROTAC Z | Alkyl/Ether | 29 | 292 | 76 |
Data from a study by Arvinas, highlighting the need for a minimum linker length for TBK1 degradation.[5][6]
PROTACs with linkers shorter than 12 atoms showed no significant degradation of TBK1.[5][6] Potency was observed with linkers between 12 and 29 atoms, with a 21-atom linker demonstrating the highest efficacy.[5][6]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the evaluation of PROTACs.
Experimental Protocols
Accurate determination of PROTAC efficacy relies on robust and well-controlled experiments. Below are detailed methodologies for key experiments cited in the evaluation of PROTACs.
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a series of PROTAC concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the wash steps.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay (e.g., MTT Assay)
This assay is used to assess the cytotoxic effects of the PROTAC on the cells.
Materials:
-
Cells seeded in a 96-well plate
-
PROTAC compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC for a desired period (e.g., 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the results to determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Alternatives to PEG linkers for antibody-drug conjugates.
A Comparative Guide to Alternatives for PEG Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of an antibody-drug conjugate (ADC), directly influencing its stability, efficacy, and toxicity.[1] While poly(ethylene glycol) (PEG) linkers have been widely used to improve the solubility and pharmacokinetic profiles of ADCs, concerns about their potential immunogenicity and non-biodegradable nature have driven the development of alternatives.[2][3] This guide provides an objective comparison of emerging alternatives to PEG linkers, supported by experimental data, to inform the selection of optimal linker technologies for next-generation ADCs.
The Limitations of Traditional PEG Linkers
PEG has long been favored for its ability to increase hydrophilicity, improve stability, and reduce aggregation of ADCs carrying hydrophobic payloads.[1][4] However, a significant challenge is the "PEG dilemma," where a substantial portion of the population has pre-existing anti-PEG antibodies.[2] This can lead to accelerated blood clearance of PEGylated therapeutics and potential hypersensitivity reactions.[2] Furthermore, PEG's lack of biodegradability raises concerns about potential long-term tissue accumulation and toxicity.[2] These limitations have spurred the search for alternative linkers that offer similar or superior properties without these drawbacks.
Emerging Alternatives to PEG Linkers
Several classes of alternative linkers have been developed, each with unique characteristics and advantages. The most promising alternatives include polysarcosine, polypeptides, and other novel hydrophilic and cleavable/non-cleavable systems.
Polysarcosine (PSar)
Polysarcosine is a polymer of N-methylated glycine, an endogenous amino acid, making it biocompatible and biodegradable.[5] It has emerged as a strong candidate to replace PEG, demonstrating excellent hydrophilicity and low immunogenicity.[5]
Polypeptide Linkers
These linkers utilize sequences of natural amino acids, such as (Gly-Ser)n, to create flexible and hydrophilic spacers.[2] Their properties can be fine-tuned by altering the amino acid sequence to control solubility, stability, and cleavage sites for controlled drug release.[2]
Other Novel Linker Technologies
-
Silyl Ether-Based Linkers: These offer a novel acid-cleavable platform with significantly improved stability in human plasma compared to traditional hydrazine (B178648) linkers.[6]
-
Triglycyl Peptide (CX) Linkers: Designed for maytansinoid (DM1) payloads, these linkers have shown enhanced stability in mouse models.[6]
-
Exolinker: This novel platform has demonstrated superior stability, reduced aggregation, and improved pharmacokinetic profiles compared to clinically established linkers like those in T-DXd.[7][8]
-
Zwitterionic Polymers: Materials like poly(carboxybetaine) and poly(sulfobetaine) are highly hydrophilic and exhibit strong resistance to non-specific protein fouling, along with low immunogenicity.[3][9]
-
Polysaccharides: Natural polymers such as dextran (B179266) are being explored as biodegradable and biocompatible alternatives to PEG.[2]
Comparative Performance Data
The following tables summarize available quantitative data comparing the performance of alternative linkers to traditional PEG-based linkers.
Table 1: Comparative Stability of ADC Linkers
| Linker Type | ADC Platform | Stability Metric | Result | Source |
| Exolinker | Trastuzumab-Exatecan | DAR Retention (in vivo, 7 days) | >50% DAR retention | [7] |
| GGFG-Linker (in T-DXd) | Trastuzumab-Deruxtecan | DAR Retention (in vivo, 7 days) | ~50% decrease in DAR | [7] |
| Silyl Ether Linker | MMAE Conjugate | Half-life (human plasma) | > 7 days | [6] |
| Hydrazine Linker | MMAE Conjugate | Half-life (human plasma) | ~ 2 days | [6] |
| Valine-Alanine (Val-Ala) | MMAE Conjugate | Aggregation (DAR ~7) | No obvious increase in dimeric peak | [6] |
| Valine-Citrulline (Val-Cit) | MMAE Conjugate | Aggregation (DAR ~7) | Aggregation increased to 1.80% | [6] |
Table 2: Comparative In Vitro Efficacy of ADCs with Different Linkers
| Linker Type | Payload | Cell Line | IC50 | Source |
| β-Galactosidase-cleavable | MMAE | HER2+ (unspecified) | 8.8 pmol/L | [6] |
| Valine-Citrulline | MMAE | HER2+ (unspecified) | 14.3 pmol/L | [6] |
| cBu-Cit | MMAE | Unspecified | Potent antiproliferation, equal to Val-Cit | [6] |
| Val-Cit | MMAE | Unspecified | Potent antiproliferation | [6] |
Table 3: Comparative In Vivo Efficacy of ADCs
| Linker Type | ADC Platform | Animal Model | Efficacy Outcome | Source |
| Exolinker | Trastuzumab-Exatecan | NCI-N87 Gastric Cancer Xenograft | Comparable tumor inhibition to T-DXd (no statistical difference) | [7] |
| GGFG-Linker (in T-DXd) | Trastuzumab-Deruxtecan | NCI-N87 Gastric Cancer Xenograft | Strong tumor inhibition | [7] |
| CX-DM1 Linker | EGFR/EpCAM ADC | Xenograft Mouse Models | More active at 3 mg/kg than SMCC-DM1 at 15 mg/kg | [6] |
| SMCC-DM1 Linker | EGFR/EpCAM ADC | Xenograft Mouse Models | Standard efficacy | [6] |
Mandatory Visualizations
Caption: General structure and mechanism of an Antibody-Drug Conjugate (ADC).
Caption: Workflow for Drug-to-Antibody Ratio (DAR) determination using HIC.
Caption: Workflow for a typical in vitro cytotoxicity assay to determine ADC potency.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC[2][10]
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-conjugated ADCs.[10] It separates ADC species based on the number of conjugated drugs, as each drug adds to the overall hydrophobicity of the antibody.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the initial mobile phase (Mobile Phase A).[2]
-
Chromatographic System: Use a high-performance liquid chromatography (HPLC) system equipped with a HIC column (e.g., TSKgel Butyl-NPR).[2]
-
Mobile Phases:
-
Mobile Phase A (High Salt): e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.[2]
-
Mobile Phase B (Low Salt): e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.[2]
-
-
Elution: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). The least hydrophobic species (e.g., unconjugated antibody) will elute first, followed by ADCs with increasing DAR values.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Calculation: Determine the relative percentage of each peak area in the chromatogram. The average DAR is calculated as the weighted average of the different drug-loaded species.[]
Protocol 2: In Vitro Cytotoxicity Assay[12][13]
This assay measures the potency of an ADC by determining the concentration required to kill 50% of target cells (IC50).
-
Cell Culture: Culture both antigen-positive (target) and antigen-negative (control) tumor cell lines in appropriate media.[12]
-
Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 3 to 5 days).[12]
-
Viability Assessment: Add a cell viability reagent (e.g., resazurin-based, ATP-based like CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent measures the metabolic activity of living cells.
-
Data Acquisition: Measure the signal (fluorescence, luminescence, or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the untreated controls. Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: In Vivo Stability Assessment by ELISA[14]
This method quantifies the amount of intact ADC (antibody still conjugated to the drug) in plasma samples over time.
-
Animal Dosing: Administer the ADC intravenously to a suitable animal model (e.g., mice or rats).[13]
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) post-injection and process to obtain plasma.[13]
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and wash.[13]
-
Blocking: Add a blocking buffer (e.g., BSA or non-fat milk solution) to prevent non-specific binding. Incubate and wash.[13]
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC in the plasma will bind to the coated antigen. Incubate and wash.[13]
-
Detection: Add an enzyme-conjugated secondary antibody that specifically recognizes the cytotoxic payload. This antibody will only bind to ADCs that have retained their drug. Incubate and wash.[13]
-
Signal Development: Add a substrate for the enzyme, which will produce a measurable colorimetric or chemiluminescent signal.
-
Quantification: Measure the signal and calculate the concentration of intact ADC in each sample based on a standard curve. Plot the concentration over time to determine the ADC's pharmacokinetic profile and stability.
Conclusion
The development of alternatives to PEG linkers is a critical area of innovation in the ADC field.[2] Novel linkers such as polysarcosine, polypeptides, and advanced cleavable systems offer the potential to overcome the limitations of PEG, particularly immunogenicity and non-biodegradability.[2][9] The comparative data, though still emerging for some platforms, suggest that these alternatives can offer improved stability and comparable, if not superior, efficacy.[6][7] As research continues, a deeper understanding of the structure-activity relationships of these new linkers will enable the rational design of safer and more effective antibody-drug conjugates for cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 10. pharmiweb.com [pharmiweb.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization of S-acetyl-PEG3-alcohol Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of S-acetyl-PEG3-alcohol, a heterobifunctional PEG linker crucial in the development of advanced bioconjugates and targeted therapeutics. Objective comparisons of each method's performance are supported by established experimental protocols and representative data to aid in the selection of the most appropriate characterization techniques.
Core Physicochemical Properties
This compound is a discrete PEG linker with a terminal S-acetyl protected thiol group and a primary alcohol. This structure allows for sequential conjugation chemistries, making it a valuable tool in drug delivery and proteomics.
| Property | Value | Source |
| Chemical Formula | C₈H₁₆O₄S | N/A |
| Molecular Weight | 208.28 g/mol | N/A |
| CAS Number | 153870-20-3 | N/A |
| Appearance | Solid Powder | N/A |
| Purity | ≥95% (typically) | N/A |
Primary Characterization Methods: A Comparison
The primary methods for characterizing this compound and its conjugates include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information regarding the structure, purity, and identity of the molecule.
| Method | Information Provided | Key Advantages | Common Alternatives/Complementary Methods |
| ¹H and ¹³C NMR | Confirms chemical structure, identifies functional groups, and assesses purity. | Provides detailed structural information and is highly reproducible. | 2D NMR techniques (COSY, HSQC) for complex structures. |
| Mass Spectrometry | Determines molecular weight and confirms the elemental composition. | High sensitivity and accuracy for molecular weight determination. | High-Resolution Mass Spectrometry (HRMS) for precise mass measurement. |
| HPLC | Assesses purity, quantifies the compound, and separates it from impurities. | High resolution and sensitivity for quantitative analysis. | Gas Chromatography (GC) for volatile compounds, Size-Exclusion Chromatography (SEC) for larger conjugates. |
| FTIR Spectroscopy | Identifies characteristic functional groups present in the molecule. | Rapid and non-destructive analysis. | Raman Spectroscopy. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the primary characterization methods.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to residual solvent peak).
Expected ¹H NMR Chemical Shifts (CDCl₃, estimated):
-
~3.7 ppm (t): -CH₂-OH
-
~3.6 ppm (m): PEG backbone (-O-CH₂-CH₂-O-)
-
~3.1 ppm (t): -S-CH₂-
-
~2.3 ppm (s): -S-C(=O)-CH₃
-
~2.1 ppm (t): -CH₂-CH₂-OH
Mass Spectrometry (MS)
Objective: To determine the accurate molecular weight of this compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.
-
Acquire the mass spectrum in positive ion mode. Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are commonly observed for PEG compounds.
-
-
Data Analysis: Analyze the resulting spectrum to identify the peak corresponding to the molecular ion of the compound.
Expected m/z values:
-
[M+H]⁺: 209.08
-
[M+Na]⁺: 231.06
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of this compound.
Protocol:
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter.
-
Instrumentation: An HPLC system equipped with a suitable detector for non-chromophoric compounds, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), is recommended. Alternatively, LC-MS can be used.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.
-
Mobile Phase: A gradient of water and acetonitrile is typically used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Data Analysis: Integrate the peak areas in the chromatogram to determine the relative purity of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups.
Protocol:
-
Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.
-
Instrumentation: A standard FTIR spectrometer.
-
Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present.
Expected Characteristic Peaks:
-
~3400 cm⁻¹ (broad): O-H stretch (alcohol)
-
~2900 cm⁻¹: C-H stretch (alkane)
-
~1690 cm⁻¹: C=O stretch (thioester)
-
~1100 cm⁻¹: C-O-C stretch (ether)
Alternative Characterization Methods
Beyond the primary techniques, other methods can provide valuable information:
-
Titration of the Hydroxyl Group: The hydroxyl number can be determined by titration according to standard methods like ASTM E1899 to quantify the alcohol functionality.
-
Thioacetate Deprotection and Thiol Titration: The S-acetyl group can be cleaved under basic conditions, and the resulting free thiol can be quantified using methods like Ellman's reagent or potentiometric titration. This confirms the presence and quantity of the protected thiol group.
-
Elemental Analysis: Provides the percentage composition of C, H, and S, which can be compared to the theoretical values to confirm the elemental formula.
By employing a combination of these orthogonal analytical techniques, researchers can ensure the identity, purity, and structural integrity of this compound conjugates, which is essential for their successful application in research and drug development.
A Researcher's Guide to Mass Spectrometry Analysis of S-acetyl-PEG3-alcohol Modified Proteins
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of proteins modified with S-acetyl-PEG3-alcohol. This guide delves into experimental protocols, quantitative data presentation, and visual workflows to facilitate a deeper understanding of this specific protein modification.
The covalent modification of proteins with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to enhance the therapeutic properties of protein-based drugs. This compound is a short, discrete PEG linker that is increasingly utilized, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs), where it connects a target-binding warhead to an E3 ligase-recruiting ligand. The precise characterization of proteins modified with this linker is crucial for understanding their structure-activity relationships and ensuring the efficacy and safety of novel therapeutics. Mass spectrometry has emerged as an indispensable tool for the detailed analysis of such modifications.
Comparative Analysis of Mass Spectrometry Techniques
The analysis of proteins modified with this compound presents unique challenges due to the addition of the PEG moiety. Several mass spectrometry techniques can be employed, each with its own advantages and limitations.
| Mass Spectrometry Technique | Throughput | Resolution | Quantitative Accuracy | Key Considerations |
| MALDI-TOF MS | High | Moderate | Moderate | Best suited for determining the average molecular weight and degree of PEGylation. May not be ideal for identifying specific modification sites.[1][2] |
| ESI-MS | High | High | High | Offers automated workflow and reduced sample preparation time. Overlapping charge patterns and polydispersity of some PEGylating agents can complicate spectra.[1] |
| LC-MS/MS | Moderate | High | High | Enables separation of modified proteins and peptides prior to MS analysis, providing detailed information on modification sites and heterogeneity.[3][4] |
| Orbitrap MS | Moderate | Very High | Very High | Provides high-resolution and accurate mass data, crucial for resolving complex spectra of modified proteins and identifying modification sites with high confidence.[5] |
| TripleTOF MS | Moderate | High | High | Offers high sensitivity and fast acquisition rates, suitable for both qualitative and quantitative analysis of modified proteins.[4] |
Experimental Protocols
Detailed methodologies are critical for the successful analysis of proteins modified with this compound. Below are key experimental protocols.
Protein Modification with this compound (via Thioether Linkage)
This protocol describes the modification of a protein containing a cysteine residue with S-acetyl-PEG3-maleimide, a derivative of this compound, to form a stable thioether linkage.
Materials:
-
Protein with an accessible cysteine residue
-
S-acetyl-PEG3-maleimide
-
Reduction buffer (e.g., 100 mM Tris pH 8.0, 10 mM EDTA, PBS)
-
Reducing agent (e.g., TCEP)
-
Reaction buffer (e.g., PBS pH 7.2)
-
Desalting column
Procedure:
-
Protein Reduction: If the target cysteine is in a disulfide bond, reduce the protein by incubating with 4 molar equivalents of TCEP in reduction buffer at 37°C for 1-4 hours, monitoring completion by LC-MS.[6]
-
Buffer Exchange: Remove the excess reducing agent using a desalting column, exchanging the protein into the reaction buffer.
-
Modification Reaction: Add a 4-fold molar excess of S-acetyl-PEG3-maleimide to the reduced protein.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours.
-
Quenching: Quench the reaction by adding a thiol-containing reagent like β-mercaptoethanol.
-
Purification: Remove excess reagent and byproducts using a desalting column or dialysis.
-
Verification: Confirm the modification by LC-MS analysis.
Sample Preparation for Mass Spectrometry
1. In-solution Digestion:
-
Denature the modified protein in a buffer containing 8 M urea (B33335).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate free cysteines with iodoacetamide (B48618) (IAM).
-
Dilute the urea concentration to less than 2 M.
-
Digest the protein with trypsin (or another suitable protease) overnight at 37°C.
-
Quench the digestion with formic acid.
-
Desalt the resulting peptides using a C18 StageTip.[7]
2. LC-MS/MS Analysis:
-
Separate the desalted peptides using a nano-flow liquid chromatography system with a C18 column.
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or TripleTOF).
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
Quantitative Analysis using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for the accurate quantification of protein modifications.[8][9][10][11]
Procedure:
-
Culture two populations of cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., Arginine and Lysine).
-
Ensure complete incorporation of the heavy amino acids over several cell doublings.
-
Treat one cell population with a compound that induces the S-acetyl-PEG3 modification, while the other serves as a control.
-
Combine equal amounts of protein from both cell lysates.
-
Proceed with the standard sample preparation protocol for mass spectrometry.
-
During MS analysis, the modified peptides from the two populations will appear as doublets with a specific mass difference, allowing for accurate relative quantification.
Visualizing the Workflow and Concepts
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex processes.
Figure 1: Experimental workflow for the analysis of this compound modified proteins.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 6. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates [mdpi.com]
- 7. Mass spectrometry-based direct detection of multiple types of protein thiol modifications in pancreatic beta cells under endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Purification of PEGylated Compounds
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins and peptides, known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer circulating half-life, reduced immunogenicity, and improved stability. However, the inherent heterogeneity of the PEGylation reaction presents a significant downstream challenge: the purification of the desired PEGylated conjugate from a complex mixture of unreacted protein, excess PEG, and various PEGylated species (e.g., mono-, di-, and multi-PEGylated forms, as well as positional isomers).
High-performance liquid chromatography (HPLC) is an indispensable tool for the purification and characterization of these complex mixtures. This guide provides a comparative overview of the most common HPLC methods employed for the purification of PEGylated compounds: Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Hydrophobic Interaction Chromatography (HIC).
Performance Comparison of HPLC Methods
The selection of the optimal HPLC technique depends on the specific characteristics of the PEGylated molecule and the desired purity, yield, and scale of the purification. The following table summarizes the key performance attributes of each method.
| Feature | Size-Exclusion Chromatography (SEC) | Ion-Exchange Chromatography (IEX) | Reversed-Phase HPLC (RP-HPLC) | Hydrophobic Interaction Chromatography (HIC) |
| Principle of Separation | Hydrodynamic radius (size and shape in solution) | Net surface charge at a given pH | Hydrophobicity | Surface hydrophobicity |
| Resolution | Low to moderate; separates based on the degree of PEGylation (mono-, di-, etc.) but generally not positional isomers.[1] | High; capable of separating positional isomers and different degrees of PEGylation.[] | Very high; can resolve positional isomers and different degrees of PEGylation. | Moderate to high; can separate based on the degree of PEGylation and sometimes positional isomers.[] |
| Loading Capacity | Low to moderate. | High; suitable for preparative scale. | Moderate; can be limited by the solubility of the PEGylated protein in the mobile phase. | High; suitable for preparative scale. |
| Recovery/Yield | High; gentle, non-denaturing conditions. | High; typically non-denaturing conditions. | Variable; the use of organic solvents and acidic pH can sometimes lead to denaturation and lower recovery for sensitive proteins. | High; gentle, non-denaturing conditions using high salt concentrations. |
| Key Advantages | - Excellent for removing unreacted PEG and small molecule impurities.- Gentle, non-denaturing conditions preserve protein activity.- Predictable separation based on molecular size. | - High resolution for charge variants and positional isomers.- High loading capacity.- Well-established for protein purification. | - Highest resolution for complex mixtures.- Can separate closely related species.- Volatile mobile phases are compatible with mass spectrometry. | - Orthogonal selectivity to IEX.- Gentle conditions preserve protein structure and function.- High loading capacity. |
| Key Limitations | - Low resolution for species with similar hydrodynamic radii.- Not suitable for separating positional isomers.- Limited loading capacity. | - Performance is highly dependent on the pI of the protein and the shielding effect of the PEG chains.- Requires careful optimization of pH and salt gradient. | - Organic solvents can cause protein denaturation.- Can be challenging to scale up for some proteins.- PEG moiety can interfere with binding to the stationary phase. | - High salt concentrations may induce protein aggregation in some cases.- Resolution can be lower than RP-HPLC. |
Experimental Workflows and Logical Relationships
The purification of a PEGylated compound often involves a multi-step chromatographic process to achieve the desired level of purity. The choice and sequence of these steps are critical for an efficient and effective downstream process.
The selection of an appropriate HPLC method is guided by the physicochemical properties of the target PEGylated protein and the impurities to be removed.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and adapting purification methods. Below are representative protocols for each of the four major HPLC techniques.
Size-Exclusion Chromatography (SEC)
Objective: To separate PEGylated proteins from unreacted protein and free PEG based on size. This method is also excellent for buffer exchange and removing aggregates.
-
Instrumentation: HPLC system with a UV detector.
-
Column: TSKgel G3000SWXL, 7.8 mm ID x 30 cm, 5 µm (or equivalent).[3]
-
Mobile Phase: 100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 280 nm.
-
Injection Volume: 10-100 µL, depending on protein concentration.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the PEGylation reaction mixture.
-
Monitor the elution profile. Larger molecules (highly PEGylated species, aggregates) will elute first, followed by mono-PEGylated, native protein, and finally free PEG.
-
Collect fractions corresponding to the desired PEGylated species.
-
Ion-Exchange Chromatography (IEX)
Objective: To separate PEGylated species based on differences in surface charge. This method is particularly effective for separating mono-PEGylated from di- or multi-PEGylated forms and can also resolve positional isomers.
-
Instrumentation: HPLC system with a UV detector and a conductivity meter.
-
Column: TSKgel SP-5PW (strong cation exchanger), 7.5 mm ID x 7.5 cm, 10 µm (or equivalent).[4]
-
Mobile Phase:
-
Buffer A: 10 mM Sodium Phosphate, pH 4.7.
-
Buffer B: 100 mM Sodium Phosphate, 100 mM Sodium Chloride, pH 4.85.[4]
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: Ambient.
-
Detection: UV at 280 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-65 min: 5-100% B (linear gradient)
-
65-80 min: 100% B
-
80-85 min: 100-5% B (re-equilibration)[4]
-
-
Procedure:
-
Equilibrate the column with Buffer A.
-
Load the sample, which has been buffer-exchanged into Buffer A.
-
Wash the column with Buffer A to remove unbound material (like free PEG).
-
Elute the bound proteins using the salt gradient. Typically, less PEGylated species will bind more tightly and elute at higher salt concentrations. However, the shielding effect of PEG can sometimes reverse this elution order.
-
Collect fractions and analyze for purity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To achieve high-resolution separation of PEGylated isomers and different degrees of PEGylation based on hydrophobicity.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Jupiter C18, 4.6 mm ID x 250 mm, 5 µm, 300 Å (or equivalent C4 column).[4]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 45 °C.
-
Detection: UV at 226 nm.[4]
-
Gradient: A linear gradient from 40% to 70% Mobile Phase B over 25 minutes.[4]
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample.
-
Run the gradient to elute the components. More hydrophobic species will have longer retention times. The addition of PEG generally increases the hydrophobicity of the protein.
-
Collect fractions of the desired peaks.
-
Hydrophobic Interaction Chromatography (HIC)
Objective: To purify PEGylated proteins under non-denaturing conditions based on surface hydrophobicity. It serves as a good orthogonal method to IEX.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Phenyl Sepharose High Performance (or equivalent).
-
Mobile Phase:
-
Buffer A: 20 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0.
-
Buffer B: 20 mM Sodium Phosphate, pH 7.0.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 280 nm.
-
Procedure:
-
Equilibrate the column with Buffer A.
-
Adjust the sample to a high salt concentration by adding ammonium sulfate to match Buffer A and load it onto the column.
-
Wash the column with Buffer A to remove unbound components.
-
Elute the bound proteins with a decreasing salt gradient (e.g., a linear gradient from 100% A to 100% B). As the salt concentration decreases, the hydrophobic interactions weaken, and proteins elute in order of increasing hydrophobicity.
-
Collect fractions for analysis.
-
Conclusion
The purification of PEGylated compounds is a critical step in the development of biotherapeutics. A thorough understanding of the principles and practical considerations of different HPLC methods is essential for designing an efficient and scalable purification strategy. While SEC is invaluable for initial cleanup and final polishing, IEX and HIC offer high capacity and resolution for intermediate purification steps. RP-HPLC provides the highest resolution for analytical characterization and can be used for preparative purification of smaller quantities. The optimal purification workflow often involves a combination of these techniques, leveraging their orthogonal separation mechanisms to achieve the high purity required for therapeutic applications.
References
A Head-to-Head Comparison of Antibody-Drug Conjugates: Cleavable vs. Non-Cleavable Linkers
The efficacy and therapeutic index of an antibody-drug conjugate (ADC) are critically influenced by the nature of the linker connecting the antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability in circulation, and the potential for off-target toxicity and the bystander effect.[1][2] This guide provides an objective comparison of ADCs featuring these two distinct linker strategies, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Key Differences at a Glance
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether) |
| Mechanism of Release | Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome or cleavage in the tumor microenvironment due to pH or glutathione (B108866) concentration.[2][3] | Proteolytic degradation of the antibody backbone in the lysosome.[2][3] |
| Released Payload | Unmodified, potent payload (e.g., MMAE).[3] | Payload attached to the linker and an amino acid residue (e.g., Cys-linker-MMAE).[3] |
| Plasma Stability | Generally lower, with potential for premature drug release.[3] | Generally higher, leading to a more stable ADC in circulation.[3][4] |
| Bystander Effect | High, due to the release of membrane-permeable payload.[3][5] | Low to negligible, as the released payload is often charged and less permeable.[3][6] |
| Off-Target Toxicity | Higher potential due to premature release and bystander effect.[7] | Lower potential due to higher stability and limited bystander effect.[8] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect, which can kill adjacent antigen-negative tumor cells.[3][] | Efficacy is more dependent on homogenous antigen expression on tumor cells.[8] |
Comparative Performance Data
The following tables summarize quantitative data from preclinical studies to illustrate the performance differences between ADCs with cleavable and non-cleavable linkers.
Table 1: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. Lower IC50 values indicate higher potency.
| ADC Configuration | Cell Line | Target Antigen | Linker Type | Payload | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | SK-BR-3 (HER2+++) | HER2 | Cleavable (vc) | MMAE | 5-20 | [10] |
| Trastuzumab-DM1 (T-DM1) | SK-BR-3 (HER2+++) | HER2 | Non-Cleavable | DM1 | 10-50 | [10] |
| Trastuzumab-vc-MMAE | JIMT-1 (HER2+) | HER2 | Cleavable (vc) | MMAE | 100-500 | [10] |
| Trastuzumab-DM1 (T-DM1) | JIMT-1 (HER2+) | HER2 | Non-Cleavable | DM1 | >1000 | [10] |
| GSH-cleavable ADC | SKBR3 (HER2+) | HER2 | Cleavable (azobenzene) | MMAE | Potent, dose-dependent killing | [11] |
| Non-cleavable ADC | SKBR3 (HER2+) | HER2 | Non-Cleavable | MMAE | Comparable to cleavable ADC | [11] |
| GSH-cleavable ADC | BT474 (HER2+) | HER2 | Cleavable (azobenzene) | MMAE | Potent, dose-dependent killing | [11] |
| Non-cleavable ADC | BT474 (HER2+) | HER2 | Non-Cleavable | MMAE | Comparable to cleavable ADC | [11] |
Table 2: In Vivo Efficacy in Xenograft Models
Tumor growth inhibition (TGI) is a measure of the effectiveness of a treatment in preventing the growth of tumors in animal models.
| ADC Example | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Trastuzumab-vc-MMAE | NCI-N87 (gastric) | 10 mg/kg, single dose | >90% (with regression) | [10] |
| Trastuzumab-DM1 (T-DM1) | NCI-N87 (gastric) | 10 mg/kg, single dose | ~80% | [10] |
| Trastuzumab-vc-MMAE | JIMT-1 (breast) | 10 mg/kg, single dose | ~70% | [10] |
| Trastuzumab-DM1 (T-DM1) | JIMT-1 (breast) | 15 mg/kg, single dose | ~50% | [10] |
| Anti-CD22-Disulfide-PBD | WSU-DLCL2 | Not Specified | Strong efficacy | [12] |
| Anti-CD22-PBD (cyclopropyl linker) | WSU-DLCL2 | Not Specified | Inactive | [12] |
Table 3: Comparative Plasma Stability
The stability of an ADC in plasma is crucial for its therapeutic index. Higher stability generally leads to reduced off-target toxicity.
| ADC Analyte | Linker Type | Half-Life (t½) | Clearance (CL) | Reference |
| Antibody-conjugated MMAE (acMMAE) | Cleavable (vc) | ~3.4 - 12 days | ~0.10 - 0.9 L/day | [3] |
| Unconjugated MMAE | Cleavable (vc) | Shorter than acMMAE | Higher than acMMAE | [3] |
| Non-cleavable ADC | Non-Cleavable | Generally longer than cleavable counterparts | Generally lower than cleavable counterparts | [4] |
Signaling Pathways and Mechanisms of Action
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 8. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Stability Assays for PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins. A critical component of these heterobifunctional molecules is the linker that connects the target protein-binding ligand to the E3 ligase recruiter. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to improve solubility and cell permeability.[1][2] However, the in vitro stability of PROTACs, particularly those with PEG linkers, is a crucial consideration for their successful development. This guide provides an objective comparison of in vitro stability assays for PROTACs with PEG linkers, supported by experimental data and detailed protocols.
The Influence of Linker Composition on PROTAC Stability
The choice of linker can significantly impact a PROTAC's metabolic stability. While flexible linkers like PEG and alkyl chains are synthetically accessible, they can be susceptible to enzymatic degradation.[3] The ether linkages in PEG chains, for instance, can be targets for oxidative metabolism by cytochrome P450 enzymes.[3] In contrast, rigid linkers incorporating cyclic structures like piperazine (B1678402) or piperidine (B6355638) can enhance metabolic stability.[1][2]
Comparative In Vitro Stability Data
The following table summarizes experimental data comparing the stability and efficacy of PROTACs with different linker types. Stability is often assessed by measuring the percentage of the PROTAC remaining after incubation in a biological matrix (e.g., plasma, liver microsomes), while efficacy is typically reported as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
| PROTAC Target | Linker Type | In Vitro System | Incubation Time (min) | % PROTAC Remaining | DC50 (nM) | Dmax (%) | Reference(s) |
| BET Proteins | PEG | Human Plasma | 90 | >95% | - | - | [4] |
| BET Proteins | Alkyl | Human Plasma | 90 | >95% | - | - | [4] |
| PI3K/mTOR | PEG | - | - | - | >1000 | <25 | [5] |
| PI3K/mTOR | Alkyl (C8) | - | - | - | 42.23-227.4 (PI3K), 45.4 (mTOR) | >75 | [5] |
| FBXO22 | PEG | Jurkat Cells | 300 | Inactive | - | - | [6] |
| FBXO22 | Alkyl (C8) | Jurkat Cells | 300 | - | ~1000 | ~50 | [6] |
Note: The data presented is a compilation from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Key In Vitro Stability Assays
The two most common in vitro assays to assess PROTAC stability are the plasma stability assay and the microsomal stability assay. These assays help predict the in vivo metabolic fate of a PROTAC.
Experimental Protocols
1. Plasma Stability Assay
This assay evaluates the stability of a PROTAC in the presence of plasma enzymes.
-
Materials:
-
Test PROTAC
-
Human plasma (or other species of interest)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (with internal standard for LC-MS/MS)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution with phosphate buffer to prepare working solutions.
-
Pre-warm human plasma to 37°C.
-
Initiate the reaction by adding the PROTAC working solution to the pre-warmed plasma. The final DMSO concentration should be low (<1%) to avoid enzyme inhibition.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard. This will precipitate the plasma proteins.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent PROTAC at each time point.[7]
-
Plot the percentage of remaining PROTAC against time to determine the stability profile.
-
2. Microsomal Stability Assay
This assay assesses the metabolic stability of a PROTAC in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
-
Materials:
-
Test PROTAC
-
Human liver microsomes (HLM)
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control (e.g., a compound with known metabolic instability)
-
Negative control (e.g., a compound with known metabolic stability)
-
Acetonitrile (with internal standard for LC-MS/MS)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer. The final solvent concentration in the incubation should be low (e.g., <1%).[3]
-
Thaw the human liver microsomes on ice.
-
In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for approximately 5 minutes.[3]
-
Add the PROTAC working solution to the pre-warmed microsome mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[3]
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[3]
-
Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Quantify the remaining parent PROTAC at each time point using a validated LC-MS/MS method.[8][9]
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).[3]
-
Visualizing Experimental Workflows and Mechanisms
PROTAC Mechanism of Action
Caption: The PROTAC facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.
In Vitro Microsomal Stability Assay Workflow
Caption: Workflow for assessing PROTAC metabolic stability using human liver microsomes.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development and validation of LC-MS/MS methods for the pharmacokinetic assessment of the PROTACs bavdeglutamide (ARV-110) and vepdegestrant (ARV-471) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. waters.com [waters.com]
The Ascendance of Stealth Polymers: A Comparative Guide to PEGylation Alternatives in Drug Delivery
For decades, PEGylation has been the gold standard in enhancing the therapeutic potential of drugs by extending their circulation time and reducing immunogenicity. However, the emergence of anti-PEG antibodies and the associated accelerated blood clearance (ABC) phenomenon have necessitated the development of alternative "stealth" polymers. This guide provides a comparative analysis of leading PEGylation alternatives, offering researchers and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
This guide delves into the key attributes of polysarcosine (pSar), XTENylation, HESylation (hydroxyethyl starch), and polysialylation, evaluating their impact on drug pharmacokinetics, immunogenicity, and therapeutic efficacy.
Comparative Analysis of In Vivo Performance
The following table summarizes key quantitative data on the in vivo performance of various PEGylation alternatives compared to either the native drug or PEGylated counterparts.
| Technology | Drug | Key Performance Metric | Result | Animal Model/Study Population | Citation |
| HESylation | Anakinra | Half-life (t½) Increase | 6.5-fold increase | Rats | [1][2] |
| Anakinra | Area Under the Curve (AUC) Increase | 45-fold increase | Rats | [1] | |
| Polysialylation | Erythropoietin (EPO) | Half-life (t½) | ~400 hours | Human (Phase I/II Clinical Trial) | [3][4][5] |
| Native EPO | Half-life (t½) | ~22 hours | Human | [3][4][5] | |
| Insulin | Duration of Glucose Reduction | 6-9 hours | Mice | ||
| Native Insulin | Duration of Glucose Reduction | 3 hours | Mice | ||
| Polysarcosine | Interferon-α2b (IFN) | Circulation Half-life | Comparable to PEG-IFN | Mice | [6] |
| Interferon-α2b (IFN) | Anti-IFN Antibody Levels | Significantly lower than PEG-IFN | Mice | [6] | |
| Interferon-α2b (IFN) | Tumor Growth Inhibition | More potent than PEG-IFN | Mice | [6] | |
| XTENylation | T-20 (anti-retroviral peptide) | Elimination Half-life (t½) | 55.7 ± 17.7 hours (~20-fold increase) | Rats | [7][8][9] |
| GLP2-2G peptide | Half-life (t½) Increase | >75-fold increase | Rats | [10] |
Experimental Protocols: A Guide to Conjugation
Detailed methodologies are crucial for reproducing and building upon existing research. This section provides an overview of the key experimental protocols for conjugating these alternative polymers to therapeutic proteins.
HESylation via Reductive Amination
Reductive amination is a common method for conjugating hydroxyethyl (B10761427) starch (HES) to proteins.[1] This process involves the formation of a Schiff base between an aldehyde group on the HES polymer and a primary amine (e.g., the N-terminus or the ε-amino group of lysine) on the protein, which is then reduced to a stable secondary amine linkage.
Materials:
-
Protein to be conjugated
-
Aldehyde-activated HES (propionaldehyde-HES)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5)
-
Quenching solution (e.g., Tris buffer)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the protein and aldehyde-activated HES in the reaction buffer. The molar ratio of HES to protein should be optimized for the desired degree of conjugation.
-
Add sodium cyanoborohydride to the reaction mixture. The final concentration of the reducing agent needs to be carefully controlled.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specified period (e.g., 24-48 hours).
-
Quench the reaction by adding a quenching solution to consume any unreacted aldehyde groups.
-
Purify the HESylated protein conjugate using size-exclusion chromatography to remove unreacted HES, protein, and other reagents.
-
Characterize the conjugate for degree of HESylation, purity, and biological activity.
Polysialylation via Periodate (B1199274) Oxidation and Reductive Amination
This method involves the selective oxidation of the sialic acid residues on the polysialic acid (PSA) chain to generate aldehyde groups, which can then be coupled to proteins via reductive amination.[11]
Materials:
-
Protein to be conjugated
-
Polysialic Acid (PSA)
-
Sodium meta-periodate (NaIO₄)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Reaction Buffers (e.g., acetate (B1210297) buffer for oxidation, phosphate buffer for conjugation)
-
Purification system (e.g., ion-exchange or size-exclusion chromatography)
Procedure:
-
Oxidation of PSA: Dissolve PSA in a suitable buffer (e.g., acetate buffer, pH 5.5). Add a controlled amount of sodium meta-periodate and incubate in the dark to generate aldehyde groups.
-
Quench the oxidation reaction (e.g., with glycerol).
-
Purify the oxidized PSA to remove excess periodate and byproducts.
-
Conjugation to Protein: Dissolve the protein and the oxidized PSA in a conjugation buffer (e.g., phosphate buffer, pH 7.0).
-
Add sodium cyanoborohydride to the mixture.
-
Incubate the reaction for a defined period at a controlled temperature.
-
Purify the polysialylated protein conjugate.
-
Characterize the final product.
XTENylation via Maleimide-Thiol Chemistry
Chemical conjugation of XTEN polymers often utilizes the reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group.[12][13][14][15][16] This requires the protein to have a free cysteine residue and the XTEN polymer to be functionalized with a maleimide group.
Materials:
-
Thiol-containing protein (with a free cysteine)
-
Maleimide-functionalized XTEN polymer
-
Degassed Reaction Buffer (e.g., PBS, pH 7.0-7.5, containing EDTA)
-
Reducing agent (e.g., TCEP, optional for reducing disulfide bonds)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Ensure the protein has a free, accessible thiol group. If necessary, disulfide bonds can be reduced using a mild reducing agent like TCEP.
-
Dissolve the protein and maleimide-XTEN in the degassed reaction buffer. A molar excess of the XTEN polymer is typically used.
-
Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 2-4 hours).
-
Monitor the reaction progress using techniques like SDS-PAGE or HPLC.
-
Purify the XTENylated protein conjugate to remove unreacted components.
-
Characterize the conjugate for purity, degree of conjugation, and biological activity.
Cellular Interaction and Potential Signaling Pathway Modulation
While the primary role of these polymers is to confer "stealth" properties and alter pharmacokinetics, their interaction with cells can potentially influence cellular signaling pathways. Nanoparticle-based drug delivery systems, in general, can be internalized by cells through endocytosis, leading to the release of the therapeutic payload within the cell. This can, in turn, affect various signaling cascades. For instance, the delivery of a kinase inhibitor could directly impact pathways like PI3K/AKT/mTOR, which are often dysregulated in cancer.[17][18]
The specific impact of each PEGylation alternative on signaling pathways is an area of ongoing research. However, a generalized model of interaction can be proposed.
Conclusion
The development of alternatives to PEGylation represents a significant advancement in drug delivery. Polysarcosine, XTENylation, HESylation, and polysialylation each offer unique advantages in terms of biocompatibility, biodegradability, and reduced immunogenicity. While the choice of polymer will depend on the specific therapeutic agent and desired clinical outcome, this guide provides a foundational understanding of their comparative performance and the experimental approaches required for their implementation. As research progresses, a deeper understanding of the structure-activity relationships and their interactions with biological systems will further refine the design of next-generation polymer-drug conjugates, ultimately leading to safer and more effective therapies.
References
- 1. Protein HESylation for half-life extension: synthesis, characterization and pharmacokinetics of HESylated anakinra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Application of Polysialylated Deoxyribonuclease and Erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bionews.com [bionews.com]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. nacalai.co.jp [nacalai.co.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. 网站维护 [jcpu.cpu.edu.cn]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 14. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. biotium.com [biotium.com]
- 17. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Advancement of regulating cellular signaling pathways in NSCLC target therapy via nanodrug [frontiersin.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of S-acetyl-PEG3-alcohol
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of S-acetyl-PEG3-alcohol, a frequently used PEG-based PROTAC linker.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and the chemical's Safety Data Sheet (SDS), if available. Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
Appropriate personal protective equipment must be worn at all times when handling and disposing of this compound.
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile), inspected for integrity before use. |
| Eye Protection | Tightly fitting safety goggles or a face shield. |
| Lab Coat | A flame-resistant lab coat or other protective clothing. |
| Respiratory Protection | A respirator may be necessary if there is a risk of aerosol or dust formation. |
Step-by-Step Disposal Procedure
The following procedure outlines the safe disposal of this compound and associated contaminated materials. This process is designed to comply with general hazardous waste regulations.
Proper identification is the first step in the waste disposal workflow.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols. Do not use abbreviations or chemical formulas on the primary label.
-
Date Tracking: Indicate the date the container was first used for waste accumulation and the date it becomes full.
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Container Selection: Use a compatible, leak-proof container with a secure screw-on cap. The original manufacturer's container is often a suitable choice if it is in good condition.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be segregated with other alcohol-containing and potentially flammable liquid waste. Due to its alcohol content, it may be classified as an ignitable hazardous waste.[5]
-
Container Integrity: Keep the waste container closed at all times, except when adding waste. Store the container in a designated and properly labeled satellite accumulation area.
Solid waste contaminated with this compound must also be treated as hazardous.
-
Solid Waste: Dispose of contaminated lab supplies, such as gloves, pipette tips, and absorbent pads, in a designated hazardous waste container.
-
Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent (e.g., ethanol (B145695) or isopropanol). Collect the rinsate as hazardous waste. After rinsing, puncture or otherwise mark the container to prevent reuse.
The final step is the transfer of waste to a certified disposal facility.
-
Professional Disposal: Arrange for a licensed hazardous waste disposal contractor to pick up and transport the waste for final disposal.
-
Documentation: Maintain a detailed inventory of the waste, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Wear PPE: Don appropriate PPE before attempting to clean the spill.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).
-
Collect Waste: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling S-acetyl-PEG3-alcohol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for S-acetyl-PEG3-alcohol, a PROTAC linker used in the synthesis of PROTACs.[1][2] Adherence to these procedures is critical for laboratory safety and to maintain a controlled research environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure.[3] The following table summarizes the required PPE.
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. Powder-free is recommended. | Protects against skin contact.[4][5] Thicker gloves generally offer better protection.[3] |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Guards against splashes that could cause serious eye irritation.[5][6] |
| Lab Coat | Long-sleeved, preferably made of polyethylene-coated polypropylene (B1209903) or similar non-absorbent material. | Prevents contamination of personal clothing and skin.[4][7] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if there is a risk of aerosol formation. | Minimizes inhalation of any potentially harmful vapors or aerosols.[4] |
| Footwear | Closed-toe shoes that cover the entire foot. | Protects feet from spills.[7] |
Note: Always inspect PPE for any damage before use and dispose of single-use items properly after handling the chemical.[4]
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize risks and ensure procedural consistency.
-
Preparation :
-
Ensure the work area, such as a chemical fume hood, is clean and uncluttered.
-
Confirm that an emergency shower and eyewash station are accessible.
-
Gather all necessary equipment and reagents before starting.
-
-
Handling :
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water and seek medical attention.[8]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[8]
-
Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Disposal Plan: Safe Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Do not mix with other waste streams unless compatible.
-
Collect all waste, including empty containers, used gloves, and other contaminated materials, in a designated and clearly labeled hazardous waste container.[9]
-
-
Container Management :
-
Spill Management :
-
In case of a spill, evacuate the area and ensure it is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.[9]
-
-
Final Disposal :
-
Arrange for the disposal of the hazardous waste through a licensed contractor, following all institutional and local regulations.
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. pppmag.com [pppmag.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. pharmastate.academy [pharmastate.academy]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. targetmol.com [targetmol.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
